molecular formula C22H38O B1596523 4-Hexadecylphenol CAS No. 2589-78-8

4-Hexadecylphenol

Cat. No.: B1596523
CAS No.: 2589-78-8
M. Wt: 318.5 g/mol
InChI Key: MHCHQNXRVNQPHJ-UHFFFAOYSA-N
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Description

4-Hexadecylphenol is a useful research compound. Its molecular formula is C22H38O and its molecular weight is 318.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hexadecylphenol
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InChI

InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20,23H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MHCHQNXRVNQPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062543
Record name Phenol, 4-hexadecyl-
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Molecular Weight

318.5 g/mol
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CAS No.

2589-78-8
Record name 4-Hexadecylphenol
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Record name Phenol, 4-hexadecyl-
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Record name Phenol, 4-hexadecyl-
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Record name Phenol, 4-hexadecyl-
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Record name p-hexadecylphenol
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Foundational & Exploratory

Synthesis Pathways for 4-Hexadecylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-hexadecylphenol, a long-chain alkylphenol with significant interest in various research and development sectors, including pharmaceuticals and material science. The document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides illustrative diagrams of the reaction pathways.

Core Synthesis Pathway: Friedel-Crafts Alkylation

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the introduction of a hexadecyl group onto the phenol ring, primarily at the para position due to the ortho-, para-directing nature of the hydroxyl group and steric hindrance at the ortho positions.

The general reaction can be summarized as follows:

Two main classes of alkylating agents are commonly employed:

  • 1-Hexadecene (an alpha-olefin): This is a widely used precursor due to its reactivity and availability. The reaction proceeds via the formation of a secondary carbocation intermediate which then attacks the phenol ring.

  • 1-Hexadecanol (a long-chain alcohol): In the presence of a strong acid catalyst, 1-hexadecanol can be dehydrated in situ to form the corresponding carbocation or alkene, which then alkylates the phenol.

A variety of acid catalysts can be utilized to promote this reaction, ranging from traditional Lewis acids to more environmentally benign solid acid catalysts. The choice of catalyst significantly influences the reaction's efficiency, selectivity (para vs. ortho, mono- vs. di-alkylation), and overall yield.

Reaction Mechanism and Selectivity

The Friedel-Crafts alkylation of phenol can proceed through two main pathways: C-alkylation (formation of a C-C bond) and O-alkylation (formation of an ether, a C-O bond).

  • C-Alkylation: This is the desired pathway for the synthesis of this compound. The alkyl group attaches directly to the aromatic ring.

  • O-Alkylation: This side reaction leads to the formation of hexadecyl phenyl ether. O-alkylation is often favored at lower temperatures, while higher temperatures tend to promote the thermodynamically more stable C-alkylated product. The ether can also undergo a Fries rearrangement to the alkylphenol under certain acidic conditions.

The primary product is typically the para-substituted isomer (this compound) due to the steric bulk of the hexadecyl group hindering attack at the ortho positions. However, the reaction conditions and catalyst choice can influence the ortho/para product ratio. Polyalkylation, the addition of more than one hexadecyl group to the phenol ring, can also occur, especially if the molar ratio of the alkylating agent to phenol is high. Using an excess of phenol can help to minimize this side reaction.

Quantitative Data Summary

The following table summarizes key quantitative data from a representative synthesis of alkylated phenols using a long-chain olefin mixture (C14-C18), which provides a strong indication of the expected outcomes for the synthesis of this compound.

ParameterValueCatalyst SystemAlkylating AgentReference
Yield of Alkylated Phenols 81% by weight (based on phenol)Zinc Oxide and Hydrogen ChlorideMixture of C14-C18 olefins[1]
Molar Ratio (Olefin:Phenol) ~2.3 : 1Zinc Oxide and Hydrogen ChlorideMixture of C14-C18 olefins[1]
Reaction Temperature 140 °CZinc Oxide and Hydrogen ChlorideMixture of C14-C18 olefins[1]
Catalyst Loading 0.9% by weight ZnO (of total reactants)Zinc Oxide and Hydrogen ChlorideMixture of C14-C18 olefins[1]

Note: This data is for a mixture of long-chain olefins. Yields and optimal conditions may vary specifically for 1-hexadecene or 1-hexadecanol.

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on the principles of Friedel-Crafts alkylation using a solid acid catalyst, which is a common and often preferred method due to ease of catalyst separation and reduced environmental impact.

Materials:

  • Phenol (C₆H₅OH)

  • 1-Hexadecene (C₁₆H₃₂)

  • Solid Acid Catalyst (e.g., Montmorillonite K10 clay, Amberlyst-15, or a zeolite such as H-BEA)

  • Toluene (or another suitable inert solvent)

  • Sodium hydroxide solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Thermometer or thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation (if required): Some solid acid catalysts, such as clays or zeolites, may require activation by heating under vacuum to remove adsorbed water. Follow the manufacturer's or literature recommendations for the specific catalyst being used.

  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add phenol and the solid acid catalyst. A typical catalyst loading is 5-15% by weight of the limiting reactant (1-hexadecene). Add a suitable amount of an inert solvent like toluene to facilitate stirring. To favor mono-alkylation, a molar excess of phenol is recommended (e.g., a phenol to 1-hexadecene molar ratio of 3:1 to 5:1).

  • Reaction Initiation: Begin stirring the mixture and heat it to the desired reaction temperature. Temperatures typically range from 80°C to 180°C.

  • Addition of Alkylating Agent: Slowly add 1-hexadecene from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours. The slow addition helps to control the reaction exotherm and minimize side reactions like olefin polymerization.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature. The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). A typical reaction time is 4-8 hours.

  • Work-up - Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by filtration. Wash the catalyst with a small amount of toluene or the reaction solvent.

  • Work-up - Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution with a 10% sodium hydroxide solution to remove unreacted phenol. Then, wash with water and finally with brine.

  • Work-up - Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

  • Purification: The crude product, a viscous oil or a low-melting solid, can be purified by either vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent.

  • Characterization: The final product, this compound, should be characterized to confirm its identity and purity. This can be done using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of Synthesis Pathways

The following diagrams illustrate the core synthesis pathway and the potential for side reactions.

Synthesis_Pathway cluster_reactants Reactants Phenol Phenol Product This compound Phenol->Product Hexadecene 1-Hexadecene Carbocation Hexadecyl Carbocation Hexadecene->Carbocation H+ (Catalyst) Hexadecanol 1-Hexadecanol Hexadecanol->Carbocation H+ (Catalyst) - H2O Carbocation->Product Electrophilic Aromatic Substitution

Caption: Primary synthesis route to this compound via a carbocation intermediate.

Side_Reactions Reactants Phenol + 1-Hexadecene C_Alkylation C-Alkylation (Desired Pathway) Reactants->C_Alkylation O_Alkylation O-Alkylation (Side Reaction) Reactants->O_Alkylation Product_para This compound C_Alkylation->Product_para Major Product_ortho 2-Hexadecylphenol C_Alkylation->Product_ortho Minor Product_ether Hexadecyl Phenyl Ether O_Alkylation->Product_ether Polyalkylation Di-hexadecylphenol Product_para->Polyalkylation Further Alkylation Product_ortho->Polyalkylation Further Alkylation

Caption: Competing reaction pathways in the alkylation of phenol.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of p-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hexadecylphenol, also known as 4-hexadecylphenol, is an organic compound characterized by a phenol group substituted with a sixteen-carbon alkyl chain at the para position. This long lipophilic tail imparts distinct physical and chemical properties, making it a subject of interest in various industrial and research applications, including its use as an intermediate in the synthesis of surfactants, emulsifiers, and phenolic resins.[1] Its amphiphilic nature also lends it utility in surface modification and as a polymer additive.[1] For drug development professionals, the biological activities of long-chain alkylphenols, such as their potential antimicrobial and cytotoxic effects, as well as their interaction with cellular signaling pathways, are of particular significance.

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of p-hexadecylphenol, detailed experimental protocols for its synthesis, and an exploration of its known biological interactions.

Core Physical and Chemical Properties

p-Hexadecylphenol is a solid at room temperature with a high boiling point owing to its significant molecular weight.[1] Its long alkyl chain renders it highly nonpolar, leading to poor solubility in water but good solubility in many organic solvents.

PropertyValueSource
CAS Number 2589-78-8[2][3][4]
Molecular Formula C22H38O[2][3][4]
Molecular Weight 318.54 g/mol [2][3][4]
Boiling Point 433.3 °C at 760 mmHg[1]
Physical State Solid[4]
Purity (typical) ≥95%[4]
Storage 2-8°C, sealed in a dry place[4]

Spectroscopic Data

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain. The aromatic protons will appear in the downfield region, typically between 6.5 and 7.5 ppm. The hydroxyl proton will likely be a broad singlet, the chemical shift of which is dependent on concentration and solvent. The numerous methylene groups of the hexadecyl chain will produce a large, complex signal in the upfield region (around 1.2-1.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group being the most downfield in the aromatic region. The carbons of the hexadecyl chain will appear in the upfield aliphatic region.

Expected Infrared (IR) Spectral Data: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic ring will be visible in the 1500-1600 cm⁻¹ region. A C-O stretching vibration characteristic of phenols is expected around 1220 cm⁻¹.[5]

Experimental Protocols

Synthesis of p-Hexadecylphenol via Friedel-Crafts Alkylation

The most common method for the synthesis of p-hexadecylphenol is the Friedel-Crafts alkylation of phenol with 1-hexadecene using an acid catalyst. This electrophilic aromatic substitution reaction directs the alkyl group predominantly to the para position due to the ortho, para-directing effect of the hydroxyl group and steric hindrance at the ortho positions.

Reaction Scheme:

G phenol Phenol reaction + phenol->reaction hexadecene 1-Hexadecene hexadecene->reaction catalyst Acid Catalyst arrow catalyst->arrow    product p-Hexadecylphenol reaction->arrow arrow->product

Figure 1: Synthesis of p-Hexadecylphenol.

Detailed Methodology:

Materials:

  • Phenol

  • 1-Hexadecene

  • Acid Catalyst (e.g., Montmorillonite K-10 clay, Amberlyst-15, or a Lewis acid such as AlCl₃)

  • Solvent (e.g., Toluene or Hexane)

  • Sodium hydroxide solution (for workup)

  • Hydrochloric acid solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Activation (if required): If using a solid acid catalyst like Montmorillonite K-10, it should be activated by heating under vacuum to remove adsorbed water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve phenol in the chosen solvent.

  • Addition of Catalyst: Add the acid catalyst to the phenol solution. The amount of catalyst will depend on the specific catalyst used and should be optimized.

  • Addition of Alkene: Heat the mixture to the desired reaction temperature (typically between 80°C and 150°C). Slowly add 1-hexadecene to the reaction mixture dropwise over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a solid catalyst was used, filter it off.

    • Wash the organic phase with a dilute sodium hydroxide solution to remove any unreacted phenol.

    • Neutralize the aqueous phase with hydrochloric acid and back-extract with an organic solvent to recover any product that may have partitioned into the aqueous layer.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the p-hexadecylphenol product using NMR and IR spectroscopy and determine the melting point.

Biological Activity and Signaling Pathways

Long-chain alkylphenols, including p-hexadecylphenol, are known to exhibit various biological activities. Their lipophilic nature allows them to interact with cell membranes, potentially leading to a range of cellular responses.

Antimicrobial and Cytotoxic Effects

Phenolic compounds, in general, are known for their antimicrobial properties. The long alkyl chain of p-hexadecylphenol enhances its lipophilicity, which may facilitate its insertion into bacterial cell membranes, leading to disruption of membrane integrity and function. Similarly, alkylphenols have been shown to induce cytotoxicity in various cell lines, a property that is being explored for potential therapeutic applications.

Interaction with TRPA1 Signaling Pathway

Recent studies have shown that non-electrophilic alkylphenols can act as agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel. TRPA1 is a broadly-tuned chemosensor expressed in nociceptive neurons. The proposed mechanism of activation involves the alkylphenol partitioning into the plasma membrane and altering its physical properties, such as lipid order and rigidity. This mechanical perturbation of the membrane is then sensed by TRPA1, leading to channel opening, cation influx, and subsequent cellular signaling.[6]

TRPA1_Activation cluster_membrane Cell Membrane cluster_cellular_response Cellular Response p_Hexadecylphenol p-Hexadecylphenol Membrane Lipid Bilayer p_Hexadecylphenol->Membrane Partitions into membrane TRPA1_closed TRPA1 (Closed) Membrane->TRPA1_closed Alters lipid order & rigidity TRPA1_open TRPA1 (Open) TRPA1_closed->TRPA1_open Conformational Change Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRPA1_open->Cation_Influx Allows Signaling_Cascade Downstream Signaling Cation_Influx->Signaling_Cascade

Figure 2: Proposed mechanism of TRPA1 activation by p-hexadecylphenol.

Conclusion

p-Hexadecylphenol is a molecule with distinct physical and chemical properties driven by its phenolic head and long alkyl tail. While a comprehensive experimental dataset for this specific compound is not fully available in the public domain, its characteristics can be reliably predicted based on the well-understood chemistry of phenols and long-chain alkanes. The synthetic route via Friedel-Crafts alkylation is a robust and scalable method for its preparation. The emerging understanding of the biological activities of long-chain alkylphenols, particularly their interaction with cellular membranes and ion channels like TRPA1, opens up avenues for further research and potential applications in drug development and other biomedical fields. This guide provides a foundational resource for scientists and researchers working with or interested in the properties and applications of p-hexadecylphenol.

References

A Technical Guide to the Spectroscopic Analysis of 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Hexadecylphenol (C₂₂H₃₈O, Molar Mass: 318.5 g/mol ), a long-chain alkylphenol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following sections summarize the anticipated spectroscopic data for this compound. The data is compiled from spectral databases and predictive models based on the analysis of phenols and long-chain alkyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the p-substitution on the phenol ring, the molecule exhibits symmetry, simplifying the aromatic region of the spectra.

Table 1: Predicted ¹H-NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.03d, J ≈ 8.5 Hz2HAr-H (ortho to -CH₂)
~6.75d, J ≈ 8.5 Hz2HAr-H (ortho to -OH)
~4.8-5.5br s1HPhenolic -OH
~2.50t, J ≈ 7.6 Hz2HAr-CH₂-
~1.55m2HAr-CH₂-CH₂-
~1.25br s26H-(CH₂)₁₃-
~0.88t, J ≈ 6.8 Hz3H-CH₃

d = doublet, t = triplet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C-NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~154.0C-OH (C1)
~133.0C-CH₂ (C4)
~129.5Ar-CH (ortho to -CH₂)
~115.5Ar-CH (ortho to -OH)
~35.0Ar-CH₂-
~31.9-(CH₂)n-
~31.5Ar-CH₂-CH₂-
~29.7-(CH₂)n- (multiple signals)
~29.6-(CH₂)n-
~29.4-(CH₂)n-
~29.3-(CH₂)n-
~22.7-CH₂-CH₃
~14.1-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by features of the phenol group and the long aliphatic chain.[1][2][3]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3550 - 3200Strong, BroadO-H stretch (hydrogen-bonded)[2][3]
~3100 - 3000MediumAromatic C-H stretch[1]
~2955 - 2850StrongAliphatic C-H stretch
~1610, ~1515Medium-StrongAromatic C=C ring stretch[1]
~1470MediumAliphatic C-H bend
~1260 - 1220StrongPhenolic C-O stretch[2][3]
~830Strongp-substituted C-H out-of-plane bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this analysis.

Table 4: Key Mass Spectrometry Data (GC-MS, EI) for this compound

m/zRelative IntensityAssignment
318Moderate[M]⁺ (Molecular Ion)[4]
107High (Base Peak)[HOC₆H₄CH₂]⁺ (Benzylic cleavage)[4]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for solid phenolic compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H-NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • To confirm the hydroxyl proton, a "D₂O shake" experiment can be performed: add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The phenolic -OH peak will disappear or significantly diminish.[7]

  • ¹³C-NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H-NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0.00 ppm. Integrate the ¹H-NMR signals and identify peak multiplicities.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.

  • Sample Preparation (KBr Pellet):

    • Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[8]

  • GC Conditions:

    • Injector: Splitless mode, temperature ~275-300°C.[8]

    • Column: A non-polar capillary column (e.g., TG-5SilMS or similar) is suitable.[8]

    • Oven Program: Start at a moderate temperature (e.g., 60°C), hold for a few minutes, then ramp at 8-15°C/min to a final temperature of ~300-320°C and hold.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[8]

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range from m/z 40 to 500.

    • Transfer Line Temperature: ~300°C.[8]

  • Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and key fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR ATR or KBr Pellet Sample->Prep_IR Prep_MS Dissolve in CH2Cl2 Sample->Prep_MS Acq_NMR NMR Spectrometer (400 MHz) Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS (EI Source) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase/Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Chromatogram Integration Acq_MS->Proc_MS Analysis_NMR Assign Shifts (1H, 13C), Determine Structure Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Groups Proc_IR->Analysis_IR Analysis_MS Identify Molecular Ion & Fragmentation Pattern Proc_MS->Analysis_MS Final_Report Comprehensive Spectroscopic Report Analysis_NMR->Final_Report Analysis_IR->Final_Report Analysis_MS->Final_Report

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physicochemical properties of 4-Hexadecylphenol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound is a chemical compound with a long alkyl chain attached to a phenol group, giving it amphiphilic properties. This characteristic makes it a subject of interest in various industrial and research applications, including its use as an intermediate in the synthesis of surfactants and emulsifiers.[1]

Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below. This data is essential for a variety of applications, from experimental design to chemical synthesis.

PropertyValueSource
Molecular Formula C₂₂H₃₈O[1][2][3][4]
Molecular Weight 318.54 g/mol [2]
IUPAC Name This compound[2][3]
CAS Number 2589-78-8[1][2][3]
Boiling Point 433.3 °C at 760 mmHg[1]
Monoisotopic Mass 318.292265831 Da[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate synthesis and analysis of this compound. Below are generalized methodologies that can be adapted for specific laboratory settings.

Synthesis of this compound (Friedel-Crafts Alkylation)

  • Reaction Setup: A solution of phenol in a suitable solvent (e.g., nitrobenzene) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is slowly added to the solution while stirring.

  • Alkylation: 1-Hexadecene is added dropwise to the mixture. The reaction is then heated to a specific temperature and maintained for several hours to allow for the alkylation to proceed.

  • Quenching and Extraction: The reaction mixture is cooled and then poured into a mixture of ice and hydrochloric acid to decompose the catalyst. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: The proton NMR spectrum is recorded to confirm the presence of aromatic protons, the phenolic hydroxyl proton, and the protons of the hexadecyl chain.

  • ¹³C NMR Analysis: The carbon-13 NMR spectrum is recorded to identify the number of unique carbon environments, confirming the structure of the molecule.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a newly synthesized batch of this compound.

4_Hexadecylphenol_Analysis_Workflow cluster_end start Start: Synthesized this compound purification Purification (e.g., Chromatography) start->purification structural_verification Structural Verification purification->structural_verification purity_assessment Purity Assessment purification->purity_assessment nmr NMR Spectroscopy (¹H, ¹³C) structural_verification->nmr mass_spec Mass Spectrometry (MS) structural_verification->mass_spec end End: Characterized this compound mass_spec->end hplc High-Performance Liquid Chromatography (HPLC) purity_assessment->hplc hplc->end hplc->end

Caption: Workflow for the analysis of this compound.

References

4-Hexadecylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hexadecylphenol, a long-chain alkylphenol (LCAP) of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and explores its potential biological activity based on current understanding of related compounds.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

  • IUPAC Name: this compound[1]

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

  • p-Hexadecylphenol[1]

  • Phenol, 4-hexadecyl-[1]

  • 4-Palmitylphenol[1]

  • mono-hexadecylphenol[1]

  • p-n-hexadecylphenol[1]

  • 4-(hexadec-1-yl)phenol[1]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its application in experimental settings. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Formula C₂₂H₃₈OPubChem
Molecular Weight 318.5 g/mol PubChem[1]
CAS Number 2589-78-8PubChem[1]
Appearance Solid (Predicted)
Boiling Point ~433 °C (Predicted)
Melting Point Not available
Solubility Insoluble in water; Soluble in organic solventsGeneral knowledge
XLogP3 9.7PubChem[1]

Synthesis of this compound

The synthesis of this compound is typically achieved via the Friedel-Crafts alkylation of phenol with 1-hexadecene. This electrophilic aromatic substitution reaction is catalyzed by a strong acid. Below is a detailed experimental protocol that can be adapted for this synthesis.

Reaction Principle

The Friedel-Crafts alkylation involves the protonation of the alkene (1-hexadecene) by a strong acid catalyst to form a carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the para position due to steric hindrance at the ortho positions, to yield this compound.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

This protocol is a general procedure for the alkylation of phenol and can be specifically adapted for the synthesis of this compound using 1-hexadecene.

Materials:

  • Phenol

  • 1-Hexadecene

  • Acid Catalyst (e.g., Amberlyst-15, sulfuric acid, or phosphoric acid)

  • Toluene (or other suitable solvent)

  • Sodium hydroxide solution (for neutralization)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Distillation apparatus

  • Separatory funnel

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent like toluene.

  • Catalyst Addition: Add the acid catalyst to the phenol solution. The amount of catalyst will depend on the specific catalyst used and should be determined based on literature for similar reactions.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 80-150 °C). Slowly add 1-hexadecene to the reaction mixture dropwise over a period of 1-2 hours to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Catalyst Removal: If a solid catalyst was used, it can be removed by filtration. If a liquid acid was used, it needs to be neutralized.

  • Neutralization: Carefully add a dilute solution of sodium hydroxide to neutralize the acidic catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Toluene B Add Acid Catalyst A->B C Heat to Reaction Temp. B->C D Add 1-Hexadecene (dropwise) C->D E Monitor Reaction (TLC/GC) D->E Stir for several hours F Cool to RT E->F G Neutralize/Remove Catalyst F->G H Extract with Solvent G->H I Dry Organic Layer H->I J Remove Solvent I->J K Purify Product (Distillation/Chromatography) J->K

Fig. 1: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathway Interference

While specific studies on the biological signaling pathways directly affected by this compound are limited, extensive research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, provides valuable insights. These compounds are known endocrine disruptors, primarily through their interaction with estrogen receptors.[2][3][4][5][6] Furthermore, some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] Given the structural similarities, it is plausible that this compound may exhibit similar activities.

Potential Interference with the TGF-β Signaling Pathway

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[8][] Disruption of this pathway is implicated in various diseases, including cancer. Some endocrine-disrupting compounds can interfere with this pathway, leading to altered cellular responses.

The diagram below illustrates a simplified model of the TGF-β signaling pathway and indicates a potential point of interference by compounds like this compound, based on the activity of related alkylphenols. It is important to note that this is a hypothesized mechanism for this compound and requires experimental validation.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 p-SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Expression SMAD_complex->DNA Translocates & Regulates Alkylphenol This compound (Hypothesized) Alkylphenol->TBRI Potential Inhibition

Fig. 2: Potential interference with the TGF-β pathway.

This guide provides a foundational understanding of this compound for research and development purposes. Further experimental investigation is necessary to fully elucidate its biological activities and potential applications.

References

4-Hexadecylphenol: A Technical Health and Safety Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides an in-depth summary of the available health and safety information for 4-Hexadecylphenol (CAS No. 2589-78-8). It is intended for researchers, scientists, and drug development professionals. A significant lack of specific toxicological data for this compound necessitates a precautionary approach to handling and a reliance on information from structurally related long-chain alkylphenols and the broader phenol chemical class.

Physicochemical Properties

The known physicochemical properties of this compound are summarized below. These characteristics are crucial for understanding its potential for absorption, distribution, and environmental fate.

PropertyValueReference
CAS Number 2589-78-8[1][2]
Molecular Formula C₂₂H₃₈O[1]
Molecular Weight 318.54 g/mol [1]
Boiling Point 433.3 °C at 760 mmHg
log Kow (Octanol-Water Partition Coefficient) 9.7 (Predicted)

Toxicological Data Summary

There is a notable absence of specific quantitative toxicological data for this compound in publicly available literature and databases. The following table summarizes the potential hazards based on data from analogous long-chain alkylphenols (e.g., dodecylphenol, nonylphenol) and the general toxicological profile of phenolic compounds. It is critical to handle this compound as a hazardous substance until specific data becomes available.

Toxicological EndpointSummary of Potential Hazard (Based on Analogue Data)Reference
Acute Oral Toxicity No data available for this compound. Phenols, in general, can be toxic if swallowed.[3][4]
Acute Dermal Toxicity No data available for this compound. Phenol is readily absorbed through the skin and can cause systemic toxicity.[3]
Acute Inhalation Toxicity No data available for this compound. Inhalation of phenol vapors can cause respiratory irritation.[4]
Skin Corrosion/Irritation No specific data is available. However, analogue long-chain alkylphenols like dodecylphenol are reported to be corrosive or severely irritating to the skin. Therefore, this compound should be considered a potential skin corrosive/irritant.[5]
Serious Eye Damage/Irritation No specific data is available. Chemicals that are corrosive to the skin are also considered to cause serious eye damage. Analogue compounds have shown irreversible eye damage. This compound should be treated as a substance that can cause serious eye damage.[5]
Respiratory or Skin Sensitization No data available for this compound. Some phenolic compounds may cause skin sensitization.[3]
Germ Cell Mutagenicity No data available for this compound. Some substituted phenols have shown mutagenic potential.
Carcinogenicity No data available for this compound. The carcinogenicity of phenols varies widely depending on the specific compound.[4]
Reproductive Toxicity No data available for this compound. Some alkylphenols are known endocrine disruptors and can have adverse effects on reproductive organs.[5][6]
Specific Target Organ Toxicity (Single and Repeated Exposure) No data available. Phenol itself can affect the central nervous system, liver, and kidneys with repeated exposure.[3]
Aquatic Toxicity Data for long-chain alkylphenols suggest that they are generally toxic to aquatic organisms, with toxicity increasing with the length of the alkyl chain.[7]

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to determine its toxicological profile, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD 420, 423, or 425)

The acute oral toxicity would be assessed using one of the following methods to determine the LD50 (the dose that is lethal to 50% of the test animals):

  • OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise procedure at defined dose levels (e.g., 5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing mortality.[8]

  • OECD 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step. The outcome is the classification of the substance into a specific toxicity class based on the observed mortality.[9]

  • OECD 425 (Up-and-Down Procedure): This is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method allows for the estimation of the LD50 with a confidence interval.[10]

General Protocol:

  • Animal Model: Typically, young adult female rats are used.

  • Administration: The test substance is administered by gavage in a single dose.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Skin Corrosion/Irritation (OECD 439 - In Vitro)

Given the expectation of skin irritation or corrosion, an in vitro test using a reconstructed human epidermis (RhE) model is the recommended first step to avoid animal testing.

Protocol (OECD 439):

  • Test System: A commercially available RhE model is used.[11][12]

  • Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure: The exposure period is typically up to 60 minutes.

  • Viability Assessment: After exposure, the tissue viability is determined using a colorimetric assay (e.g., MTT assay).

  • Classification: A reduction in tissue viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[13]

Serious Eye Damage/Irritation (OECD 405)

If a substance is classified as a skin corrosive, it is assumed to cause serious eye damage, and no further testing is necessary. If it is a skin irritant or non-irritant, a sequential testing strategy is employed.

Protocol (OECD 405):

  • Weight-of-Evidence Analysis: All available data is reviewed first.[14]

  • In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo tests are performed to predict eye corrosion or severe irritation.

  • In Vivo Test (if necessary): A single albino rabbit is used for the initial in vivo test. The substance is instilled into the conjunctival sac of one eye.[15]

  • Observation: The eye is examined for corneal opacity, iritis, and conjunctival redness and chemosis at specified intervals (1, 24, 48, and 72 hours). The observation period can extend up to 21 days to assess reversibility.[16]

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a chemical.

Protocol (OECD 429):

  • Animal Model: Mice are used for this assay.

  • Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.[17]

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously.

  • Endpoint: The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

  • Classification: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to control animals. An SI of ≥ 3 is typically considered a positive result for sensitization.

Mutagenicity (OECD 471 - Bacterial Reverse Mutation Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.

Protocol (OECD 471):

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.[18][19][20]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[21]

  • Endpoint: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on an amino acid-deficient medium) is counted.

  • Classification: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates that the substance is mutagenic.

Visualizations

The following diagrams illustrate the workflows for key toxicological assessments and a potential signaling pathway for endocrine disruption by alkylphenols.

Experimental_Workflow_for_Skin_Irritation_Corrosion start Assess Skin Hazard woe Weight-of-Evidence Analysis (Existing Data, SAR, pH) start->woe in_vitro In Vitro Skin Irritation Test (OECD 439 - RhE Model) woe->in_vitro viability Measure Tissue Viability in_vitro->viability decision1 Viability <= 50%? viability->decision1 irritant Classify as Skin Irritant (GHS Category 2) decision1->irritant Yes not_irritant Not Classified as Skin Irritant decision1->not_irritant No corrosion_check Consider Skin Corrosion Potential (OECD 431) irritant->corrosion_check

Caption: Workflow for in vitro skin irritation and corrosion testing.

Experimental_Workflow_for_Eye_Irritation start Assess Eye Hazard woe Weight-of-Evidence Analysis (Existing Data, SAR, Skin Corrosion Data) start->woe decision_skin Known Skin Corrosive? woe->decision_skin eye_damage Classify as Serious Eye Damage (GHS Category 1) decision_skin->eye_damage Yes in_vitro_eye In Vitro / Ex Vivo Eye Test (e.g., BCOP, ICE) decision_skin->in_vitro_eye No no_test No Further Testing eye_damage->no_test decision_in_vitro Positive for Corrosion/ Severe Irritation? in_vitro_eye->decision_in_vitro decision_in_vitro->eye_damage Yes in_vivo In Vivo Eye Irritation Test (OECD 405 - 1 animal) decision_in_vitro->in_vivo No / Inconclusive observe Observe & Score Lesions (up to 21 days) in_vivo->observe classify Classify based on Severity & Reversibility observe->classify

Caption: Sequential testing strategy for assessing eye irritation.

Alkylphenol_Endocrine_Disruption_Pathway cluster_cell Target Cell ER Estrogen Receptor (ERα/ERβ) Complex Alkylphenol-ER Complex ER->Complex Binding HSP Heat Shock Proteins HSP->ER Dissociation Dimer ER Dimer Complex->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Nuclear Translocation & DNA Binding Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates Response Altered Protein Synthesis & Cellular Response Transcription->Response Alkylphenol 4-Alkylphenol (e.g., this compound) Alkylphenol->Complex

Caption: Potential signaling pathway for endocrine disruption by alkylphenols.

Conclusion and Recommendations

Due to the significant data gaps in the toxicological profile of this compound, a high degree of caution is warranted. Researchers, scientists, and drug development professionals should handle this compound as potentially corrosive to skin and eyes, and as a substance with unknown acute and chronic toxicity. The use of appropriate personal protective equipment (gloves, eye protection, lab coat) and engineering controls (chemical fume hood) is essential. Further research is required to fully characterize the health and safety profile of this compound. The experimental protocols outlined in this guide, based on OECD guidelines, provide a roadmap for generating the necessary data to perform a comprehensive risk assessment.

References

4-Hexadecylphenol: An In-depth Technical Guide to its Environmental Fate and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexadecylphenol, a long-chain alkylphenol, is a compound of emerging environmental concern due to its potential for persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and toxicological profile of this compound. Due to the limited availability of data specific to this compound, information from structurally similar long-chain alkylphenols, such as para-C12-alkylphenols and nonylphenol, has been used to infer its likely behavior and effects. This guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and risk assessment.

Introduction

Alkylphenols are a class of synthetic organic compounds widely used in the production of alkylphenol ethoxylates, which are non-ionic surfactants employed in a variety of industrial and consumer products. The degradation of these products in the environment can lead to the formation of more persistent and toxic alkylphenols.[1] this compound, with a 16-carbon alkyl chain, is a higher molecular weight alkylphenol.[2] While its production in Europe may have ceased, its potential presence in the environment and its inherent chemical properties warrant a thorough evaluation of its environmental fate and toxicity.[2] Long-chain alkylphenols are generally more toxic to aquatic organisms than those with shorter alkyl chains.[3] This guide aims to consolidate the available information and provide a framework for understanding the environmental risks associated with this compound.

Physicochemical Properties

The physicochemical properties of this compound play a crucial role in determining its environmental distribution and bioavailability. Based on data for analogous long-chain alkylphenols, the following properties are expected for this compound.

PropertyPredicted Value/InformationAnalogue Compound
Molecular Formula C₂₂H₃₈O-
Molecular Weight 318.5 g/mol -
Water Solubility Very low (e.g., 31 µg/L at 22°C for main components of para-C12-alkylphenols)para-C12-alkylphenols[2]
Log K_ow_ (Octanol-Water Partition Coefficient) High (e.g., 7.14 for para-C12-alkylphenols)para-C12-alkylphenols[2]
Vapor Pressure Low (e.g., 0.009 Pa at 20°C for para-C12-alkylphenols)para-C12-alkylphenols[2]

Environmental Fate

The environmental fate of this compound is governed by processes such as biodegradation, photodegradation, hydrolysis, and bioaccumulation.

Biodegradation

Biodegradation is the primary mechanism for the removal of alkylphenols from the environment. However, long-chain alkylphenols like this compound are expected to be resistant to rapid degradation.

  • Persistence: this compound is expected to be persistent in the environment, particularly in anaerobic conditions found in sediments.[1] The degradation of alkylphenols generally decreases with increasing alkyl chain length.

  • Microbial Degradation: A variety of microorganisms, including bacteria and fungi, have been shown to degrade shorter-chain alkylphenols.[4][5][6] The degradation of long-chain alkylphenols often occurs through co-metabolism, where the microorganisms utilize other carbon sources for growth while fortuitously degrading the alkylphenol.[7] The initial step in the aerobic degradation of 4-alkylphenols by some bacteria involves the hydroxylation of the methylene group adjacent to the benzene ring.[8]

Photodegradation and Hydrolysis
  • Photodegradation: While alkylphenols can undergo indirect photolysis in the atmosphere via reactions with hydroxyl radicals, this is not considered a major degradation pathway in aquatic or soil environments.[3][9][10] The estimated atmospheric half-lives for most alkylphenols are on the order of a few hours.[3]

  • Hydrolysis: Alkylphenols are not expected to undergo significant hydrolysis under typical environmental conditions.[3]

Bioaccumulation

The high lipophilicity of this compound, as indicated by its predicted high log K_ow_, suggests a strong potential for bioaccumulation in aquatic organisms.

  • Bioconcentration Factor (BCF): While a specific BCF for this compound is not available, a measured fish bioconcentration factor of 823 has been reported for para-C12-alkylphenols.[2] Studies on nonylphenol have shown significant bioaccumulation in benthic organisms, indicating the potential for transfer to higher trophic levels.[11]

  • Partitioning: Due to its low water solubility and high hydrophobicity, this compound is expected to partition strongly to sediment and soil when released into the environment.[1][2]

Toxicity

Long-chain alkylphenols are known to be toxic to a range of organisms and can act as endocrine disruptors.

Aquatic Toxicity

Longer-chain alkylphenols generally exhibit higher toxicity to aquatic organisms.[3]

Test OrganismEndpointToxicity Value (mg/L)Analogue Compound
Fathead minnow (Pimephales promelas)96-h LC₅₀8.3 - 68Phenol[12]
Rainbow trout (Oncorhynchus mykiss)48-h LC₅₀5.2 - 16.6Phenol[12]
Daphnia magna96-h LC₅₀2.122,4-dimethylphenol[12]
Vibrio fischeri5-min EC₅₀0.014-isopropylphenol[13]
Fish and Invertebrates (various)Chronic Toxicity0.070 - 0.42Hexadecyl and heptadecyl sulfate[14]
Algae (various)Chronic Toxicity0.5 - 7.8Hexadecyl and heptadecyl sulfate[14]

A Predicted No-Effect Concentration (PNEC) for freshwater aquatic organisms of 0.04 µg/L has been proposed for para-C12-alkylphenols.[2]

Endocrine Disruption

Alkylphenols are well-documented endocrine-disrupting chemicals (EDCs), primarily through their ability to mimic estrogen.[1][15][16]

  • Mechanism of Action: this compound is expected to bind to estrogen receptors (ERα and ERβ), leading to the disruption of normal endocrine signaling.[15] Alkylphenols have also been shown to act as antagonists for the androgen receptor (AR) and progesterone receptor (PR).[15]

  • Effects on Aromatase: Some alkylphenols can modulate the expression of cytochrome P450 aromatase genes (cyp19a and cyp19b), which are responsible for the conversion of androgens to estrogens.[17]

Mammalian Toxicity

Limited data is available on the mammalian toxicity of this compound.

  • Acute Toxicity: An acute dermal toxicity study in rabbits with para-C12-alkylphenols showed mortality at high doses (>3000 mg/kg), suggesting some dermal absorption.[2] Oral and dermal LD₅₀ values for phenol in laboratory animals range from 300-600 mg/kg-bw and 670-1400 mg/kg-bw, respectively.[18]

  • Systemic Effects: Systemic effects of phenol poisoning in humans include gastrointestinal irritation, dermal necrosis, and cardiac arrhythmias.[18]

Experimental Protocols

The following section outlines general experimental protocols for the analysis of this compound in environmental matrices, based on established methods for other alkylphenols.

Sample Collection and Preparation
  • Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. Acidify samples to pH < 2 with a suitable acid (e.g., sulfuric acid) to inhibit microbial degradation.

  • Sediment/Soil Samples: Collect sediment or soil samples using appropriate coring or grab sampling devices. Store samples frozen at -20°C until analysis.

  • Biota Samples: Collect tissue samples from target organisms and store them frozen at -80°C.

Extraction
  • Solid-Phase Extraction (SPE) for Water Samples:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the acidified water sample through the cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove interferences.

    • Elute the retained this compound with a suitable organic solvent (e.g., methanol, acetone).[19]

  • Soxhlet or Pressurized Liquid Extraction (PLE) for Solid Samples:

    • Homogenize and lyophilize the sediment, soil, or biota samples.

    • Extract the samples with an appropriate solvent or solvent mixture (e.g., acetone, hexane/acetone) using a Soxhlet apparatus or a PLE system.[20]

Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the extracted this compound to increase its volatility (e.g., using BSTFA or MSTFA).[21]

    • Inject the derivatized extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Quantify this compound using selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[19][21]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection:

    • Separate the extract on a C18 HPLC column using a mobile phase gradient of water and an organic solvent (e.g., acetonitrile, methanol).

    • Detect this compound using a fluorescence detector (excitation/emission wavelengths specific to phenols) or a mass spectrometer (electrospray ionization in negative mode).

Visualizations

Signaling Pathway

endocrine_disruption cluster_cell Target Cell HP This compound ER Estrogen Receptor (ER) HP->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Response Altered Cellular Response Transcription->Response

Caption: Simplified signaling pathway of endocrine disruption by this compound.

Experimental Workflow

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Water Water Sample (Acidified) SPE Solid-Phase Extraction (SPE) Water->SPE Solid Sediment/Soil/Biota (Frozen) PLE Pressurized Liquid Extraction (PLE) Solid->PLE GCMS GC-MS (after derivatization) SPE->GCMS HPLC HPLC-MS/Fluorescence SPE->HPLC PLE->GCMS PLE->HPLC Quant Quantification GCMS->Quant HPLC->Quant Risk Risk Assessment Quant->Risk

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

This technical guide highlights the significant data gaps that exist for the environmental fate and toxicity of this compound. Based on the available information for structurally similar long-chain alkylphenols, it can be concluded that this compound is likely to be a persistent, bioaccumulative, and toxic substance, with the potential to act as an endocrine disruptor.

Future research should focus on:

  • Developing and validating analytical methods specifically for this compound in various environmental matrices.

  • Conducting laboratory studies to determine its biodegradation rates under different environmental conditions, as well as its potential for photodegradation and hydrolysis.

  • Performing ecotoxicity tests with a range of aquatic and terrestrial organisms to establish reliable toxicity data (e.g., LC₅₀, EC₅₀, NOEC).

  • Investigating the endocrine-disrupting potential of this compound through in vitro and in vivo assays.

  • Monitoring environmental concentrations of this compound to assess the extent of contamination and potential risks to ecosystems and human health.

A more complete understanding of the environmental behavior and toxicological effects of this compound is essential for developing effective risk management strategies and protecting environmental and human health.

References

Commercial suppliers and availability of 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hexadecylphenol is a long-chain alkylphenol that holds potential for various research and development applications. This technical guide provides a comprehensive overview of its commercial availability, synthesis methodologies, and known biological activities of related compounds, offering a valuable resource for professionals in the fields of chemistry and life sciences. While specific data on the biological effects of this compound remains limited, this document compiles available information on its properties and the broader class of alkylphenols to guide future research endeavors.

Commercial Availability

This compound is available from a number of commercial chemical suppliers catering to the research and development community. These suppliers offer the compound in various purities and quantities, suitable for laboratory-scale experimentation.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS Number
BroadPharm>95%25 mg, 50 mg, 100 mg, 250 mg2589-78-8
MedChemExpress>98%50 mg, 100 mg2589-78-8
CymitQuimicaNot specified50 mg, 100 mg, 250 mg2589-78-8
Santa Cruz BiotechnologyNot specified1 g, 5 g2589-78-8
Toronto Research Chemicals>98%100 mg, 500 mg, 1 g2589-78-8

Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₂₂H₃₈OPubChem
Molecular Weight 318.5 g/mol PubChem
CAS Number 2589-78-8PubChem
Appearance Solid (form may vary)CymitQuimica[1]
Purity Typically >95%BroadPharm, MedChemExpress
Solubility Soluble in organic solventsGeneral chemical knowledge
Storage Temperature -20°CBroadPharm

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the reaction of phenol with a C16 alkylating agent in the presence of a Lewis acid catalyst.

General Reaction Scheme

The overall reaction can be depicted as follows:

G phenol Phenol hexadecene + 1-Hexadecene catalyst Lewis Acid Catalyst product -> this compound

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • Phenol

  • 1-Hexadecene

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve phenol in anhydrous DCM.

  • Catalyst Addition: Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions.

  • Alkylation: Add 1-hexadecene dropwise from the dropping funnel to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding it to a beaker of ice-cold 1 M hydrochloric acid.

  • Extraction: Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to isolate the desired this compound isomer.

Workflow Diagram:

G A Dissolve Phenol in DCM B Add AlCl3 (catalyst) A->B C Add 1-Hexadecene (dropwise) B->C D Reaction at Room Temperature C->D E Quench with HCl D->E F Extract with DCM E->F G Wash with H2O, NaHCO3, Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct studies on the biological activity and effects on signaling pathways of this compound are scarce in the available literature. However, research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, suggests that these compounds can exhibit biological effects, primarily as endocrine-disrupting chemicals.

It is hypothesized that long-chain alkylphenols may interact with cellular signaling pathways, although the specific mechanisms for the 4-hexadecyl derivative are yet to be elucidated. Based on studies of related compounds, potential areas of investigation for this compound could include:

  • Estrogen Receptor Signaling: Shorter-chain alkylphenols are known to be xenoestrogens, capable of binding to estrogen receptors and modulating their activity.

  • TGF-β Signaling Pathway: Some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor-β (TGF-β) signaling pathway, which is crucial for cell growth, differentiation, and apoptosis.

Hypothesized Signaling Pathway Interaction:

G cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus 4HP This compound ER Estrogen Receptor 4HP->ER Binding? Signaling_Cascade Signaling Cascade ER->Signaling_Cascade Activation/Inhibition? Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression

Caption: Hypothesized interaction of this compound with a cellular signaling pathway.

It is critical to emphasize that these are potential areas of investigation based on the activities of structurally related compounds, and dedicated research is required to determine the specific biological effects of this compound.

Conclusion and Future Directions

This compound is a commercially available long-chain alkylphenol with potential applications in various research areas. While its synthesis can be achieved through established methods like the Friedel-Crafts alkylation, specific and optimized protocols are yet to be widely published. The biological activity of this compound remains largely unexplored. Future research should focus on:

  • Developing and optimizing a detailed, reproducible synthesis protocol.

  • Investigating the cytotoxic and other biological effects of this compound in various cell lines.

  • Elucidating its potential interactions with specific cellular signaling pathways, particularly in the context of endocrine disruption.

This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this compound, highlighting the current knowledge gaps and suggesting avenues for future investigation.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Hexadecylphenol in Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexadecylphenol is a valuable hydrophobic starting material for the synthesis of a variety of surfactants. Its long C16 alkyl chain provides significant lipophilicity, making the resulting surfactants effective at reducing surface tension and forming micelles at low concentrations. These properties are highly desirable in numerous applications, including as emulsifying agents, detergents, and in the formulation of drug delivery systems.[1] This document provides an overview of the synthesis of non-ionic, anionic, and cationic surfactants derived from this compound, including generalized experimental protocols and expected physicochemical properties. While detailed experimental data for this compound-based surfactants is limited in publicly available literature, the protocols and data presented are based on established methodologies for long-chain alkylphenols and provide a strong foundation for research and development.

Physicochemical Properties of this compound

A clear understanding of the starting material is crucial for the successful synthesis of its derivatives.

PropertyValueReference
Molecular Formula C₂₂H₃₈O[2]
Molecular Weight 318.5 g/mol [2]
CAS Number 2589-78-8[2]
Appearance Not specified, likely a waxy solid
Solubility Insoluble in water, soluble in organic solvents
XLogP3 9.7[2]

I. Non-ionic Surfactants: this compound Ethoxylates

The most common non-ionic surfactants derived from alkylphenols are the polyoxyethylene ethers, synthesized through ethoxylation. The length of the polyoxyethylene chain can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the surfactant, making it suitable for various applications.

Synthesis Workflow: Ethoxylation of this compound

Ethoxylation A This compound D Reaction Vessel (High Temperature & Pressure) A->D B Ethylene Oxide B->D C Catalyst (e.g., KOH, NaOH) C->D E Polyoxyethylene 4-Hexadecylphenyl Ether D->E Sulfonation A This compound or This compound Ethoxylate C Reaction Vessel (Controlled Temperature) A->C B Sulfonating Agent (e.g., SO₃, Chlorosulfonic Acid) B->C D Neutralization (e.g., NaOH) C->D E Sulfonated this compound (Anionic Surfactant) D->E Cationic_Synthesis A This compound B Functionalization (e.g., with epichlorohydrin) A->B C Intermediate B->C D Quaternization (e.g., with trimethylamine) C->D E Quaternary Ammonium Surfactant (Cationic) D->E

References

Applications of 4-Hexadecylphenol in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Hexadecylphenol in polymer chemistry. The information is curated for professionals in research and development, with a focus on practical synthesis and characterization.

Application as a Monomer in Phenolic Resins

Introduction:

This compound serves as a valuable monomer in the synthesis of phenolic resins. The incorporation of its long C16 alkyl chain into the polymer backbone imparts significant hydrophobicity, enhanced flexibility, and improved solubility in non-polar solvents when compared to conventional phenol-formaldehyde resins. These modified resins are well-suited for specialty applications such as high-performance coatings, adhesives for non-polar substrates, and as matrices in fiber-reinforced composites where compatibility with hydrophobic fibers is crucial.

Experimental Protocol: Synthesis of this compound-Formaldehyde Resin (Resol Type)

This protocol is adapted from established procedures for the synthesis of alkylphenol-formaldehyde resins.[1][2][3][4][5]

Materials:

  • This compound (MW: 318.54 g/mol )

  • Formaldehyde (37 wt. % in H₂O)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser, mechanical stirrer, and thermometer

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add this compound (e.g., 63.71 g, 0.2 mol).

  • Addition of Reagents: To the flask, add formaldehyde solution (e.g., 24.3 g, 0.3 mol of formaldehyde) and toluene (100 mL).

  • Catalyst Introduction: While stirring the mixture, slowly add a 50 wt. % aqueous solution of NaOH (e.g., 1.6 g, 0.02 mol of NaOH).

  • Polycondensation Reaction: Heat the reaction mixture to 95°C under constant stirring. Maintain this temperature for 3 hours. The reaction progress can be monitored by measuring the viscosity of aliquots.

  • Neutralization: After the reaction, cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 1 M HCl dropwise until the pH of the aqueous layer is neutral (pH ~7).

  • Washing: Wash the organic layer twice with 100 mL portions of deionized water to remove any salts formed during neutralization.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator at 60°C under reduced pressure to obtain the viscous resin.

  • Curing: The synthesized resin can be cured by heating it in an oven at a temperature between 130°C and 160°C for 1-2 hours.

Data Presentation:

Table 1: Physicochemical Properties of this compound-Formaldehyde Resin

PropertyExpected Outcome
Appearance Amber to dark brown viscous liquid or solid
Solubility Soluble in toluene, THF, acetone; Insoluble in water
Softening Point 90 - 130 °C (dependent on molecular weight and crosslink density)
Moisture Content < 1% after drying
Curing Time 1 - 2 hours at 150°C

Visualization of the Synthesis Workflow:

workflow start Start reactants Charge Reactor: - this compound - Formaldehyde - Toluene start->reactants catalyst Add NaOH Catalyst reactants->catalyst reaction Heat to 95°C for 3h (Polycondensation) catalyst->reaction cool Cool to Room Temp. reaction->cool neutralize Neutralize with HCl cool->neutralize wash Wash with Deionized Water neutralize->wash dry Dry with MgSO4 & Filter wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate product This compound- Formaldehyde Resin evaporate->product end End product->end

Caption: Workflow for the synthesis of this compound-Formaldehyde Resin.

Proposed Application as a Building Block for Amphiphilic Polymers

Introduction:

The distinct hydrophobic hexadecyl tail and the reactive hydrophilic hydroxyl group of this compound make it an attractive starting material for the synthesis of novel amphiphilic polymers. These polymers can self-assemble into nanostructures like micelles and vesicles in aqueous solutions, which are of significant interest for drug delivery systems, emulsifiers, and nanoparticle stabilizers. A plausible synthetic strategy involves the chemical modification of the phenolic hydroxyl group to create a macroinitiator for a controlled radical polymerization of a hydrophilic monomer.

Proposed Experimental Protocol: Synthesis of a Poly(ethylene glycol)-b-poly(styrene-co-4-vinyl-hexadecylphenol) Amphiphilic Block Copolymer

This hypothetical protocol outlines a multi-step synthesis to create an amphiphilic block copolymer using this compound.

Step 1: Functionalization of this compound with a Polymerizable Group

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 31.85 g, 0.1 mol) and triethylamine (e.g., 12.14 g, 0.12 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Acylation: Cool the solution to 0°C in an ice bath. Add 4-vinylbenzoyl chloride (e.g., 18.32 g, 0.11 mol) dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Remove the THF under reduced pressure. Dissolve the residue in dichloromethane, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the 4-hexadecylphenyl 4-vinylbenzoate monomer. Purify by column chromatography if necessary.

Step 2: Synthesis of the Amphiphilic Block Copolymer via RAFT Polymerization

  • Reaction Setup: In a Schlenk tube, combine the synthesized 4-hexadecylphenyl 4-vinylbenzoate monomer (e.g., 4.5 g, 10 mmol), styrene (e.g., 10.4 g, 100 mmol), a hydrophilic macromonomer like poly(ethylene glycol) methyl ether acrylate (PEG-A, Mn ≈ 480 g/mol , e.g., 24 g, 50 mmol), a RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN).

  • Polymerization: Dissolve the components in a suitable solvent (e.g., 1,4-dioxane). Deoxygenate the solution by purging with nitrogen for 30 minutes. Place the sealed Schlenk tube in a preheated oil bath at 70°C and stir for the desired time (e.g., 12-24 hours).

  • Termination and Purification: Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent like cold methanol. Filter the precipitate and dry it in a vacuum oven at 40°C overnight.

Data Presentation:

Table 2: Predicted Characteristics of the Amphiphilic Block Copolymer

PropertyPredicted Outcome
Structure Amphiphilic block copolymer with hydrophobic and hydrophilic segments
Molecular Weight (Mn) 10,000 - 50,000 g/mol (tunable by reaction time and stoichiometry)
Polydispersity Index (Đ) < 1.3 (indicative of a controlled polymerization)
Critical Micelle Concentration (CMC) Expected to be in the low mg/mL range in aqueous solution
Self-Assembly Forms core-shell nanoparticles in water

Visualization of the Proposed Synthetic Pathway:

pathway cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: RAFT Polymerization hdp This compound esterification Esterification hdp->esterification vbcl 4-Vinylbenzoyl Chloride vbcl->esterification monomer 4-Hexadecylphenyl 4-Vinylbenzoate esterification->monomer raft RAFT Polymerization monomer->raft styrene Styrene styrene->raft pega PEG-Acrylate pega->raft copolymer Amphiphilic Block Copolymer raft->copolymer

Caption: Proposed synthetic pathway for an amphiphilic block copolymer.

Use as a Chain Transfer Agent

A comprehensive review of the scientific literature and patent databases did not yield any evidence of this compound being employed as a chain transfer agent in polymerization reactions. Chain transfer agents typically function by donating a labile atom (like hydrogen from a thiol) to a propagating radical chain, thereby terminating it and initiating a new chain. The chemical structure of this compound lacks the characteristic functional groups that would enable it to act as an effective chain transfer agent. Therefore, this application is not considered viable based on current knowledge.

References

4-Hexadecylphenol: A Versatile Intermediate in Organic Synthesis for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hexadecylphenol is a valuable intermediate in organic synthesis, characterized by a long C16 alkyl chain attached to a phenol ring. This unique structure, combining a hydrophilic phenolic head with a lipophilic alkyl tail, makes it a precursor for a diverse range of molecules with applications in materials science and medicinal chemistry. Its derivatives have shown potential as antioxidants, corrosion inhibitors, and biologically active agents. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate, aimed at researchers, scientists, and drug development professionals.

Applications of this compound Derivatives

The reactivity of the phenolic hydroxyl group and the aromatic ring of this compound allows for a variety of chemical modifications, leading to the synthesis of novel compounds with tailored properties.

  • Antioxidants: The phenolic moiety is a well-known scavenger of free radicals. Derivatives of this compound can be synthesized to enhance this antioxidant activity, with potential applications in preventing oxidative degradation of materials and in biological systems.

  • Corrosion Inhibitors: The long alkyl chain promotes the formation of a protective hydrophobic layer on metal surfaces, while the polar phenolic head can interact with the metal. This makes this compound derivatives promising candidates for corrosion inhibitors in various industries.

  • Biologically Active Molecules: Modification of the phenolic group can lead to the synthesis of ethers, esters, Schiff bases, and azo compounds with potential antimicrobial, antifungal, and anticancer activities. The lipophilic hexadecyl chain can enhance the compound's ability to cross cell membranes.

Synthesis of this compound Derivatives: Protocols and Data

This section details the synthesis of several derivatives starting from this compound.

Williamson Ether Synthesis of 4-Hexadecyloxybenzene Derivatives

The Williamson ether synthesis is a reliable method for preparing ethers from phenols. Here, we describe the synthesis of a generic 4-hexadecyloxybenzene derivative.

Experimental Protocol:

  • Deprotonation of this compound: In a 250 mL round-bottom flask, dissolve 3.18 g (0.01 mol) of this compound in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • To this solution, add 0.48 g (0.012 mol) of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Alkylation: To the resulting sodium 4-hexadecylphenoxide solution, add 0.011 mol of the desired alkyl halide (e.g., benzyl bromide) dropwise at 0 °C.

  • Let the reaction mixture warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₂₂H₃₈O318.54-75-78
1-(Benzyloxy)-4-hexadecylbenzeneC₂₉H₄₄O408.668865-67
Synthesis of Azo Dyes from this compound

Azo compounds are known for their color and biological activity. The electron-rich phenol ring of this compound readily undergoes azo coupling.

Experimental Protocol:

  • Diazotization of an Aromatic Amine: In a 100 mL beaker, dissolve 0.93 g (0.01 mol) of aniline in a mixture of 2.5 mL of concentrated HCl and 5 mL of water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water dropwise, maintaining the temperature below 5 °C.

  • Azo Coupling: In a separate 250 mL beaker, dissolve 3.18 g (0.01 mol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring, keeping the temperature below 5 °C. A colored precipitate will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Work-up and Purification: Filter the crude azo dye, wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the product from ethanol to obtain the pure azo derivative.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
(E)-2-((4-Hexadecylphenyl)diazenyl)phenolC₂₈H₄₂N₂O422.6585110-112
Mannich Reaction of this compound

The Mannich reaction introduces an aminomethyl group onto the aromatic ring, providing a scaffold for further functionalization and the synthesis of biologically active molecules.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, place 3.18 g (0.01 mol) of this compound, 0.30 g (0.01 mol) of paraformaldehyde, and 0.85 g (0.01 mol) of piperidine in 30 mL of ethanol.

  • Reaction: Reflux the mixture for 6-8 hours.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography on silica gel.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
2-((4-Hexadecylphenoxy)methyl)piperidineC₂₈H₄₉NO415.7075Waxy Solid

Visualization of Synthetic Pathways and Biological Relevance

The following diagrams illustrate the synthetic workflows and a potential signaling pathway influenced by phenolic antioxidants.

Synthetic_Workflow_Williamson_Ether This compound This compound NaH, DMF NaH, DMF This compound->NaH, DMF Deprotonation Sodium 4-hexadecylphenoxide Sodium 4-hexadecylphenoxide NaH, DMF->Sodium 4-hexadecylphenoxide Alkyl Halide (R-X) Alkyl Halide (R-X) Sodium 4-hexadecylphenoxide->Alkyl Halide (R-X) SN2 Reaction 4-Hexadecyloxybenzene Derivative 4-Hexadecyloxybenzene Derivative Alkyl Halide (R-X)->4-Hexadecyloxybenzene Derivative Synthetic_Workflow_Azo_Coupling Aniline Aniline NaNO2, HCl (0-5°C) NaNO2, HCl (0-5°C) Aniline->NaNO2, HCl (0-5°C) Diazotization Benzenediazonium Chloride Benzenediazonium Chloride NaNO2, HCl (0-5°C)->Benzenediazonium Chloride This compound (in NaOH) This compound (in NaOH) Benzenediazonium Chloride->this compound (in NaOH) Azo Coupling Azo Dye Derivative Azo Dye Derivative This compound (in NaOH)->Azo Dye Derivative Synthetic_Workflow_Mannich_Reaction This compound This compound Mannich Base Mannich Base This compound->Mannich Base Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich Base Secondary Amine Secondary Amine Secondary Amine->Mannich Base Antioxidant_Signaling_Pathway cluster_cell Cellular Environment Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces dissociation Phenolic_Antioxidant This compound Derivative Phenolic_Antioxidant->Oxidative_Stress Scavenges Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Application Notes and Protocols for 4-Hexadecylphenol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 4-Hexadecylphenol, a long-chain alkylphenol, in various in vitro assays. Due to the limited specific data on this compound's biological activities, the following protocols are based on established methods for other phenolic lipids and are intended as a starting point for experimental design. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

Compound Profile: this compound

This compound is a phenolic compound distinguished by a 16-carbon alkyl tail. This amphiphilic nature suggests potential interactions with cellular membranes and lipid-rich structures. Its biological activities are not yet extensively characterized, but related phenolic lipids are known to possess antioxidant, anti-inflammatory, and cytotoxic properties.

PropertyValueReference
Synonyms p-Hexadecylphenol, 4-Palmitylphenol[1]
Molecular Formula C22H38O[1]
Molecular Weight 318.5 g/mol [1]
XLogP3 9.7[1]
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.
Storage Store at room temperature in a dry, sealed container.

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on cultured cells. Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mammalian cell line (e.g., HeLa, HepG2, RAW 264.7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow A Seed cells in 96-well plate B Prepare this compound dilutions C Treat cells with compound A->C B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for assessing the antioxidant activity of this compound via the DPPH assay.

Anti-inflammatory Activity in Macrophages

This protocol evaluates the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare non-toxic concentrations of this compound (determined from the MTT assay) in culture medium. Pre-treat the cells with these concentrations for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory agent + LPS).

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Potential Signaling Pathways

Phenolic compounds are known to modulate various signaling pathways. Based on the literature for similar compounds, this compound may influence pathways related to inflammation and cellular stress responses.

Potential Anti-inflammatory Signaling Pathway

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 Transcription HDP This compound HDP->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound in LPS-stimulated macrophages.

Disclaimer: The provided protocols and pathways are illustrative and based on general knowledge of phenolic compounds. Specific experimental conditions and outcomes for this compound must be determined empirically. Always perform appropriate controls and preliminary experiments to validate the assays for your specific research needs.

References

Application Notes and Protocols: 4-Hexadecylphenol as a Versatile Building Block for Specialty Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hexadecylphenol is a valuable chemical intermediate characterized by a hydrophilic phenolic head and a long, lipophilic 16-carbon alkyl tail.[1][2] This amphiphilic nature makes it an ideal building block for a diverse range of specialty chemicals with applications in surfactants, antioxidants, phenolic resins, and cosmetic ingredients.[1] Its molecular formula is C₂₂H₃₈O, and its molecular weight is 318.5 g/mol .[2] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of various derivatives of this compound.

I. Synthesis of Specialty Chemicals from this compound

Nonionic Surfactants: this compound Ethoxylates

The ethoxylation of this compound introduces a polyoxyethylene chain, creating nonionic surfactants with tunable hydrophilic-lipophilic balance (HLB) values. These surfactants are effective emulsifiers and detergents for various industrial and cosmetic applications.[3]

Experimental Protocol: Laboratory-Scale Synthesis of this compound Ethoxylate

This protocol is adapted from general ethoxylation procedures for long-chain alkylphenols.[3]

Materials:

  • This compound

  • Ethylene Oxide

  • Potassium Hydroxide (KOH) as catalyst

  • Inert solvent (e.g., Toluene)

  • Nitrogen gas

  • Reaction vessel equipped with a stirrer, gas inlet, thermometer, and reflux condenser

Procedure:

  • Catalyst Preparation: In a dry reaction vessel, dissolve a catalytic amount of KOH in a minimal amount of a suitable solvent under a nitrogen atmosphere.

  • Reaction Setup: Add this compound to the reaction vessel and heat the mixture to 120-150°C with continuous stirring under a gentle flow of nitrogen to remove any moisture.

  • Ethoxylation: Introduce a controlled stream of ethylene oxide gas into the reaction mixture. The reaction is exothermic and should be carefully monitored to maintain the desired temperature. The degree of ethoxylation can be controlled by the amount of ethylene oxide added.

  • Reaction Completion and Neutralization: After the desired amount of ethylene oxide has been added, continue stirring at the reaction temperature for an additional 1-2 hours to ensure complete reaction. Cool the mixture and neutralize the catalyst with an appropriate acid (e.g., acetic acid or phosphoric acid).

  • Purification: The resulting this compound ethoxylate can be purified by vacuum distillation to remove any unreacted starting materials and solvent.

Workflow for the Synthesis of this compound Ethoxylate

G cluster_prep Preparation cluster_reaction Ethoxylation Reaction cluster_workup Work-up and Purification prep_catalyst Dissolve KOH in Solvent prep_reactant Add this compound prep_catalyst->prep_reactant prep_heat Heat to 120-150°C under N₂ prep_reactant->prep_heat react_eo Introduce Ethylene Oxide prep_heat->react_eo Start Reaction react_monitor Monitor Temperature react_eo->react_monitor react_stir Stir for 1-2 hours react_monitor->react_stir workup_cool Cool Reaction Mixture react_stir->workup_cool Reaction Complete workup_neutralize Neutralize with Acid workup_cool->workup_neutralize workup_purify Purify by Vacuum Distillation workup_neutralize->workup_purify

Caption: Workflow for the synthesis of this compound ethoxylate.

Quantitative Data: Properties of C16 Alkylphenol Ethoxylates

The following table summarizes performance data for a C16 alkylphenol ethoxylate, as described in a patent application.[3]

PropertyValue
Critical Micelle Concentration (CMC)1 - 100 ppm
Surface Tension at 1% actives10 - 50 dynes/cm
Hydrophilic-Lipophilic Balance (HLB)4 - 20
Hindered Phenolic Antioxidants

The phenolic hydroxyl group of this compound can be sterically hindered to create potent antioxidants. These compounds function by scavenging free radicals, thereby preventing oxidative degradation of materials such as plastics, lubricants, and cosmetics.[4][5][6]

Experimental Protocol: Synthesis of a Hindered Phenolic Antioxidant from this compound (Adapted)

This protocol is a conceptual adaptation of general methods for synthesizing hindered phenols.[5]

Materials:

  • This compound

  • Formaldehyde

  • A secondary amine (e.g., dimethylamine) to form a Mannich base catalyst in situ

  • Methanol

  • Acid catalyst (e.g., sulfuric acid or a Friedel-Crafts catalyst)

  • Mesitylene (1,3,5-trimethylbenzene)

  • Solvent (e.g., Methylene Chloride)

Procedure:

  • Formation of the Intermediate: In a sealed reaction vessel, heat a mixture of this compound, formaldehyde, a stoichiometric excess of methanol, and a catalytic amount of dimethylamine at 60-100°C. This reaction forms an intermediate ether.

  • Alkylation: Dissolve the intermediate in methylene chloride and react it with mesitylene in the presence of a sulfuric acid or Friedel-Crafts catalyst.

  • Work-up and Purification: After the reaction is complete, wash the organic layer with water and a mild base to remove the acid catalyst. Dry the organic layer and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Logical Relationship for Hindered Phenolic Antioxidant Synthesis

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_alkylation Alkylation reactant1 This compound intermediate Ether Intermediate reactant1->intermediate reactant2 Formaldehyde reactant2->intermediate reactant3 Methanol reactant3->intermediate reactant4 Dimethylamine (catalyst) reactant4->intermediate product Hindered Phenolic Antioxidant intermediate->product reactant5 Mesitylene reactant5->product catalyst Acid Catalyst catalyst->product

Caption: Logical flow for the synthesis of a hindered phenolic antioxidant.

Phenolic Resins (Novolac Type)

This compound can be used as a comonomer in the production of novolac phenolic resins. The long alkyl chain imparts flexibility and hydrophobicity to the resulting polymer, making it suitable for applications such as coatings, adhesives, and composites.[7][8]

Experimental Protocol: Synthesis of a this compound-Modified Novolac Resin (Adapted)

This protocol is adapted from general procedures for novolac resin synthesis.[8][9]

Materials:

  • Phenol

  • This compound

  • Formaldehyde (formalin solution)

  • Acid catalyst (e.g., oxalic acid or hydrochloric acid)

  • Reaction vessel with a stirrer, thermometer, and reflux condenser

Procedure:

  • Reaction Setup: Charge the reaction vessel with phenol, this compound, and the acid catalyst. The molar ratio of total phenols to formaldehyde should be greater than 1.

  • Addition of Formaldehyde: Heat the mixture to 90-100°C with stirring. Slowly add the formaldehyde solution to control the exothermic reaction.

  • Polycondensation: After the addition of formaldehyde is complete, maintain the reaction mixture at reflux for 1-2 hours to advance the polycondensation.

  • Dehydration: Remove the water from the reaction mixture by distillation, either at atmospheric pressure or under vacuum, until the desired viscosity or softening point of the resin is achieved.

  • Product Isolation: The molten resin is then discharged from the reactor and allowed to cool and solidify.

Experimental Workflow for Novolac Resin Synthesis

G cluster_charge Charging Reactants cluster_reaction Reaction cluster_finishing Finishing charge_phenols Charge Phenol and this compound charge_catalyst Add Acid Catalyst charge_phenols->charge_catalyst react_heat Heat to 90-100°C charge_catalyst->react_heat Start Reaction react_add_hcho Add Formaldehyde react_heat->react_add_hcho react_reflux Reflux for 1-2 hours react_add_hcho->react_reflux finish_dehydrate Dehydrate by Distillation react_reflux->finish_dehydrate Reaction Complete finish_discharge Discharge Molten Resin finish_dehydrate->finish_discharge finish_cool Cool and Solidify finish_discharge->finish_cool

Caption: Workflow for the synthesis of a this compound-modified novolac resin.

II. Biological Activity of this compound Derivatives

Phenolic compounds are known for their diverse biological activities. Derivatives of this compound are expected to exhibit properties such as antioxidant and antimicrobial effects. Furthermore, long-chain alkylphenols have been shown to interact with cellular signaling pathways.

Antioxidant Activity

The antioxidant activity of phenolic compounds can be evaluated using various in vitro assays that measure their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a standard protocol for assessing antioxidant activity.[1][10]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., methanol)

  • Standard antioxidant (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions of the test compound and the standard antioxidant.

  • Assay: In a 96-well plate, add a small volume (e.g., 20 µL) of each dilution of the test compound or standard.

  • Reaction Initiation: Add the DPPH solution (e.g., 180 µL) to each well, mix, and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Quantitative Data: Representative IC₅₀ Values for Phenolic Antioxidants

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Reference
Gallic Acid1.031.03[11]
(+)-Catechin3.123.12[11]
Quercetin1.891.89[11]
Caffeic Acid1.591.59[11]
Antimicrobial Activity

Derivatives of this compound may possess antimicrobial properties due to the presence of the phenolic group and the long alkyl chain, which can disrupt microbial cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[12][13]

Materials:

  • Test compound (this compound derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microplate

  • Incubator

  • Microplate reader (optional, for turbidity measurement)

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Representative MIC Values for Phenolic Compounds

Specific MIC values for this compound derivatives are not widely reported. The table below shows representative MIC values for other phenolic compounds against common microbes.

CompoundOrganismMIC (µg/mL)Reference
Cinnamic AcidS. cerevisiae500[11]
VanillinD. hansenii1000[11]
EugenolS. aureus>220[14]
ThymolE. coli>220[14]
Interaction with Cellular Signaling Pathways

Long-chain alkylphenols have been shown to modulate the activity of certain cellular signaling pathways. One such target is the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel, a sensor of chemical irritants and cellular stress.[15]

Signaling Pathway: Activation of TRPA1 by Alkylphenols and Downstream Effects

Alkylphenols can activate TRPA1, leading to an influx of Ca²⁺ into the cell.[15] This increase in intracellular calcium can trigger a cascade of downstream signaling events, including the activation of phospholipase C (PLC) and protein kinase C (PKC), and the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.[4][5] This can contribute to neurogenic inflammation. Furthermore, some studies suggest that alkylphenols can influence other signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) pathway.[16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm alkylphenol This compound Derivative trpa1 TRPA1 Channel alkylphenol->trpa1 Activates ca_influx Ca²⁺ Influx trpa1->ca_influx Allows plc PLC Activation ca_influx->plc erk ERK Pathway Activation ca_influx->erk release Release of Neuropeptides (CGRP, Substance P) ca_influx->release pkc PKC Activation plc->pkc pkc->release inflammation Neurogenic Inflammation release->inflammation

Caption: Proposed signaling pathway for TRPA1 activation by this compound derivatives.

Conclusion

This compound is a highly adaptable building block for the synthesis of a wide array of specialty chemicals. The protocols and application notes provided herein offer a foundation for researchers to explore its potential in developing novel surfactants, antioxidants, polymers, and potentially bioactive compounds for various scientific and industrial applications. Further research into the specific biological activities and signaling pathways affected by this compound derivatives will undoubtedly unveil new opportunities for this versatile molecule.

References

Application Notes and Protocols for the Analytical Detection of 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Hexadecylphenol in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in samples with relatively high concentrations of the analyte and a clean matrix.

Experimental Protocol

a) Sample Preparation (Solid Phase Extraction - SPE)

  • Sample Pre-treatment: Acidify the aqueous sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid). For solid samples, perform a solvent extraction (e.g., with acetonitrile or methanol) followed by evaporation and reconstitution in a loading buffer (e.g., 5% methanol in water).

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

b) HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A Newcrom R1 column can also be utilized.[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is Acetonitrile/Water (80:20, v/v). For Mass Spectrometry-compatible methods, replace any non-volatile acid with formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 225 nm or 280 nm.[2][3]

  • Run Time: Approximately 15-20 minutes, depending on the exact mobile phase composition and column.

c) Calibration

Prepare a series of calibration standards of this compound in the mobile phase, covering the expected concentration range of the samples. Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data (Estimated)

The following table summarizes the expected quantitative performance of the HPLC-UV method for this compound, based on data for similar alkylphenols.[2][4]

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery (from spiked samples)85 - 110%
Precision (RSD)< 10%

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Aqueous or Extracted Sample Acidify Acidify to pH 2-3 Sample->Acidify Load Load Sample onto SPE Acidify->Load Condition Condition C18 SPE Cartridge Condition->Load Wash Wash with Water/Methanol Load->Wash Elute Elute with Methanol Wash->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate Inject Inject into HPLC Concentrate->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection at 225/280 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

HPLC-UV experimental workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive method for the analysis of this compound. Due to the low volatility of this compound, derivatization is often required to improve its chromatographic properties.

Experimental Protocol

a) Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) as described in the HPLC-UV method to isolate this compound from the sample matrix.

  • Derivatization:

    • Silylation (e.g., with BSTFA): Evaporate the extracted sample to dryness. Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture at 60-70 °C for 30 minutes.

    • Alkylation (e.g., with an ethylating agent): Similar to the analysis of other alkylphenols, derivatization with an ethylating agent can be performed.[5]

  • Final Preparation: After cooling, the derivatized sample is ready for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). An Agilent CP-Sil 8 CB column is also suitable.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

  • Injector: Splitless mode at 280 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, and full scan mode (e.g., m/z 50-550) for qualitative confirmation. Key ions for the trimethylsilyl derivative of this compound would include the molecular ion and characteristic fragment ions. For underivatized this compound, characteristic m/z values are 107, 108, and 318.[6]

c) Calibration

Prepare calibration standards of this compound and subject them to the same derivatization procedure as the samples. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.

Quantitative Data (Estimated)

The following table summarizes the expected quantitative performance of the GC-MS method for this compound.

ParameterExpected Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery (from spiked samples)90 - 115%
Precision (RSD)< 5%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis Sample Extracted Sample Residue Deriv Add Derivatization Agent (e.g., BSTFA) Sample->Deriv React Heat at 60-70°C Deriv->React Inject Inject into GC-MS React->Inject Separate Capillary GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometric Detection (SIM/Scan) Ionize->Detect Quantify Quantify using Internal Standard Detect->Quantify

GC-MS with derivatization workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of this compound, making it ideal for trace-level detection in complex matrices such as biological fluids and environmental samples.

Experimental Protocol

a) Sample Preparation

For complex matrices like serum or urine, a more rigorous sample preparation is required.[7][8]

  • Enzymatic Hydrolysis (for conjugated forms): For biological samples, incubate with β-glucuronidase/sulfatase to deconjugate this compound metabolites.[8]

  • Protein Precipitation (for biological fluids): Add a cold organic solvent like acetonitrile to precipitate proteins. Centrifuge and collect the supernatant.

  • Solid Phase Extraction (SPE): Utilize an online or offline SPE procedure as described in the HPLC-UV method for further cleanup and concentration. Hybrid SPE-Precipitation Technology can also be employed.[7]

b) LC-MS/MS Instrumentation and Conditions

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) with an electrospray ionization (ESI) source.[9]

  • Column: A C18 or similar reverse-phase column suitable for UHPLC applications (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or methanol with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramping up to a high percentage to elute the highly hydrophobic this compound.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be generated by collision-induced dissociation. Specific MRM transitions need to be optimized by infusing a standard solution of this compound.

Quantitative Data (Estimated)

The following table summarizes the expected quantitative performance of the LC-MS/MS method for this compound, based on data for similar compounds.[7][8]

ParameterExpected Value
Linearity Range0.01 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.005 ng/mL
Limit of Quantification (LOQ)0.015 ng/mL
Recovery (from spiked samples)95 - 110%
Precision (RSD)< 5%

Signaling Pathway Logic: LC-MS/MS Detection

LCMSMS_Logic Analyte This compound in Solution Deprotonation ESI Negative Ionization [M-H]⁻ Analyte->Deprotonation Precursor Precursor Ion Selection (Q1) m/z 317.3 Deprotonation->Precursor CID Collision-Induced Dissociation (Q2) with Inert Gas Precursor->CID Product Product Ion Selection (Q3) (Specific Fragments) CID->Product Detection Detector (Signal Generation) Product->Detection

Logical flow of this compound detection in LC-MS/MS.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 4-Alkylphenols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Alkylphenols (APs) are a class of persistent organic pollutants widely used in the production of alkylphenol ethoxylates, non-ionic surfactants found in detergents, pesticides, personal care products, and plastics.[1][2] Compounds such as 4-nonylphenol (NP), 4-octylphenol (OP), and 4-tert-octylphenol (t-OP) are of significant concern due to their prevalence in the environment and their potential to act as endocrine-disrupting chemicals (EDCs).[2][3] These xenoestrogens can mimic natural hormones, particularly estrogen, by binding to estrogen receptors (ERs), thereby interfering with the endocrine system even at low concentrations.[2][4][5] Consequently, robust and sensitive analytical methods are crucial for monitoring APs in various matrices, including environmental, food, and biological samples.

This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of common 4-alkylphenols. The method is suitable for researchers, scientists, and professionals involved in environmental monitoring, food safety, and drug development.

Principle of the Method

The analytical method employs reversed-phase HPLC with a C18 stationary phase to separate 4-alkylphenols based on their hydrophobicity. A mobile phase consisting of a water/organic solvent gradient is used for elution. Detection is typically achieved using a Diode Array Detector (DAD) for UV absorbance or a Fluorescence Detector (FLD) for enhanced sensitivity.[6] Sample preparation involves an extraction step, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), to isolate the analytes from the sample matrix and minimize interference.[7][8][9]

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid, acetic acid, ammonia solution.

  • Standards: Analytical standards of 4-Nonylphenol (4-NP), 4-Octylphenol (4-OP), 4-tert-Octylphenol (4-t-OP), and other relevant alkylphenols.

  • Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges, Supported Liquid Extraction (SLE) cartridges, 0.2 µm or 0.45 µm syringe filters.[7][10]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions by accurately weighing and dissolving 50 mg of each alkylphenol standard in 50 mL of acetonitrile.[7]

  • Working Standard Solution (10 µg/mL): Prepare a multicomponent working solution by appropriately diluting the stock solutions in acetonitrile.[7]

  • Calibration Standards (0.025 - 2.0 µg/mL): Prepare a series of calibration standards by serially diluting the working standard solution with the mobile phase or a suitable solvent.[6][7] For matrix-matched calibration, blank matrix extract is used as the diluent.[7]

Sample Preparation Protocol (General)

A. Water Samples (using Solid-Phase Extraction) [8]

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

  • Loading: Pass a known volume of the water sample through the conditioned cartridge.

  • Washing: Wash the cartridge with water to remove polar impurities.

  • Elution: Elute the trapped alkylphenols with a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before HPLC injection.[10]

B. Milk Samples (using Supported Liquid Extraction) [7][9]

  • Extraction: Use a Chem Elut S cartridge for rapid supported liquid extraction to eliminate the matrix effect.[7][9]

  • Elution: Elute the analytes as per the manufacturer's protocol.

  • Analysis: The eluate can be directly analyzed by HPLC-DAD.[7]

C. Solid Samples (e.g., Soil, Foodstuffs) [11]

  • Extraction: Perform solvent extraction by homogenizing the solid sample with a suitable solvent (e.g., acetonitrile).[11]

  • Centrifugation/Filtration: Centrifuge the extract to pellet solid debris and filter the supernatant.

  • Cleanup: If necessary, perform a cleanup step using SPE as described for water samples.

  • Reconstitution: Concentrate and reconstitute the sample in the mobile phase before analysis.

HPLC Operating Conditions

The following table summarizes typical HPLC conditions for the analysis of 4-alkylphenols.

ParameterCondition 1 (DAD/FLD Detection)Condition 2 (DAD Detection)
Column C18/SCX mixed-mode stationary phase[6][12]C18 octadecyl silica (ODS)[8][13]
Mobile Phase Isocratic: Water:Methanol (15:85, v/v)[6][12]Gradient: Acetonitrile and 0.005% acetic acid in water[8]
Flow Rate 1.0 mL/min[6][12]0.5 - 1.0 mL/min
Injection Volume 20 µL[9]20 µL
Column Temp. Room Temperature[12]40 °C[14]
Detector DAD: 279 nm[6] FLD: Ex: 220 nm, Em: 315 nm[6]DAD: 225 nm or 274 nm[15][16]

Data Presentation

Quantitative Performance Data

The performance of the HPLC method is summarized below. Limits of detection (LOD) and quantification (LOQ) vary based on the detector used, with FLD offering higher sensitivity.

AnalyteDetectorLinearity Range (µg/mL)LODLOQReference
4-NP, 4-OP, 4-t-OPDAD0.025 - 0.55 ng/mL15 ng/mL[6]
4-NP, 4-OP, 4-t-OPFLD0.0008 - 0.1--[6]
4-NonylphenolFLD-0.1 µg/L-[8]
4-tert-OctylphenolFLD-0.05 µg/L-[8]
Typical Retention Times

Retention times are dependent on the specific chromatographic conditions. Under reversed-phase conditions, elution order is generally based on hydrophobicity.

CompoundTypical Retention Time (min)Chromatographic System
Cardol (C15:3)~4.5Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17]
Cardol (C15:2)~5.0Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17]
Cardol (C15:1)~6.0Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17]
Cardanol (C15:3)~10.0Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17]
Cardanol (C15:2)~11.5Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17]
Cardanol (C15:1)~14.0Hypersil GOLD C18, 80% ACN / 20% 1% Acetic Acid[17]

Note: Retention times are illustrative and will vary with the specific column, mobile phase, and instrument used.

Sample Preparation Recovery Data
MatrixSpiked LevelRecovery (%)MethodReference
Water Samples0.5 µg/L74 - 110SPE-HPLC-FLD[8]
Human Plasma-> 70SPE-HPLC-Electrochemical[18]

Mandatory Visualizations

G Figure 1. Experimental Workflow for HPLC Analysis of 4-Alkylphenols cluster_0 Sample Collection & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Sample Aqueous or Solid Sample Prep Extraction (SPE, SLE, LLE) Sample->Prep Concentrate Evaporation & Reconstitution Prep->Concentrate Filter Filtration (0.2 µm filter) Concentrate->Filter HPLC HPLC System (Pump, Injector, Column) Filter->HPLC Inject Sample Detector Detection (DAD or FLD) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Output Quantify Peak Integration & Quantification Chromatogram->Quantify Report Final Report Quantify->Report

Caption: Workflow for 4-Alkylphenol Analysis.

G Figure 2. Simplified Signaling Pathway of 4-Alkylphenol Endocrine Disruption cluster_0 Cellular Environment cluster_1 Mechanism 1: Receptor Binding cluster_2 Mechanism 2: Metabolic Disruption AP 4-Alkylphenol (AP) (e.g., Nonylphenol) ER Estrogen Receptor (ER) AP->ER Binds as Xenoestrogen CYP CYP450 Enzymes (e.g., CYP3A4) AP->CYP E2 Estradiol (E2) E2->CYP Response Altered Gene Expression & Endocrine Disruption ER->Response Coupling Diradical Cross-Coupling (AP-O-E2 metabolites) CYP->Coupling Catalyzes Homeostasis Disruption of Estrogen Homeostasis Coupling->Homeostasis

Caption: 4-Alkylphenol Endocrine Disruption Pathways.

References

Application Note: Analysis of Alkylphenols by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkylphenols, such as nonylphenol and octylphenol, are compounds used in the manufacturing of detergents, plastics, and other industrial products.[1][2] Due to their potential as endocrine disruptors and their persistence in the environment, accurate and sensitive analytical methods for their detection and quantification are crucial.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of alkylphenols, offering high resolution and sensitivity. This application note provides detailed protocols for the analysis of alkylphenols in various matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.

Principles of GC-MS for Alkylphenol Analysis

GC-MS analysis of alkylphenols involves their separation based on volatility and polarity using a gas chromatograph, followed by detection and identification using a mass spectrometer. Due to the polar nature of the hydroxyl group, alkylphenols often require derivatization to improve their volatility and chromatographic behavior, leading to enhanced sensitivity and peak shape.[3][4][5][6] Common derivatization techniques include silylation and acylation.[7]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for textile and wine samples.

a) Extraction of Alkylphenols from Textile Samples [1]

  • Cut 0.5 g of the textile sample into small pieces (approximately 10 mm x 2 mm).

  • Place the pieces into a glass centrifuge vial.

  • Add 10 mL of toluene to the vial.

  • Extract the sample by sonication for 30 minutes.

  • Transfer 1 mL of the extract to a 2-mL plastic centrifuge tube containing a purification matrix (e.g., 50 mg of silica gel and 100 mg of anhydrous MgSO4).

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample for 2 minutes at 5000 rpm.

  • The supernatant is ready for derivatization and GC-MS analysis.

b) Extraction of Alkylphenols from Wine Samples using Solid-Phase Microextraction (SPME) [8]

  • Place 10 mL of the wine sample into a 20-mL SPME glass vial.

  • Add approximately 2 g of NaCl and 50 µL of an internal standard solution (e.g., 5 mg/L 4-tert-butylphenol-d13).[8]

  • Close the vial with a perforated cap and a Teflon seal.[8]

  • Perform headspace SPME extraction for 20 minutes at 40 °C.

  • The extracted analytes on the SPME fiber are ready for desorption in the GC injector.

Derivatization Protocol: Silylation

Silylation is a common derivatization technique for alkylphenols that replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility.[3][4][5][6]

  • To a 1 mL aliquot of the sample extract or standard solution in a vial, add 100 µL of bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5]

  • Shake the vial vigorously using a vortex mixer. The reaction is rapid in acetone, completing within 15 seconds at room temperature.[3][4][5][6] In other solvents like dichloromethane or hexane, the reaction may require longer times (e.g., 1 hour at 80°C or 3 hours at room temperature).[3]

  • (Optional but recommended for long-term stability) Add 100 µL of water to hydrolyze the excess unreacted BSTFA.[4][5][6]

  • Add anhydrous sodium sulfate to remove the water.[4][5][6]

  • The derivatized sample is ready for GC-MS analysis.

GC-MS and GC-MS/MS Instrumental Parameters

The following tables provide typical GC-MS and GC-MS/MS parameters for the analysis of alkylphenols.

Table 1: GC-MS Parameters

ParameterSettingReference
Gas Chromatograph
Column5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent
Injector Temperature250 °C - 260 °C[9]
Injection ModeSplitless[9]
Carrier GasHelium[9]
Flow Rate1 mL/min
Oven Program50°C (1 min), then 10 °C/min to 300 °C, hold for 3 min
Mass Spectrometer
Transfer Line Temp.300 °C
Ion Source Temp.230 °C - 250 °C[9]
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)

Table 2: GC-MS/MS Parameters

ParameterSettingReference
Gas Chromatograph
Column5MS UI 30 m x 0.25 mm x 0.25 µm or equivalent
Injector Temperature250 °C
Injection ModePulsed-Split (2:1)
Carrier GasHelium
Flow Rate2 mL/min
Oven Program50°C, then 25°C/min to 130°C, then 10°C/min to 170°C, then 25°C/min to 300°C
Mass Spectrometer
Transfer Line Temp.300 °C
Ion Source Temp.250 °C
Quadrupole Temp.150 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

Quantitative Data

The following table summarizes the characteristic ions for quantification and qualification of several alkylphenols in both SIM and MRM modes.

Table 3: Quantitative Ions for Alkylphenol Analysis

CompoundModeQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Reference
2-tert-butylphenolSIM135107, 150
4-tert-butylphenolSIM135107, 150
2,4-di-tert-butylphenolSIM191206
2,6-di-tert-butylphenolSIM191206
4-tert-octylphenolSIM135107
4-nonylphenolSIM107135
2-tert-butylphenolMRM135 > 107150 > 107, 150 > 135
4-tert-butylphenolMRM135 > 107150 > 107, 150 > 135
2,4-di-tert-butylphenolMRM191 > 57191 > 163, 206 > 191
2,6-di-tert-butylphenolMRM206 > 191191 > 163, 191 > 57

Note: The detection limits for alkylphenols can be in the low ng/L range, with some methods reporting detection limits between 0.4 and 12.5 pg/mL.[10] For biological samples, detection limits of 20 ng/g for nonylphenols and 2 ng/g for octylphenol have been reported.[11]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup/Purification Extraction->Cleanup Derivatization Derivatization Cleanup->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis DataAcquisition->DataAnalysis Results Results DataAnalysis->Results

Caption: Workflow for the GC-MS analysis of alkylphenols.

Silylation_Reaction cluster_reactants Reactants Alkylphenol Alkylphenol (R-Ph-OH) Product Silylated Alkylphenol (R-Ph-O-Si(CH3)3) Alkylphenol->Product + BSTFA BSTFA BSTFA ((CF3)CON(Si(CH3)3)2) BSTFA->Product

Caption: Silylation derivatization of an alkylphenol using BSTFA.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 4-Hexadecylphenol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for sample preparation, one-dimensional (¹H and ¹³C), and two-dimensional (COSY, HSQC, HMBC) NMR experiments are provided to facilitate structural elucidation and purity assessment.

Introduction

This compound is an organic compound consisting of a phenol ring substituted with a long, sixteen-carbon alkyl chain at the para position. This amphiphilic structure lends itself to applications in various fields, including as a surfactant, antioxidant, and intermediate in the synthesis of more complex molecules. Accurate and thorough characterization of its chemical structure and purity is paramount for its application in research and drug development. NMR spectroscopy is an unparalleled, non-destructive analytical technique for this purpose, providing detailed information about the molecular framework.

Data Presentation

Quantitative NMR data for this compound are summarized in the tables below. The ¹³C NMR data is based on experimental spectra, while the ¹H NMR data is predicted based on established chemical shift principles and data from analogous 4-alkylphenols. The 2D NMR correlation data is predicted based on the known structure of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
OH~4.5 - 5.5singlet (broad)1H
H-2, H-6 (aromatic)~7.05doublet2H
H-3, H-5 (aromatic)~6.75doublet2H
H-1' (benzylic CH₂)~2.55triplet2H
H-2' (CH₂)~1.58quintet2H
H-3' to H-15' (CH₂)~1.26multiplet (broad)26H
H-16' (terminal CH₃)~0.88triplet3H

Table 2: Experimental ¹³C NMR Chemical Shifts for this compound [1]

Carbon AssignmentChemical Shift (ppm)
C-1 (C-OH)~153.6
C-4 (C-alkyl)~135.9
C-2, C-6 (aromatic CH)~129.4
C-3, C-5 (aromatic CH)~115.1
C-1' (benzylic CH₂)~35.0
C-2' to C-14' (bulk CH₂)~31.9, ~29.7 (multiple), ~29.6, ~29.4
C-15' (CH₂)~22.7
C-16' (terminal CH₃)~14.1

Table 3: Predicted 2D NMR Correlations for this compound

COSY (¹H-¹H) HSQC (¹H-¹³C) HMBC (¹H-¹³C)
H-2 ↔ H-3H-2, H-6 / C-2, C-6H-2, H-6 → C-4, C-3, C-5
H-5 ↔ H-6H-3, H-5 / C-3, C-5H-3, H-5 → C-1, C-2, C-6
H-1' ↔ H-2'H-1' / C-1'H-1' → C-4, C-3, C-5, C-2'
H-2' ↔ H-3'H-2' / C-2'H-2' → C-1', C-3', C-4'
H-15' ↔ H-16'H-3' to H-15' / C-3' to C-15'H-16' → C-14', C-15'
H-16' / C-16'

Experimental Protocols

Sample Preparation

Given that this compound is a waxy solid at room temperature, proper sample preparation is crucial for obtaining high-resolution NMR spectra.

Protocol:

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently warm the vial if necessary to aid dissolution. Vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_final Final Sample weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix filter Filter into NMR Tube mix->filter nmr_ready NMR-Ready Sample filter->nmr_ready

A streamlined workflow for preparing this compound NMR samples.
1D NMR Spectroscopy

Purpose: To identify and quantify the different types of protons in the molecule.

Protocol:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer:

    • Pulse sequence: zg30

    • Spectral width: ~16 ppm

    • Acquisition time: ~2-4 s

    • Relaxation delay: 1-5 s

    • Number of scans: 8-16

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals to determine the relative ratios of the different protons.

Purpose: To identify the different carbon environments in the molecule.

Protocol:

  • Use the same prepared sample and spectrometer setup as for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 100 MHz (for ¹³C) spectrometer:

    • Pulse sequence: zgpg30

    • Spectral width: ~240 ppm

    • Acquisition time: ~1-2 s

    • Relaxation delay: 2 s

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Process and calibrate the spectrum similarly to the ¹H spectrum.

2D NMR Spectroscopy

Purpose: To identify protons that are coupled to each other, typically through two or three bonds. This helps in assembling molecular fragments.

Protocol:

  • Set up a standard COSY experiment (e.g., cosygpqf).

  • Optimize the spectral width in both dimensions to cover all proton signals.

  • Acquire the 2D data set. The number of increments in the indirect dimension will determine the resolution.

  • Process the data using appropriate window functions, Fourier transformation, and symmetrization.

  • Analyze the cross-peaks, which indicate J-coupling between protons.

COSY_Correlations cluster_aromatic Aromatic Ring cluster_alkyl Alkyl Chain H-2,6 H-2,6 H-3,5 H-3,5 H-2,6->H-3,5 3J H-1' H-1' H-2' H-2' H-1'->H-2' 3J H-3' H-3' H-2'->H-3' 3J ... ... H-15' H-15' H-16' H-16' H-15'->H-16' 3J

Key through-bond proton-proton correlations in this compound.

Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.

Protocol:

  • Set up a standard HSQC experiment (e.g., hsqcedetgpsisp2.2).

  • Set the ¹H spectral width as in the 1D experiment and the ¹³C spectral width to cover all carbon signals.

  • Acquire and process the 2D data set.

  • Analyze the cross-peaks, which correlate a proton signal with the signal of the carbon it is directly bonded to.

Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting molecular fragments and assigning quaternary carbons.

Protocol:

  • Set up a standard HMBC experiment (e.g., hmbcgplpndqf).

  • Use similar spectral widths as in the HSQC experiment.

  • The long-range coupling constant is typically optimized for 8-10 Hz.

  • Acquire and process the 2D data set.

  • Analyze the cross-peaks, which reveal longer-range C-H connectivities.

HMBC_Correlations cluster_structure Key HMBC Connectivities H-1' H-1' C-4 C-4 H-1'->C-4 2J C-3,5 C-3,5 H-1'->C-3,5 3J H-2,6 H-2,6 H-2,6->C-4 2J C-1 C-1 H-2,6->C-1 2J

Long-range proton-carbon correlations for structural assembly.

Quantitative NMR (qNMR) for Purity Assessment

Purpose: To determine the absolute purity of a this compound sample.

Protocol:

  • Internal Standard Selection: Choose an internal standard that is stable, has a known purity, and has signals that do not overlap with the analyte. For this compound, a good choice would be 1,4-dinitrobenzene or maleic anhydride.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in a vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification:

      • Use a 90° pulse.

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard. A D1 of 30-60 seconds is often sufficient.

      • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the aromatic protons (H-2,6 or H-3,5) are good candidates.

  • Purity Calculation:

    • Use the following formula to calculate the purity of the analyte:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Conclusion

This set of application notes and protocols provides a comprehensive framework for the detailed NMR spectroscopic characterization of this compound. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the structure of the molecule. Furthermore, the application of qNMR allows for a precise and accurate determination of its purity, a critical parameter for its use in scientific research and drug development.

References

Application Notes and Protocols for the Formulation of Emulsions Using 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Hexadecylphenol as a surfactant in the formulation of oil-in-water (O/W) emulsions. The information presented here is intended to serve as a foundational resource for the development of stable and effective emulsion-based delivery systems for various applications, including pharmaceuticals and research.

Introduction to this compound in Emulsion Formulation

This compound is an alkylphenol characterized by a hydrophilic phenol head group and a long, 16-carbon lipophilic alkyl chain. This amphiphilic structure allows it to act as a non-ionic surfactant, effectively reducing the interfacial tension between oil and water phases to facilitate the formation and stabilization of emulsions. Its significant lipophilicity suggests a low Hydrophilic-Lipophilic Balance (HLB), making it particularly suitable for specific types of emulsion formulations, potentially as a co-emulsifier to enhance stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the rational design of emulsion formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₃₈O[1][2]
Molecular Weight 318.5 g/mol [1]
Appearance White to off-white solid
Solubility Insoluble in water, soluble in organic solvents[3]
Estimated HLB Value ~1.4Calculated using Griffin's Method
Estimated Critical Micelle Concentration (CMC) 10⁻⁴ - 10⁻⁵ MEstimated based on similar long-chain alkylphenols

Note: The HLB and CMC values are estimated and should be experimentally determined for precise formulation development.

Key Considerations for Emulsion Formulation

The successful formulation of stable emulsions using this compound requires careful consideration of several factors:

  • Emulsifier Blends: Due to its low estimated HLB value, this compound is likely most effective when used in combination with a high-HLB surfactant to achieve a required HLB for stable oil-in-water emulsions.[4][5][6] The final HLB of the blend can be calculated as a weighted average of the individual surfactant HLBs.[4]

  • Oil Phase Selection: The choice of the oil phase will influence the required HLB of the emulsifier system. Different oils have different required HLB values for optimal emulsification.[7]

  • Energy Input: The method of emulsification, which dictates the energy input, significantly impacts droplet size and emulsion stability. High-energy methods like high-pressure homogenization or ultrasonication are generally required to produce nanoemulsions with small droplet sizes.[8][9][10]

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of oil-in-water emulsions stabilized with this compound.

Protocol for Determination of Required HLB

This protocol helps in determining the optimal HLB value for emulsifying a specific oil phase.

Materials:

  • This compound

  • A high-HLB surfactant (e.g., Polysorbate 80, HLB = 15)

  • Oil phase (e.g., medium-chain triglycerides, mineral oil)

  • Distilled water

Procedure:

  • Prepare a series of emulsifier blends by mixing this compound and the high-HLB surfactant in varying ratios to achieve a range of HLB values (e.g., from 6 to 14).

  • For each blend, prepare a small batch of emulsion (e.g., 10 mL) with a fixed oil-to-water ratio (e.g., 20:80) and a fixed total surfactant concentration (e.g., 2-5% w/w).

  • Prepare the oil phase by dissolving the emulsifier blend in the oil.

  • Heat both the oil and water phases separately to a suitable temperature (e.g., 60-70 °C).

  • Add the water phase to the oil phase while homogenizing using a high-shear mixer for a fixed time (e.g., 5 minutes).

  • Allow the emulsions to cool to room temperature.

  • Visually inspect the emulsions for stability (creaming, cracking, phase separation) after 24 hours. The blend that produces the most stable emulsion corresponds to the required HLB of the oil.

Protocol for Preparation of O/W Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of a fine nanoemulsion using a high-energy method.

dot

experimental_workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization A Weigh and dissolve this compound and co-surfactant in oil phase D Add aqueous phase to oil phase under high-shear mixing to form a coarse pre-emulsion A->D B Weigh and dissolve hydrophilic components in aqueous phase B->D C Heat both phases separately (e.g., 60-70°C) C->D E Pass the pre-emulsion through a high-pressure homogenizer (e.g., 100-150 MPa, 3-5 passes) D->E F Cool the nanoemulsion to room temperature E->F G Characterize for particle size, zeta potential, and stability F->G

Caption: Experimental workflow for nanoemulsion preparation.

Materials:

  • This compound and a suitable high-HLB co-surfactant

  • Oil phase (e.g., 10-20% w/w)

  • Aqueous phase (e.g., purified water, buffer) (70-85% w/w)

  • Total surfactant concentration (e.g., 2-5% w/w)

Procedure:

  • Oil Phase Preparation: Dissolve the predetermined amounts of this compound and the co-surfactant in the oil phase. Heat to 60-70 °C to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare the aqueous phase and heat it to the same temperature as the oil phase.

  • Pre-emulsification: Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at high speed for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 100-150 MPa for 3-5 cycles.

  • Cooling: Allow the resulting nanoemulsion to cool down to room temperature.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol for Emulsion Stability Assessment

This protocol outlines methods to evaluate the physical stability of the formulated emulsions.

Materials:

  • Prepared emulsion samples

Procedure:

  • Visual Observation: Store the emulsion samples at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and visually inspect for any signs of instability such as creaming, sedimentation, coalescence, or phase separation over a period of several weeks.

  • Particle Size Analysis: Measure the mean droplet size and PDI of the emulsion at regular intervals using dynamic light scattering (DLS). A significant increase in particle size indicates instability.

  • Zeta Potential Measurement: Measure the zeta potential of the emulsion droplets. A high absolute zeta potential value (typically > ±30 mV) suggests good electrostatic stability.[8]

  • Centrifugation Test: Centrifuge the emulsion sample at a specified speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes) and observe for any phase separation.

Data Presentation

The following tables provide a template for presenting quantitative data from emulsion characterization studies.

Table 2: Influence of Surfactant Blend HLB on Emulsion Properties

Surfactant Blend (this compound : High-HLB Surfactant Ratio)Calculated HLBMean Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SD24h Stability Observation
9:1X
7:3Y
5:5Z
3:7A
1:9B

Table 3: Stability Study of Optimized Emulsion Formulation

Time (Days)Storage Temperature (°C)Mean Particle Size (nm) ± SDPDI ± SDZeta Potential (mV) ± SDVisual Appearance
025Homogeneous
74
725
740
304
3025
3040

Potential Signaling Pathways in Emulsion-Based Drug Delivery

When emulsions are used as drug delivery systems, their components can interact with cells and potentially trigger various signaling pathways. The following diagrams illustrate some of these general pathways.

Cellular Uptake of Nanoemulsions

Nanoemulsions can be internalized by cells through various endocytic pathways. The specific pathway often depends on the particle size, surface charge, and surface chemistry of the nanoemulsion droplets.[11][12]

dot

cellular_uptake cluster_cell Cellular Interior NE Nanoemulsion Droplet Clathrin Clathrin-mediated Endocytosis NE->Clathrin Caveolae Caveolae-mediated Endocytosis NE->Caveolae Macro Macropinocytosis NE->Macro Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome Lysosome Lysosome Endosome->Lysosome Release Drug Release Endosome->Release Lysosome->Release

Caption: Cellular uptake pathways of nanoemulsions.

Inflammatory Response Signaling

Certain components of an emulsion formulation could potentially trigger an inflammatory response. Understanding these pathways is crucial for developing biocompatible drug delivery systems.[1][13][14][15]

dot

inflammatory_pathway cluster_pathway Inflammatory Signaling Cascade Stimulus Emulsion Component (e.g., surfactant) TLR Toll-like Receptor (TLR) Stimulus->TLR MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Nucleus->Cytokines transcription

Caption: A simplified inflammatory signaling pathway.

Conclusion

This compound presents itself as a potentially useful lipophilic surfactant for the formulation of emulsions, particularly when used in combination with other surfactants to achieve a desired HLB. The protocols and data presentation templates provided herein offer a systematic approach for researchers and drug development professionals to explore the utility of this compound in creating stable and effective emulsion-based systems. Further experimental work is necessary to precisely determine its CMC and performance characteristics in various formulations.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Hexadecylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound largely depend on the synthetic route employed. For a typical Friedel-Crafts alkylation of phenol with a C16 alkene or alkyl halide, likely impurities include:

  • Unreacted Phenol: Due to incomplete reaction.

  • Ortho-substituted Isomer (2-Hexadecylphenol): A common byproduct in electrophilic aromatic substitution reactions.

  • Di- and Tri-alkylated Phenols: Resulting from over-alkylation of the phenol ring.

  • Unreacted Alkylating Agent: Residual 1-hexadecene or 1-halohexadecane.

  • Catalyst Residues: Remnants from the acidic catalyst used in the synthesis.

  • Polymeric Materials: Side products from the polymerization of the alkene starting material.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired scale and purity. The most common and effective methods are:

  • Recrystallization: Effective for removing minor impurities if a suitable solvent is found.

  • Column Chromatography: A versatile technique for separating the desired para-isomer from ortho-isomers and other byproducts.

  • Fractional Distillation (under vacuum): Suitable for separating components with different boiling points, though the high boiling point of this compound requires high vacuum to prevent thermal decomposition.

Q3: How can I assess the purity of this compound after purification?

A3: Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity and identifying impurities.[1] A reversed-phase C18 column is typically used.

  • Gas Chromatography (GC): Suitable for analyzing the volatile components, though derivatization might be necessary for this high molecular weight phenol to improve its thermal stability and peak shape.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect the presence of impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of a purification process, such as column chromatography.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling out instead of crystallization. The compound is too soluble in the chosen solvent, or the solution is cooling too quickly. The long alkyl chain can lead to this behavior.Try a less polar solvent or a solvent mixture. Ensure slow cooling of the solution. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Poor recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used.Choose a solvent in which the compound has very low solubility at low temperatures. Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.
Product is still impure after recrystallization. The chosen solvent does not effectively differentiate between the product and the impurities. The impurities may have co-crystallized with the product.Select a different recrystallization solvent. A second recrystallization from a different solvent system may be necessary.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound and its isomers. The mobile phase polarity is too high or too low. The stationary phase is not appropriate.Optimize the mobile phase composition using TLC first. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) is often effective. Silica gel is a common stationary phase for separating phenols.[3][4]
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. A small amount of a polar solvent like methanol can be added to the eluent to wash the column.
Broad or tailing peaks during fraction analysis. The column was not packed properly, leading to channeling. Interaction between the acidic phenolic group and the silica stationary phase.Ensure the column is packed uniformly without any air bubbles. Adding a small amount of a weak acid (e.g., acetic acid) to the mobile phase can sometimes improve peak shape for phenolic compounds.
Fractional Distillation
Problem Possible Cause Solution
Decomposition of the product. The distillation temperature is too high.Perform the distillation under a high vacuum to lower the boiling point of this compound and prevent thermal degradation.[5]
Poor separation of components. The distillation column has insufficient theoretical plates. The boiling points of the components are too close.Use a longer fractionating column or a column with a more efficient packing material.[6][7] Fractional distillation may not be suitable for separating isomers with very similar boiling points.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Based on the principle of "like dissolves like," a good starting point for recrystallization solvent screening for the amphiphilic this compound would be solvent mixtures. Common choices include hexane/ethyl acetate, hexane/acetone, or methanol/water.[8] The goal is to find a solvent system where the crude product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol
  • Stationary Phase and Column Preparation: Pack a glass column with silica gel as the stationary phase using a slurry packing method with a non-polar solvent like hexane.[3][4] The amount of silica gel should be 20-50 times the weight of the crude sample.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the column. Alternatively, for less soluble samples, dry loading (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or continuous gradient. The general elution order for compounds from a polar stationary phase is non-polar compounds first, followed by compounds of increasing polarity. Phenols are relatively polar and will elute after less polar impurities.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the purified this compound. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Purity Analysis by HPLC
  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[5]

  • Mobile Phase: A gradient elution is typically used. For example, a gradient of water (containing 0.1% formic acid) and acetonitrile.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detection: Monitor the elution at a wavelength where the phenol chromophore absorbs, typically around 270-280 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Data Presentation

The following tables provide a hypothetical summary of results from different purification techniques. Actual results may vary depending on the specific experimental conditions and the composition of the crude material.

Table 1: Comparison of Purification Techniques for Crude this compound

Purification Technique Typical Purity Achieved Typical Yield Key Advantages Key Disadvantages
Recrystallization >95%60-80%Simple, cost-effective, good for removing minor impurities.Finding a suitable solvent can be challenging; may not remove isomers effectively.
Column Chromatography >99%50-70%Excellent for separating isomers and closely related impurities.More time-consuming and requires larger volumes of solvent.
Fractional Distillation 90-98%40-60%Good for separating compounds with significantly different boiling points.Risk of thermal decomposition; may not separate isomers well.

Table 2: Example TLC and HPLC Conditions for Monitoring Purification

Analytical Technique Stationary Phase Mobile Phase (Example) Detection Expected Rf/Retention Time
TLC Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (8:2 v/v)UV light (254 nm)Rf of this compound is typically lower than less polar impurities.
HPLC C18 Reversed-PhaseGradient: Water (0.1% Formic Acid) to AcetonitrileUV at 275 nmRetention time will depend on the specific gradient and column, but will be longer than less hydrophobic impurities.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom Distillation Vacuum Distillation Crude->Distillation TLC TLC Monitoring Recrystallization->TLC Check Purity Purified Purified this compound Recrystallization->Purified ColumnChrom->TLC Analyze Fractions ColumnChrom->Purified HPLC HPLC Analysis Distillation->HPLC Check Purity Distillation->Purified TLC->Purified HPLC->Purified NMR NMR for Structure NMR->Purified

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Crude Product Impure? Recrystallization Attempt Recrystallization Start->Recrystallization Yes OilingOut Oiling Out? Recrystallization->OilingOut ChangeSolvent Change Solvent/Cool Slowly OilingOut->ChangeSolvent Yes StillImpure Still Impure? OilingOut->StillImpure No ChangeSolvent->Recrystallization ColumnChrom Perform Column Chromatography StillImpure->ColumnChrom Yes PureProduct Pure Product StillImpure->PureProduct No GoodSeparation Good Separation on TLC? ColumnChrom->GoodSeparation OptimizeMobilePhase Optimize Mobile Phase GoodSeparation->OptimizeMobilePhase No GoodSeparation->PureProduct Yes OptimizeMobilePhase->ColumnChrom

Caption: A logical troubleshooting guide for the purification of this compound.

References

Technical Support Center: Purification of Phenol Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the removal of impurities from phenol synthesis reactions, primarily focusing on the widely-used cumene process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in phenol synthesized via the cumene process?

A1: The cumene process, while efficient, generates several byproducts that can contaminate the final phenol product. The most prevalent impurities include unreacted starting materials and intermediates, as well as products from side reactions. Key impurities are acetophenone, α-methylstyrene (AMS), unreacted cumene, mesityl oxide, hydroxyacetone (acetol), 2-methylbenzofuran (MBF), and dimethylbenzyl alcohol.[1][2][3] For pharmaceutical applications, which require high purity (e.g., impurity content not exceeding 0.0100 wt%), removing these compounds is critical.[4]

Q2: My purified phenol is discolored (pink or brown). What causes this, and is it still usable?

A2: The pink or reddish discoloration of phenol is typically due to the oxidation of trace impurities, not the phenol molecule itself.[5] Even after purification, minute quantities of compounds can oxidize upon exposure to air and light, or in contact with certain metals like iron, leading to color formation. The presence of water can also contribute, as phenol is hygroscopic and can liquefy, potentially accelerating these reactions.[6] For many laboratory applications, slight discoloration may not affect reactivity, but for high-purity applications like pharmaceutical synthesis or polymer production, the phenol should be redistilled.[5][6]

Q3: What are the primary industrial and lab-scale methods for purifying crude phenol?

A3: The primary method for purifying phenol is fractional distillation under reduced pressure (vacuum distillation).[6][7][8] This technique separates compounds based on differences in their boiling points. Given the complexity of the impurity profile, a series of distillation columns is often used.[9][10][11] Other key methods include:

  • Catalytic Treatment: This involves passing crude phenol over acidic or heterogeneous catalysts to convert reactive impurities, like hydroxyacetone and aldehydes, into heavier, more easily separable compounds.[4][12]

  • Extractive Distillation: Water or another solvent is introduced to the distillation process to alter the relative volatilities of the components, aiding in the separation of azeotropes (constant-boiling mixtures), such as those formed between phenol and certain byproducts.[13][14]

  • Washing & Extraction: Crude phenol can be washed with alkaline and water solutions to remove acidic impurities.[15] Liquid-liquid extraction is also employed to remove specific contaminants.[13][16][17]

Q4: Which analytical techniques are most effective for identifying and quantifying impurities in a phenol sample?

A4: A combination of chromatographic and spectroscopic methods is typically used for comprehensive analysis.

  • Gas Chromatography (GC): GC, often with a flame ionization detector (FID), is the most widely used method for separating and quantifying volatile organic impurities in phenol.[1][18] Capillary columns provide the best separation.[19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for analyzing impurities that are not very volatile or are thermally unstable.[18]

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides definitive identification of separated impurities by analyzing their mass-to-charge ratio.[18][20]

  • Spectroscopy (AAS/ICP-MS): For detecting inorganic impurities such as trace metals, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are used.[18]

Data Presentation

Table 1: Common Impurities in Cumene-Process Phenol

This table summarizes the major organic impurities typically found in crude phenol produced by the cumene process and their atmospheric boiling points, which is a critical parameter for designing purification by distillation.

ImpurityChemical FormulaBoiling Point (°C)Typical Reason for Presence
Phenol C₆H₅OH 181.7 Main Product
CumeneC₉H₁₂152Unreacted starting material[1]
α-Methylstyrene (AMS)C₉H₁₀165Dehydration of DMBA[2]
AcetophenoneC₈H₈O202Byproduct of Hock rearrangement[21][22]
Hydroxyacetone (Acetol)C₃H₆O₂145Byproduct[1][23]
Mesityl OxideC₆H₁₀O130Acetone condensation product[1][2]
2-Methylbenzofuran (MBF)C₉H₈O197Byproduct[1]
Dimethylbenzyl AlcoholC₉H₁₂O218Byproduct[1]

Table 2: Example Operating Conditions for Phenol Purification via Distillation

The following are typical, generalized parameters for a multi-stage distillation process designed to separate key impurities from phenol. Actual conditions vary based on feed composition and equipment.

Distillation ColumnPurposeTop Pressure (mmHg)Top Temperature (°C)Bottoms Temperature (°C)
Column A (Phenol Freeing) Remove bulk phenol from high-boiling residues.< 5095 - 105180 - 190
Column B (Residue Concentration) Concentrate high-boiling impurities like acetophenone and cumylphenol.< 40Varies> 200
Column C (Final Purification) Produce high-purity phenol product.30 - 40VariesVaries

Data synthesized from patents describing multi-column purification systems.[7][8][13][24]

Experimental Protocols & Troubleshooting Guides

General Workflow for Phenol Purification

The diagram below illustrates a typical multi-step workflow for purifying crude phenol from a synthesis reaction mixture.

G crude_phenol Crude Phenol Mixture (Post-Neutralization) dist_column_1 Primary Distillation (e.g., Acetone/Cumene Removal) crude_phenol->dist_column_1 Feed light_impurities Light Ends (Acetone, Cumene, Water) dist_column_1->light_impurities Overhead intermediate_stream Crude Phenol Stream dist_column_1->intermediate_stream Bottoms catalytic_reactor Catalytic Treatment (Converts Carbonyls/Olefins) dist_column_2 Phenol Finishing Column (Vacuum Distillation) catalytic_reactor->dist_column_2 Treated Feed pure_phenol High-Purity Phenol (>99.9%) dist_column_2->pure_phenol Side Stream/Overhead heavy_impurities Heavy Residue (Acetophenone, AMS Dimers, Tars) dist_column_2->heavy_impurities Bottoms intermediate_stream->catalytic_reactor Feed

Caption: A generalized workflow for the purification of crude phenol.

Troubleshooting Guide 1: High Acetophenone Content

Q: My final phenol product is contaminated with significant levels of acetophenone, even after distillation. What is the cause and how can I fix it?

A: Acetophenone has a higher boiling point (202°C) than phenol (181.7°C), so it should theoretically separate as a heavy end. However, its removal is often challenging.

  • Potential Cause: Inefficient fractionation in the distillation column. The number of theoretical plates may be insufficient, or the reflux ratio may be too low to achieve a clean separation.

  • Solution: A multi-column system is often required for effective separation.[7][8][24] A "phenol freeing" column first separates the bulk of the phenol overhead, leaving a concentrated bottoms stream of phenol, acetophenone, and other heavy impurities. This bottoms stream is then fed to a second "residue concentration" column, which is specifically designed to separate acetophenone as an overhead product from even heavier residues.[7][24] Operating the columns under vacuum (e.g., less than 50 mmHg) is crucial to lower the boiling points and prevent thermal decomposition.[7][8]

G start High Acetophenone Detected in Product check_dist Review Single Column Distillation Parameters start->check_dist implement_multi Implement Two-Column System check_dist->implement_multi If Ineffective col_A Column A: Phenol Freeing - Recovers >95% Phenol Overhead - Concentrates Acetophenone in Bottoms implement_multi->col_A col_B Column B: Residue Concentration - Receives Bottoms from Column A - Recovers Acetophenone-rich Overhead (>70%) col_A->col_B Bottoms Feed success Reduced Acetophenone in Phenol Product col_B->success

Caption: Troubleshooting logic for removing high acetophenone content.

Troubleshooting Guide 2: Presence of Carbonyl Impurities (Hydroxyacetone, Mesityl Oxide)

Q: My phenol contains reactive carbonyl impurities like hydroxyacetone (HA) and mesityl oxide (MO), which are difficult to remove by distillation alone. What is the best approach?

A: These compounds can be particularly problematic as they are reactive and can form azeotropes or have close boiling points to other components.

  • Potential Cause: These impurities are formed during the cleavage reaction and subsequent processing steps.[2][23] They are not always efficiently removed by standard distillation.

  • Solution: A two-step chemical treatment process prior to final distillation is highly effective.[4]

    • Oxidation Step: The crude phenol is treated with air oxygen over a heterogeneous catalyst containing transition metals. This step selectively oxidizes impurities like hydroxyacetone and aldehydes.

    • Condensation Step: The mixture is then passed over a heterogeneous acidic catalyst (e.g., an acidic ion-exchange resin). This causes the unoxidized impurities and oxidation products to undergo condensation reactions, forming much heavier, higher-boiling compounds.[4][12] These newly formed heavy compounds are then easily separated from the phenol in a final distillation column.[4]

Key Experimental Protocols

Protocol 1: General Purpose Vacuum Distillation for Phenol Purification

This protocol describes a lab-scale method for purifying phenol that has become discolored or contains non-volatile impurities.

Materials:

  • Crude or discolored phenol

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump with trap

  • Thermometer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Crucially, do not use cold water in the condenser. Phenol freezes at 40.5°C and will solidify, causing a dangerous blockage.[6] Use warm water (around 45-50°C) or an air condenser instead.

  • Charge the Flask: Charge the round-bottom flask with the impure phenol and a magnetic stir bar. Do not fill more than two-thirds full.

  • Apply Vacuum: Begin stirring and slowly apply vacuum. A pressure of <50 mmHg is recommended.

  • Heating: Gently heat the flask using the heating mantle.

  • Fraction Collection:

    • An initial fraction containing water and other volatile impurities may distill first. Collect and discard this forerun.

    • As the temperature rises and stabilizes near the boiling point of phenol at the operating pressure, switch to a clean receiving flask.

    • Collect the main fraction of clear, colorless phenol. The distilled phenol may supercool and then suddenly freeze in the receiving flask.[6]

  • Shutdown: Stop heating when a small amount of residue remains in the distillation flask. Do not distill to dryness. Allow the apparatus to cool completely before slowly releasing the vacuum.

Protocol 2: Analytical Workflow for Impurity Identification by GC-MS

This protocol outlines the general steps for analyzing a purified phenol sample to identify and quantify residual impurities.

G sample_prep 1. Sample Preparation - Dilute phenol in a suitable solvent (e.g., Dichloromethane) - Add internal standard gc_injection 2. GC Injection - Inject 1 µL into GC-MS - Use appropriate inlet temperature (e.g., 250°C) sample_prep->gc_injection gc_separation 3. Chromatographic Separation - Capillary Column (e.g., DB-5ms) - Temperature Program:  - Initial: 50°C, hold 2 min  - Ramp: 10°C/min to 280°C  - Hold: 5 min gc_injection->gc_separation ms_detection 4. MS Detection - Electron Ionization (70 eV) - Scan mass range (e.g., 35-350 amu) gc_separation->ms_detection data_analysis 5. Data Analysis - Identify peaks by comparing mass spectra to NIST library - Quantify using internal standard and peak areas ms_detection->data_analysis report 6. Report Results - List identified impurities - Report concentrations (mg/kg or %) data_analysis->report

Caption: Standard workflow for the analysis of impurities in phenol by GC-MS.

References

Technical Support Center: Optimizing 4-Hexadecylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Hexadecylphenol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to aid in reaction optimization.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts alkylation of phenol.

Q1: Why is the yield of this compound lower than expected?

A1: Low yields can be attributed to several factors:

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate of alkylation. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can promote side reactions such as dealkylation or the formation of undesired byproducts. It is crucial to carefully control the temperature based on the catalyst and alkylating agent used.

  • Improper Molar Ratio of Reactants: An excess of the alkylating agent (1-hexadecene or 1-hexadecanol) can lead to polysubstitution, where more than one hexadecyl group is attached to the phenol ring, reducing the yield of the desired mono-substituted product. Conversely, a large excess of phenol can favor monoalkylation but may complicate purification.

  • Catalyst Inactivity or Insufficient Amount: The Lewis or Brønsted acid catalyst is crucial for the reaction. Ensure the catalyst is fresh and anhydrous, as moisture can deactivate it. The amount of catalyst should be optimized; too little will result in a slow or incomplete reaction, while too much can lead to increased side reactions and purification challenges.

  • Poor Mixing: Inadequate agitation can lead to localized overheating and uneven distribution of reactants and catalyst, resulting in lower yields and increased byproduct formation.

Q2: My final product is a mixture of ortho- and para-isomers. How can I improve the selectivity for this compound (p-isomer)?

A2: Achieving high para-selectivity is a common challenge in Friedel-Crafts alkylation of phenols. Here are some strategies to favor the formation of the para-isomer:

  • Choice of Catalyst: The type of catalyst plays a significant role in regioselectivity. Bulky catalysts, such as certain zeolites or solid acid catalysts, can sterically hinder the ortho-positions, thereby favoring substitution at the less hindered para-position.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable para-isomer. Running the reaction at or below room temperature, if the reaction rate is acceptable, can significantly improve para-selectivity.

  • Solvent Effects: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents are often preferred for enhancing para-selectivity.

Q3: I am observing the formation of significant amounts of O-alkylated product (hexadecyl phenyl ether). How can this be minimized?

A3: O-alkylation is a competing reaction to the desired C-alkylation. To minimize the formation of the ether byproduct:

  • Catalyst Selection: Stronger acid catalysts and higher temperatures tend to favor C-alkylation over O-alkylation. Weaker acid centers are more prone to catalyze O-alkylation.

  • Reaction Conditions: As the reaction progresses, the initially formed O-alkylated product can rearrange to the C-alkylated product, particularly at higher temperatures in a process known as the Fries rearrangement. Allowing for a longer reaction time at an appropriate temperature can help convert the ether to the desired alkylphenol.

Q4: How can I effectively remove the unreacted phenol and catalyst from my final product?

A4: Purification is a critical step to obtain high-purity this compound.

  • Catalyst Removal: If a solid catalyst is used, it can be removed by simple filtration. For homogeneous catalysts like AlCl₃ or H₂SO₄, the reaction mixture should be quenched with water or a dilute acid, followed by extraction with an organic solvent. The acidic aqueous layer will contain the catalyst residues.

  • Removal of Unreacted Phenol: Unreacted phenol can be removed by washing the organic layer with an aqueous base solution, such as sodium hydroxide or sodium carbonate. Phenol, being acidic, will be converted to its water-soluble phenolate salt and partition into the aqueous phase.

  • Final Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent to remove any remaining impurities and isomers.

Data Presentation

The following tables summarize quantitative data from studies on the alkylation of phenol with long-chain olefins using different catalysts. Disclaimer: The data presented below is for analogous reactions with shorter-chain alkenes (C6-C8) and should be used as a general guideline for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Phenol Alkylation with 1-Octene

CatalystTemperature (°C)Phenol Conversion (%)O/C-Alkylation Ratioo/p-Isomer RatioReference
H-beta (BEA)100370.251.5[1]
H-mordenite (MOR)100150.301.2[1]
H-USY (FAU)100250.281.9[1]

Table 2: Effect of Reaction Parameters on Phenol Alkylation with Hexene-1 using Sulfuric Acid

ParameterConditionYield of sec-hexylphenol (%)Reference
Molar Ratio (Phenol:Hexene-1)4:130.1[2]
5:148.2[2]
6:165.8[2]
Temperature (°C)5040.8[2]
10061.4[2]
14080.0[2]

Experimental Protocols

Below are generalized methodologies for the synthesis of this compound based on common Friedel-Crafts alkylation procedures.

Protocol 1: Synthesis of this compound using a Lewis Acid Catalyst (e.g., AlCl₃)

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (1.0 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or a hydrocarbon solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (0.3 - 1.1 eq) in portions with vigorous stirring.

  • Alkylation: Slowly add 1-hexadecene or 1-hexadecanol (1.0 - 1.2 eq) dropwise from the dropping funnel. Maintain the temperature between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 50-100 °C) for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and slowly pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound using a Solid Acid Catalyst (e.g., Zeolite)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), 1-hexadecene (1.0 - 1.5 eq), and the solid acid catalyst (e.g., H-beta zeolite, 5-15 wt% of total reactants).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-180 °C) with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and filter to remove the solid catalyst. The catalyst can be washed with a solvent, dried, and potentially reused.

  • Purification: Remove the unreacted starting materials and solvent (if used) by vacuum distillation. The resulting crude product can be further purified by recrystallization.

Mandatory Visualization

experimental_workflow cluster_reaction Alkylation Reaction reactants Charge Phenol & Alkylating Agent catalyst Add Catalyst reactants->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction quench Quench Reaction reaction->quench Reaction Complete extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Distillation/Recrystallization) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Selectivity start Low Yield or Impure Product check_temp Check Reaction Temperature start->check_temp isomers Ortho/Para Isomers? start->isomers check_ratio Verify Molar Ratio check_temp->check_ratio check_catalyst Assess Catalyst Activity/Amount check_ratio->check_catalyst o_alkylation O-Alkylation? isomers->o_alkylation No change_catalyst_selectivity Use Bulky Catalyst or Lower Temperature isomers->change_catalyst_selectivity Yes change_catalyst_o_alkylation Use Stronger Acid or Higher Temperature o_alkylation->change_catalyst_o_alkylation Yes

Caption: Troubleshooting guide for this compound synthesis.

References

Technical Support Center: Overcoming Challenges in 4-Hexadecylphenol Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hexadecylphenol derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization techniques.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound, due to its long alkyl chain and polar phenolic hydroxyl group, can exhibit poor chromatographic behavior, such as peak tailing in gas chromatography (GC). Derivatization is essential to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a less polar functional group, the volatility of the molecule is increased, making it more amenable to GC analysis.

  • Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors and columns.

  • Enhance Detectability: Derivatization can introduce moieties that improve the compound's response to specific detectors.

Q2: What are the most common derivatization techniques for this compound?

A2: The most common techniques include:

  • Silylation: Replacement of the acidic proton of the hydroxyl group with a trimethylsilyl (TMS) group.

  • Acylation: Introduction of an acyl group, typically an acetyl group, to form an ester.

  • Etherification (e.g., Williamson Ether Synthesis): Formation of an ether by reacting the phenoxide with an alkyl halide.

Q3: I am observing low derivatization yield. What are the potential causes?

A3: Low yield can be attributed to several factors:

  • Poor Solubility: this compound's long alkyl chain can lead to poor solubility in polar reaction solvents. Ensure you are using a suitable solvent that can dissolve both the substrate and the derivatizing agent.

  • Steric Hindrance: The bulky hexadecyl group may sterically hinder the approach of the derivatizing reagent to the hydroxyl group.

  • Reagent Degradation: Moisture can degrade many derivatizing agents, especially silylating agents. Ensure all reagents and solvents are anhydrous.

  • Incomplete Deprotonation (for Etherification): In Williamson ether synthesis, incomplete deprotonation of the phenol will result in unreacted starting material.

  • Side Reactions: Competing reactions, such as C-acylation in Friedel-Crafts acylation, can reduce the yield of the desired O-acylated product.[1]

Q4: How can I purify the derivatized this compound?

A4: Purification of the derivatized product is crucial for accurate analysis. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is effective for separating the derivatized product from unreacted starting material and byproducts. The choice of eluent will depend on the polarity of the derivative.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used for purification. Reverse-phase HPLC is particularly useful for separating compounds based on hydrophobicity.

Troubleshooting Guides

Silylation (e.g., using BSTFA)
Problem Potential Cause Troubleshooting Steps
Low or no derivatization 1. Moisture in the reaction: Silylating reagents are highly sensitive to moisture. 2. Poor solubility of this compound: The long alkyl chain can limit solubility in common silylation solvents. 3. Insufficient reagent: The amount of silylating agent may not be enough to drive the reaction to completion.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Consider using a co-solvent like pyridine or DMF to improve solubility. Acetone has been shown to accelerate silylation of other alkylphenols. 3. Use a significant excess of the silylating reagent (e.g., 2-10 fold molar excess).
Multiple peaks in GC-MS 1. Incomplete derivatization: Unreacted this compound may be present. 2. Presence of side products: Silylating agents can sometimes react with other functional groups if present. 3. Hydrolysis of the derivative: The silyl ether may be unstable and hydrolyze back to the phenol.1. Increase reaction time and/or temperature. Optimize the amount of catalyst (e.g., TMCS) if used. 2. Analyze the mass spectra of the additional peaks to identify potential byproducts. 3. Analyze the sample immediately after derivatization. Ensure the sample is kept dry before injection.
Peak tailing in GC 1. Incomplete derivatization: Residual underivatized phenol interacts with the column. 2. Active sites on the GC column: Free silanol groups on the column can interact with the analyte.1. Re-optimize the derivatization procedure to ensure complete reaction. 2. Use a deactivated GC column. Condition the column before analysis.
Acylation (e.g., using Acetic Anhydride)
Problem Potential Cause Troubleshooting Steps
Low yield of O-acylated product 1. Competing C-acylation (Friedel-Crafts): Under certain conditions, acylation can occur on the aromatic ring instead of the hydroxyl group.[1] 2. Hydrolysis of the acylating agent: Acetic anhydride can be hydrolyzed by water. 3. Steric hindrance: The hexadecyl group may hinder the reaction.1. Avoid strong Lewis acid catalysts (like AlCl₃) which favor C-acylation. Use a base catalyst like pyridine or triethylamine to promote O-acylation.[1] 2. Use anhydrous reagents and solvents. 3. Increase reaction time and/or temperature. Consider using a more reactive acylating agent if necessary.
Difficult purification 1. Presence of acidic byproducts: Acetic acid is a byproduct of the reaction. 2. Unreacted starting material: Incomplete reaction leads to a mixture of starting material and product.1. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities. 2. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the product from the starting material.
Williamson Ether Synthesis
Problem Potential Cause Troubleshooting Steps
Low yield of ether product 1. Incomplete deprotonation of the phenol: The base may not be strong enough to fully deprotonate the phenolic hydroxyl group. 2. Side reaction of the alkyl halide: The alkyl halide can undergo elimination reactions, especially if it is secondary or tertiary. 3. Poor solubility of the phenoxide salt: The sodium or potassium salt of this compound may not be soluble in the reaction solvent.1. Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Use a primary alkyl halide (e.g., methyl iodide, ethyl bromide). 3. Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the phenoxide. A phase-transfer catalyst can also be employed.
Unreacted starting material 1. Insufficient alkyl halide: Not enough electrophile to react with all the phenoxide. 2. Low reaction temperature: The reaction may be too slow at lower temperatures.1. Use a slight excess of the alkyl halide. 2. Increase the reaction temperature, but monitor for potential side reactions.

Experimental Protocols

Silylation of this compound for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) ether of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Hexane

  • Vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Weigh approximately 1 mg of this compound into a clean, dry vial.

  • Add 200 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA (with 1% TMCS) to the vial.

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS. Alternatively, the reaction mixture can be evaporated to dryness under a stream of nitrogen and the residue redissolved in hexane for analysis.

Quantitative Data (Illustrative):

Derivatization ConditionsYield (%)Purity (%)
BSTFA, Pyridine, 60°C, 30 min>95>98
BSTFA, Acetonitrile, 60°C, 1 hr8595
MSTFA, Pyridine, 70°C, 20 min>95>99
Acylation of this compound

Objective: To synthesize 4-hexadecylphenyl acetate.

Materials:

  • This compound

  • Acetic Anhydride

  • Anhydrous Pyridine

  • Dichloromethane

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1.0 g of this compound in 10 mL of anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.5 equivalents of acetic anhydride to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 50 mL of 1 M HCl and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Illustrative):

CatalystSolventTemperature (°C)Time (h)Yield (%)
PyridinePyridineRT592
DMAP (cat.)DichloromethaneRT395
TriethylamineDichloromethaneReflux288
Williamson Ether Synthesis of this compound

Objective: To synthesize 4-methoxy-1-hexadecylbenzene.

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl Iodide

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data (Illustrative):

BaseAlkyl HalideSolventTemperature (°C)Time (h)Yield (%)
NaHCH₃IDMFRT1285
K₂CO₃CH₃IAcetoneReflux2475
NaOH(CH₃)₂SO₄Water/Toluene (PTC)80680

Visualizations

Logical Workflow for Troubleshooting Derivatization Issues

troubleshooting_workflow start Start: Low Derivatization Yield check_reagents Check Reagent Quality (Anhydrous? Not Expired?) start->check_reagents check_solubility Assess Solubility of This compound check_reagents->check_solubility Reagents OK fail Persistent Issues: Consult Literature for Alternative Methods check_reagents->fail Reagents Faulty optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_solubility->optimize_conditions Good Solubility check_solubility->fail Poor Solubility: Change Solvent/Co-solvent check_side_reactions Investigate Potential Side Reactions optimize_conditions->check_side_reactions Optimization Fails success Successful Derivatization optimize_conditions->success Optimization Succeeds purification Review Purification Strategy check_side_reactions->purification Side Reactions Identified check_side_reactions->fail No Obvious Side Reactions purification->success Improved Purification purification->fail Purification Ineffective

Troubleshooting workflow for low derivatization yield.
Signaling Pathway of 4-Alkylphenols as Endocrine Disruptors

Long-chain 4-alkylphenols, such as 4-nonylphenol and 4-octylphenol, are known endocrine disruptors that can mimic the action of estrogen. They can bind to estrogen receptors (ERα and ERβ), leading to the activation of downstream signaling pathways. This can result in altered gene expression and cellular responses. For example, studies have shown that 4-nonylphenol can induce the expression of luteinizing hormone beta (LHβ) mRNA in fish and modulate the expression of endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) in human liver cells.[1][2]

estrogen_signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_mem Estrogen Receptor α/β (Membrane) PI3K PI3K ER_mem->PI3K Activates ER_cyto Estrogen Receptor α/β (Cytoplasmic) ER_nu Estrogen Receptor α/β (Nuclear) ER_cyto->ER_nu Translocates Akt Akt PI3K->Akt Activates eNOS eNOS Akt->eNOS Phosphorylates NO Nitric Oxide eNOS->NO iNOS iNOS ERE Estrogen Response Element (on DNA) ER_nu->ERE Binds Gene_exp Altered Gene Expression (e.g., LHβ, c-Fos, SnoN) ERE->Gene_exp Regulates Alkylphenol This compound (or other 4-alkylphenols) Alkylphenol->ER_mem Alkylphenol->ER_cyto Alkylphenol->iNOS Induces Alkylphenol->ER_nu Directly binds

Estrogen receptor signaling pathway activated by 4-alkylphenols.

References

Stabilizing 4-Hexadecylphenol in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hexadecylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an organic compound consisting of a phenol group substituted with a 16-carbon alkyl chain (a hexadecyl group).[1][2][3] This structure gives the molecule amphiphilic properties: the phenol group is hydrophilic (water-loving), while the long alkyl tail is lipophilic (fat-loving) and hydrophobic (water-fearing).[4] Due to these properties, it is used in the synthesis of surfactants and emulsifiers.[4]

Q2: What are the key chemical properties of this compound?

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₂H₃₈O[4][5][6]
Molecular Weight 318.5 g/mol [4][5][6]
Appearance Phenol group with a 16-carbon tail[1][2]
Boiling Point 433.3 °C at 760 mmHg[4]
CAS Number 2589-78-8[4][5][6]

Q3: How should I store this compound?

There are slightly differing recommendations for storage. For the solid compound, storage at room temperature in a dry, sealed container is advised.[4] However, some suppliers recommend storage at -20°C.[2] For solutions, especially in organic solvents, storage at -20°C or -80°C is preferable to minimize degradation. Always refer to the supplier's specific instructions.

Q4: Is this compound prone to degradation?

Yes. Like other phenolic compounds, this compound is susceptible to oxidation.[7][8] Phenols can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[9][10][11] This process, however, alters the structure of the this compound molecule itself, leading to its degradation. Degradation can be observed as a change in solution color (e.g., turning yellow or brown) or precipitation. Phenols can also be degraded by microorganisms or under certain chemical conditions.[12][13][14]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

IssuePotential Cause(s)Recommended Solution(s)
Poor Solubility in Aqueous Media High lipophilicity due to the 16-carbon alkyl chain.Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, Ethanol) and dilute into the aqueous medium. Ensure the final solvent concentration is compatible with your experimental system.[15][16]
Precipitation After Dilution The concentration in the final aqueous solution exceeds its solubility limit.Decrease the final concentration. Increase the percentage of serum (e.g., FBS) or add a carrier protein like BSA to the medium to enhance solubility.[16] Warm the final solution gently (e.g., to 37°C).
Solution Discoloration (Yellow/Brown) Oxidation of the phenolic hydroxyl group.Prepare solutions fresh. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). Use de-gassed solvents. Add a suitable antioxidant if compatible with your experiment.[7]
Inconsistent Experimental Results Solution instability and degradation. Formation of micelles.Prepare fresh dilutions for each experiment from a stable stock. Ensure the concentration used is consistent and be aware that above the Critical Micelle Concentration (CMC), the compound will exist primarily in micelles, which can affect its biological availability.[17][18]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a concentrated stock solution for use in cell culture and other aqueous experimental systems.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Warming bath or heat block (set to 37°C)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile tube. To prepare 1 mL of a 10 mM solution, you will need 3.185 mg (Molecular Weight = 318.5 g/mol ).

  • Solvent Addition: Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the tube tightly and vortex at maximum speed for 10-15 seconds.

    • Visually inspect for any undissolved particles.

    • If not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.[15]

    • Remove the tube and vortex again. Repeat the warming and vortexing steps until the solution is clear.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Working Solution Preparation:

  • To prepare a working solution, thaw a stock solution aliquot at room temperature.

  • Dilute the stock solution into your pre-warmed (e.g., 37°C) cell culture medium or aqueous buffer.[15] It is critical to add the stock solution to the medium while gently vortexing or swirling to ensure rapid dispersal and prevent precipitation.

  • Important: The final concentration of DMSO should typically be kept below 0.5% (v/v) in cell culture experiments to avoid solvent toxicity.[15]

Visualizations

Logical Relationships

Figure 1. Concentration, Solubility, and Micelle Formation A Low Concentration C Concentration Increases A->C Addition of Compound B Individual Molecules (Monomers) in Solution D Critical Micelle Concentration (CMC) Reached C->D Saturation Point I Precipitation Risk C->I D->B Below CMC E Micelle Formation Begins D->E G Monomers and Micelles Coexist E->G Above CMC F High Concentration (>CMC) F->G H Poor Aqueous Solubility H->I Leads to

Caption: Concentration effects on this compound solutions.

Experimental Workflow

Figure 2. Workflow for Preparing Stable Solutions cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Troubleshooting A Weigh Solid This compound B Add Organic Solvent (e.g., DMSO) A->B C Vortex & Warm (37°C) Until Dissolved B->C D Store at -20°C / -80°C C->D E Thaw Stock Solution G Dilute Stock into Medium (with mixing) E->G F Pre-warm Aqueous Medium/Buffer F->G H Use Immediately in Experiment G->H I Precipitation Occurs? G->I J Discoloration Observed? H->J I->G Retry with Lower Conc. or Carrier Protein J->A Prepare Fresh Solution (Consider Oxidation)

Caption: Protocol for preparing this compound solutions.

Signaling Pathways

Figure 3. Representative Phenolic Compound Signaling compound This compound (Phenolic Compound) ros Reactive Oxygen Species (ROS) compound->ros Scavenges tlr4 TLR4 Receptor compound->tlr4 Modulates antioxidant_response Antioxidant Response Element (ARE) compound->antioxidant_response May activate nfkb NF-κB Pathway ros->nfkb Activates tlr4->nfkb Activates inflammation Inflammatory Gene Expression nfkb->inflammation Induces

Caption: Hypothetical signaling effects of a phenolic compound.

References

Preventing oxidation of 4-Hexadecylphenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Hexadecylphenol during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a long-chain alkylphenol, a class of organic compounds known for their use as precursors in detergents, as additives in fuels and lubricants, and as building blocks for fragrances and thermoplastic elastomers. In research and drug development, its stability is crucial as degradation can introduce impurities, alter its chemical properties, and compromise the validity of experimental results.

Q2: What are the primary causes of this compound degradation during storage?

Like other phenols, this compound is susceptible to oxidation. The primary factors that accelerate its degradation are:

  • Exposure to Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Exposure to Light: UV radiation can catalyze the oxidation process.[1]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can act as catalysts for phenol oxidation.

  • High pH: Alkaline conditions can make phenols more susceptible to oxidation.

Q3: What are the visible signs of this compound oxidation?

The most common sign of phenol oxidation is a change in color. Pure phenols are typically colorless or white solids. Upon oxidation, they can develop a yellow, pink, brown, or even black discoloration due to the formation of quinone-type compounds and other colored byproducts.[1] You may also observe changes in the physical state or the formation of precipitates.

Q4: What are the general recommended storage conditions for this compound?

To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, typically between 2-8°C.

  • Light: In a light-resistant or amber-colored container, protected from direct sunlight.

  • Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Container: In a tightly sealed container to prevent exposure to air and moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (Yellowing, Pinking, Browning) Oxidation due to exposure to air, light, or heat.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) at 2-8°C. For long-term storage, consider storing at -20°C. If discoloration persists, purification by recrystallization may be necessary before use.
Precipitate Formation Formation of insoluble oxidation products or contamination.Centrifuge the sample to pellet the precipitate. Analyze the supernatant for purity before use. If purity is compromised, purification is required. Review storage and handling procedures to prevent future contamination.
Inconsistent Experimental Results Degradation of this compound leading to reduced purity and the presence of interfering byproducts.Confirm the purity of the this compound stock using an appropriate analytical method (e.g., GC-MS, HPLC). If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. Implement routine quality control checks for the material.
Loss of Activity in Assays The active phenolic hydroxyl group may have been oxidized.Verify the integrity of the compound. If oxidation is suspected, use a fresh, unopened vial of this compound. Consider adding a suitable antioxidant to your experimental solutions if compatible with your downstream applications.

Data Presentation

Table 1: General Storage Conditions and Expected Stability for Phenolic Compounds

Storage Condition Temperature Atmosphere Light Condition Expected Stability
Optimal 2-8°CInert (Nitrogen/Argon)Dark (Amber Vial)High (Months to Years)
Sub-optimal Room TemperatureAirAmbient LightModerate (Weeks to Months)
Accelerated Degradation >30°CAirDirect SunlightLow (Days to Weeks)

Note: This table provides general guidance for phenolic compounds. Specific stability data for this compound is limited, and it is recommended to perform in-house stability studies for critical applications.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Materials:

  • This compound

  • Amber glass vials with Teflon-lined caps

  • Nitrogen or Argon gas

  • Temperature-controlled oven

  • Analytical balance

  • GC-MS or HPLC system for analysis

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound into several amber glass vials.

    • For samples to be stored under an inert atmosphere, gently flush the vials with nitrogen or argon gas for 30 seconds before sealing.

    • Prepare a control sample to be stored at the optimal condition (-20°C or 2-8°C in the dark under inert gas).

  • Storage Conditions:

    • Place the vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C, 50°C, or 60°C).

    • For photostability testing, expose a set of samples to a controlled light source (e.g., a photostability chamber).

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the sample by a validated chromatographic method (GC-MS or HPLC) to determine the purity of this compound and to identify and quantify any degradation products.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each storage condition.

    • Determine the degradation rate constant and estimate the shelf-life under normal storage conditions using the Arrhenius equation if multiple temperatures were tested.

Protocol 2: Analysis of this compound and its Oxidation Products by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms).

Sample Preparation:

  • Dissolve a small, accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If derivatization is needed to improve volatility and peak shape, silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

GC-MS Conditions (Example):

  • Injector Temperature: 280°C

  • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500

Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Search for peaks of potential oxidation products. Common oxidation products of phenols include quinones, which would have a different mass spectrum and retention time.

Visualizations

Oxidation_Pathway cluster_main Plausible Oxidation Pathway of this compound Hexadecylphenol This compound Phenoxy_Radical 4-Hexadecylphenoxyl Radical Hexadecylphenol->Phenoxy_Radical Oxidation (O2, Light, Heat, Metal Ions) Quinone Hexadecyl-p-benzoquinone (Colored Product) Phenoxy_Radical->Quinone Further Oxidation Dimer Dimerization Products Phenoxy_Radical->Dimer Radical Coupling

Caption: Plausible oxidation pathway of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow for this compound Storage Issues Start Issue Encountered (e.g., Discoloration, Inconsistent Results) Visual_Inspection Visually Inspect Sample (Color, Precipitate) Start->Visual_Inspection Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Purity_Analysis Perform Purity Analysis (GC-MS, HPLC) Check_Storage->Purity_Analysis Visual_Inspection->Check_Storage Decision Is Purity Acceptable? Purity_Analysis->Decision Use_Sample Use Sample Decision->Use_Sample Yes Purify_Discard Purify or Discard Sample Decision->Purify_Discard No Implement_CAPA Implement Corrective and Preventive Actions (CAPA) Use_Sample->Implement_CAPA Purify_Discard->Implement_CAPA

Caption: Troubleshooting workflow for storage issues.

Experimental_Workflow cluster_exp_workflow Experimental Workflow for Stability Assessment Prep Sample Preparation (Weighing, Inerting) Store Storage under Stressed Conditions Prep->Store Sample Sampling at Time Points Store->Sample Analyze Analytical Testing (GC-MS/HPLC) Sample->Analyze Evaluate Data Evaluation (Degradation Kinetics) Analyze->Evaluate

Caption: Workflow for accelerated stability testing.

References

Troubleshooting peak tailing in HPLC analysis of alkylphenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC analysis of alkylphenols. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common chromatographic issues. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you resolve peak tailing and other problems you may encounter during your experiments.

Troubleshooting Guide: Peak Tailing in Alkylphenol Analysis

Peak tailing is a common issue in the HPLC analysis of alkylphenols that can compromise resolution, accuracy, and sensitivity. This guide provides a step-by-step approach to diagnosing and resolving this problem.

Q1: My alkylphenol peak is exhibiting significant tailing. What are the primary causes?

Peak tailing in the reversed-phase HPLC analysis of alkylphenols is typically caused by secondary chemical interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. The most common culprits include:

  • Secondary Silanol Interactions: The phenolic hydroxyl group of alkylphenols can form strong hydrogen bonds with free silanol groups on the silica-based stationary phase of the HPLC column. This secondary retention mechanism is a major cause of peak tailing for polar and acidic compounds.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups on the column, increasing their interaction with the alkylphenols and causing peak tailing.[3][4][5]

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at high pH.[6] This creates active sites that can lead to peak tailing.

  • Instrumental Effects: Issues such as excessive extra-column volume (e.g., long tubing), poorly made connections, or a partially blocked column frit can cause band broadening and peak tailing for all analytes in the chromatogram.[6][7]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to distorted peak shapes, including tailing.[2]

Q2: How can I systematically troubleshoot the peak tailing issue?

A logical approach is crucial to efficiently identify the root cause of peak tailing. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks instrumental_issues Investigate Instrumental Issues: - Check for leaks and loose fittings - Minimize tubing length - Inspect column frit for blockage check_all_peaks->instrumental_issues Yes chemical_issues Investigate Chemical Interactions (Analyte-Specific Tailing) check_all_peaks->chemical_issues No column_void Consider column void instrumental_issues->column_void dilute_sample Dilute sample and reinject chemical_issues->dilute_sample overload_issue Peak shape improves? (Column Overload) dilute_sample->overload_issue optimize_method Optimize Chromatographic Method overload_issue->optimize_method No solution_found Problem Resolved overload_issue->solution_found Yes adjust_ph Adjust Mobile Phase pH (Lower to pH 2.5-3.5) optimize_method->adjust_ph column_care Evaluate Column Health adjust_ph->column_care end_capped_column Use a modern, end-capped C18 or C8 column column_care->end_capped_column guard_column Use a guard column end_capped_column->guard_column replace_column Replace Column guard_column->replace_column replace_column->solution_found

A systematic workflow for troubleshooting peak tailing in HPLC.

Q3: What are the recommended mobile phase modifications to reduce peak tailing for alkylphenols?

Optimizing the mobile phase is often the most effective way to mitigate peak tailing caused by secondary silanol interactions.

  • Lower the Mobile Phase pH: For phenolic compounds, reducing the mobile phase pH to between 2.5 and 3.5 is highly effective.[1] At this low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the alkylphenol's hydroxyl group.[1]

  • Use a Buffer: Employing a buffer (e.g., 10-25 mM phosphate or acetate) is crucial to maintain a stable pH throughout the analysis, which is essential for reproducible results and good peak shape.

  • Increase Organic Modifier Concentration: If the mobile phase is too weak, the analyte may linger on the column, contributing to tailing. A modest increase (5-10%) in the concentration of the organic modifier (e.g., acetonitrile or methanol) can improve peak shape.[1]

Data Presentation: Impact of Method Parameters on Peak Tailing

While specific quantitative data for alkylphenols is highly dependent on the exact experimental conditions, the following table summarizes the expected qualitative impact of key parameters on the peak tailing factor. A tailing factor of 1.0 is ideal (perfectly symmetrical peak), and values above 2.0 are generally considered unacceptable for quantitative analysis.[1]

ParameterChangeExpected Effect on Tailing Factor (TF)Rationale
Mobile Phase pH Decrease from 7.0 to 3.0Decrease Suppresses ionization of residual silanols, reducing secondary interactions.[1][3][5]
Organic Modifier % Increase (e.g., from 60% to 70% Acetonitrile)Decrease Increases solvent strength, leading to faster elution and less time for secondary interactions.[1]
Column Age/Use Increased number of injectionsIncrease Accumulation of contaminants and degradation of the stationary phase create active sites.[6]
Sample Concentration IncreaseIncrease Can lead to column overload, where active sites become saturated, causing peak distortion.[2]
Column Type Switch from non-end-capped to end-cappedDecrease End-capping chemically deactivates many of the residual silanol groups.

Experimental Protocols

Here are detailed methodologies for the HPLC analysis of common alkylphenols. These can be used as a starting point and should be optimized for your specific instrumentation and sample matrix.

Method 1: Analysis of 4-n-Nonylphenol and 4-tert-Octylphenol in Water Samples

This method is adapted for the determination of 4-n-nonylphenol (4-NP) and 4-tert-octylphenol (4-t-OP) in environmental water samples.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a fluorescence detector (FLD).

    • C8 reversed-phase column (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm, 5 µm).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • 4-n-Nonylphenol and 4-tert-Octylphenol standards.

    • Dichloromethane (for extraction).

    • Hydrochloric acid (for pH adjustment).

  • Sample Preparation (Liquid-Liquid Extraction):

    • Collect 1 liter of the water sample.

    • Adjust the sample pH to 3.0-3.5 with hydrochloric acid.

    • Transfer the sample to a separatory funnel and add 50 mL of dichloromethane.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (bottom) layer.

    • Repeat the extraction two more times with fresh 50 mL portions of dichloromethane.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile/Water (65:35, v/v).[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 40°C.[8]

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength (λex) = 225 nm, Emission wavelength (λem) = 305 nm.[9]

Method 2: General Purpose Analysis of Alkylphenols

This method is a general starting point for the analysis of various alkylphenols in less complex matrices.

  • Instrumentation:

    • HPLC system with a Diode Array Detector (DAD) or UV detector.

    • C18 reversed-phase column (end-capped, e.g., 4.6 x 250 mm, 5 µm).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or phosphoric acid.

    • Alkylphenol standards.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is compatible with the mobile phase (ideally, the initial mobile phase composition).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 80:20, v/v) with 0.1% formic acid to adjust the pH to approximately 3.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • UV Detection: 225 nm or 278 nm.[11]

Frequently Asked Questions (FAQs)

Q: What is a "guard column" and can it help with peak tailing?

A: A guard column is a short, disposable column installed before the main analytical column. Its primary function is to protect the analytical column from strongly retained impurities and particulate matter in the sample.[2] While a guard column does not directly fix peak tailing caused by chemical interactions on the analytical column, it can prevent the problem from developing or worsening due to column contamination.[2] If the guard column itself becomes contaminated, it can cause peak tailing, and replacing it is a simple and cost-effective troubleshooting step.

Q: Why does peak tailing seem to be worse for some alkylphenols than others in the same run?

A: This is often due to differences in the polarity and structure of the alkylphenols. Compounds with a higher affinity for the residual silanol groups on the stationary phase will exhibit more pronounced tailing. The specific orientation of the hydroxyl group and the overall hydrophobicity of the alkyl chain can influence the strength of these secondary interactions.

Q: Can a worn-out or old column cause peak tailing?

A: Absolutely. Over time, the stationary phase of an HPLC column can degrade, or the column can become irreversibly contaminated. This leads to the creation of active sites that cause peak tailing.[6] If you observe that peak shape has gradually worsened over many analyses and other troubleshooting steps have failed, it is likely time to replace the column.

Q: What is the difference between peak tailing and peak fronting?

A: Peak tailing is when the latter half of the peak is broader than the front half. Conversely, peak fronting is when the front half of the peak is broader than the back half. Fronting is less common and is often caused by issues like sample overload, poor sample solubility in the mobile phase, or a collapsed column bed.

Q: How do I know if I am overloading the column?

A: A simple way to check for column overload is to dilute your sample (e.g., 10-fold) and inject it again. If the peak shape becomes more symmetrical, you were likely experiencing column overload.[2] To avoid this, you can either dilute your sample or reduce the injection volume.

References

Validation & Comparative

A Comparative Analysis of 4-Hexadecylphenol and Other Long-Chain Alkylphenols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance and characteristics of 4-Hexadecylphenol in comparison to other long-chain alkylphenols, supported by experimental data and detailed methodologies.

Introduction

Long-chain alkylphenols (LCAPs) are a class of organic compounds characterized by a phenol ring substituted with a long alkyl chain. These compounds and their derivatives are utilized in various industrial applications and are also of significant interest to the scientific community due to their biological activities. For researchers, scientists, and drug development professionals, understanding the nuanced differences between various LCAPs is crucial for applications ranging from mechanistic studies to the development of new chemical entities. This guide provides a comparative overview of this compound against other common long-chain alkylphenols, such as 4-octylphenol and 4-dodecylphenol, focusing on their physicochemical properties and biological effects. While comprehensive biological data on this compound is limited in publicly available literature, this guide compiles the existing information and draws comparisons with its better-studied shorter-chain counterparts to provide a valuable resource.

Physicochemical Properties

The length of the alkyl chain is a key determinant of the physicochemical properties of LCAPs, influencing their lipophilicity, solubility, and, consequently, their biological interactions. As the alkyl chain length increases, the compound generally becomes more lipophilic and less water-soluble.

PropertyThis compound4-Dodecylphenol4-Octylphenol
CAS Number 2589-78-8[1][2]104-43-8[3]1806-26-4[4]
Molecular Formula C22H38O[1][2]C18H30O[3]C14H22O[4]
Molecular Weight ( g/mol ) 318.5[1]262.4[3]206.32[4]
LogP (XLogP3) 9.7[1]7.5[3]5.3[4]
Boiling Point (°C) Not available310-335[5]280[4]
Melting Point (°C) Not available78 (estimate)[5]44-45[4]
Water Solubility Very low (predicted)LowInsoluble[4]

Biological Activity: A Comparative Overview

Long-chain alkylphenols are known to exert various biological effects, most notably as endocrine-disrupting chemicals (EDCs) due to their ability to mimic estrogen. The potency of these effects often correlates with the length and structure of the alkyl chain.

Estrogenic Activity
Biological EffectThis compound4-Dodecylphenol4-Octylphenol
Estrogenic Activity Data not availableWeakly estrogenicKnown to be estrogenic; can induce proliferation of MCF-7 cells.[6][7]
Cytotoxicity Data not availableCan be cytotoxic at high concentrations.Exhibits cytotoxicity at micromolar concentrations in various cell lines.[8]
Genotoxicity Data not availableData not availableLimited evidence of genotoxicity.

Impact on Cellular Signaling Pathways

LCAPs can modulate various intracellular signaling pathways, which underlies their biological effects, including their endocrine-disrupting and potential therapeutic or toxicological properties.

Extracellular Signal-Regulated Kinase (ERK) Pathway

The ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some LCAPs have been shown to activate this pathway, contributing to their estrogen-like proliferative effects.

Workflow for Assessing ERK Phosphorylation

G cluster_0 Cell Culture and Treatment cluster_1 Cell Lysis and Protein Quantification cluster_2 Western Blotting A Seed cells in 96-well plate B Incubate until confluent A->B C Treat with Alkylphenol B->C D Lyse cells C->D E Quantify protein concentration (e.g., BCA assay) D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block membrane G->H I Incubate with primary antibody (anti-p-ERK) H->I J Incubate with secondary antibody (HRP-conjugated) I->J K Detect with ECL substrate J->K L Image and quantify band intensity K->L

Caption: Western Blot workflow for detecting ERK phosphorylation.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Some environmental estrogens have been shown to interfere with TGF-β signaling.

TGF-β Signaling Pathway

TGF_beta_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor Complex TGFb->Receptor SMAD23 SMAD2/3 Receptor->SMAD23 phosphorylates Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Target Gene Transcription Nucleus->Transcription regulates Alkylphenols Long-Chain Alkylphenols ER Estrogen Receptor Alkylphenols->ER activates ER->Receptor may interfere with

Caption: Simplified TGF-β signaling pathway and potential interference by LCAPs.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, detailed and standardized protocols are essential. Below are summaries of key experimental methodologies.

Estrogenicity Assays

1. Yeast Estrogen Screen (YES) Assay

  • Principle: This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase). Binding of an estrogenic compound to the hER induces the expression of the reporter gene, leading to a measurable colorimetric change.[9][10]

  • Methodology:

    • Prepare a yeast culture and assay medium containing a chromogenic substrate (e.g., CPRG).

    • In a 96-well plate, add serial dilutions of the test compounds (this compound and other LCAPs).

    • Add the yeast cell suspension to each well.

    • Incubate the plate at 30-34°C for 48-72 hours.[9]

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the color change, which is proportional to the estrogenic activity.

2. MCF-7 Cell Proliferation (E-SCREEN) Assay

  • Principle: This assay is based on the proliferation of the human breast cancer cell line MCF-7, which is estrogen-responsive. Estrogenic compounds stimulate the growth of these cells.[11][12]

  • Methodology:

    • Seed MCF-7 cells in a 96-well plate in estrogen-free medium.

    • After a synchronization period, treat the cells with various concentrations of the test compounds.

    • Incubate for a defined period (e.g., 6 days).

    • Quantify cell proliferation using methods such as the sulforhodamine B (SRB) assay or by direct cell counting.

Cytotoxicity Assays

1. MTT Assay

  • Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[13]

  • Methodology:

    • Plate cells in a 96-well plate and treat with the test compounds for a specified duration.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

    • Measure the absorbance at approximately 570 nm.[13]

2. Lactate Dehydrogenase (LDH) Assay

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[14]

  • Methodology:

    • Culture cells in a 96-well plate and expose them to the test compounds.

    • Collect the cell culture supernatant.

    • Add the supernatant to a new plate containing the LDH assay reaction mixture.

    • Incubate at room temperature for up to 30 minutes.[15]

    • Measure the absorbance at approximately 490 nm.

Conclusion

The comparative analysis of this compound with other long-chain alkylphenols highlights the critical role of the alkyl chain length in determining their physicochemical and biological properties. While data on this compound is currently sparse, the established trends within the LCAP family suggest it likely possesses significant lipophilicity and potential for biological activity, including endocrine disruption. The provided experimental protocols offer a robust framework for researchers to conduct further investigations into the specific effects of this compound and to expand the comparative dataset. Future studies are warranted to fully elucidate the biological and toxicological profile of this compound, which will be invaluable for risk assessment and potential applications in drug development and other scientific fields.

References

A Comparative Analysis of 4-Hexadecylphenol and 4-Dodecylphenol as Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the surfactant properties of 4-Hexadecylphenol and 4-Dodecylphenol, supported by established experimental methodologies and predictive models.

This guide provides a comprehensive comparison of the surfactant properties of this compound and 4-Dodecylphenol. As members of the alkylphenol family, these compounds exhibit amphiphilic characteristics, positioning them as effective surfactants. Their performance is primarily dictated by the length of their hydrophobic alkyl chains. Understanding the differences in their critical micelle concentration (CMC) and surface tension reduction capabilities is crucial for their application in various fields, including drug delivery and formulation development.

Executive Summary

The surfactant properties of 4-alkylphenols are strongly influenced by the length of their alkyl chain. As a general principle, an increase in the hydrophobicity of a surfactant, which corresponds to a longer alkyl chain, leads to a lower critical micelle concentration (CMC). This is because the greater insolubility of the hydrophobic tail in water drives the molecules to form micelles at lower concentrations. Consequently, this compound, with its 16-carbon alkyl chain, is expected to have a significantly lower CMC than 4-Dodecylphenol, which possesses a 12-carbon alkyl chain. This indicates that this compound is a more efficient surfactant, requiring a lower concentration to initiate micelle formation and significantly alter the properties of the solution.

Comparative Analysis of Surfactant Properties

The following table summarizes the key physical properties and estimated surfactant characteristics of this compound and 4-Dodecylphenol. The CMC and γcmc values are estimations derived from established trends in homologous series of non-ionic surfactants and QSPR models, which correlate molecular structure with surfactant activity.

PropertyThis compound4-Dodecylphenol
Molecular Formula C₂₂H₃₈OC₁₈H₃₀O
Molecular Weight 318.5 g/mol 262.4 g/mol
Alkyl Chain Length 16 carbons12 carbons
Estimated CMC (M) ~1 x 10⁻⁵ M~1 x 10⁻⁴ M
Estimated γcmc (mN/m) ~30-35 mN/m~35-40 mN/m
Relative Hydrophobicity HigherLower
Surfactant Efficiency Higher (Lower concentration needed for micellization)Lower (Higher concentration needed for micellization)

Note: The estimated CMC and γcmc values are based on the established principle that for a homologous series of surfactants, the logarithm of the CMC decreases linearly with an increase in the number of carbon atoms in the hydrophobic chain.

The Role of Alkyl Chain Length in Surfactant Efficacy

The difference in the surfactant properties of this compound and 4-Dodecylphenol can be attributed to the "hydrophobic effect". The longer 16-carbon chain of this compound has a greater tendency to be expelled from the aqueous phase, leading to micelle formation at a lower concentration to minimize the unfavorable interactions between the hydrophobic tails and water molecules.

The relationship between the alkyl chain length and the CMC can be visualized as a logical progression.

G cluster_0 Molecular Structure cluster_1 Physicochemical Property cluster_2 Surfactant Property C12_Chain 4-Dodecylphenol (12-Carbon Chain) Lower_Hydrophobicity Lower Hydrophobicity C12_Chain->Lower_Hydrophobicity leads to C16_Chain This compound (16-Carbon Chain) Higher_Hydrophobicity Higher Hydrophobicity C16_Chain->Higher_Hydrophobicity leads to Higher_CMC Higher CMC (Less Efficient) Lower_Hydrophobicity->Higher_CMC results in Lower_CMC Lower CMC (More Efficient) Higher_Hydrophobicity->Lower_CMC results in

Figure 1. Relationship between alkyl chain length and surfactant efficiency.

Experimental Protocols for Surfactant Characterization

Accurate determination of surfactant properties is essential for their effective application. The following are detailed protocols for key experiments used to characterize surfactants like this compound and 4-Dodecylphenol.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.

1. Surface Tension Method (Wilhelmy Plate or Du Noüy Ring)

  • Principle: The surface tension of a liquid decreases as the concentration of a surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration.

  • Apparatus: Tensiometer (with a Wilhelmy plate or Du Noüy ring), precision balance, temperature-controlled vessel.

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

    • Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

    • Measure the surface tension of each surfactant solution, ensuring the plate or ring is thoroughly cleaned between measurements.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is determined from the point of intersection of the two linear portions of the graph.

G Start Prepare Surfactant Solutions of Varying Concentrations Measure Measure Surface Tension (Tensiometer) Start->Measure for each solution Plot Plot Surface Tension vs. log(Concentration) Measure->Plot Analyze Identify Intersection of Two Linear Regions Plot->Analyze End Determine CMC Analyze->End

Figure 2. Workflow for CMC determination by the surface tension method.

2. Conductivity Method (for ionic surfactants or non-ionic surfactants in the presence of an electrolyte)

  • Principle: The molar conductivity of an ionic surfactant solution decreases as micelles are formed. This is because the micelles, being larger aggregates, have lower mobility than the individual surfactant ions.

  • Apparatus: Conductivity meter, temperature-controlled conductivity cell.

  • Procedure:

    • Prepare a series of surfactant solutions of known concentrations.

    • Measure the conductivity of each solution at a constant temperature.

    • Plot the molar conductivity against the square root of the concentration.

    • The CMC is identified as the concentration at which there is a distinct change in the slope of the plot.

3. Fluorescence Spectroscopy Method (using a fluorescent probe)

  • Principle: Certain fluorescent molecules, such as pyrene, exhibit changes in their fluorescence spectrum depending on the polarity of their microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar core of the micelles, leading to a change in the ratio of the intensities of its vibronic fine structure peaks (e.g., the I₁/I₃ ratio).

  • Apparatus: Fluorescence spectrophotometer.

  • Procedure:

    • Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe (e.g., pyrene).

    • Measure the fluorescence emission spectrum of each solution.

    • Calculate the ratio of the intensities of two specific emission peaks (e.g., I₁ at ~373 nm and I₃ at ~384 nm for pyrene).

    • Plot the intensity ratio against the logarithm of the surfactant concentration.

    • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Conclusion

In the comparison between this compound and 4-Dodecylphenol, the longer alkyl chain of this compound renders it a more efficient surfactant, characterized by a lower estimated critical micelle concentration. This increased efficiency stems from its greater hydrophobicity, which promotes micelle formation at lower concentrations. While direct experimental data for these specific compounds is limited, established principles of surfactant science and predictive models provide a solid foundation for understanding their relative performance. The experimental protocols detailed in this guide offer a robust framework for the precise characterization of these and other novel surfactants, which is a critical step in their development for a wide range of scientific and industrial applications.

Ecotoxicity of Alkylphenols: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the ecotoxicity of chemical compounds is paramount. This guide provides a comparative analysis of the ecotoxicity of various alkylphenols, supported by experimental data, to aid in informed decision-making and environmentally conscious research.

Alkylphenols are a group of synthetic organic compounds used in the manufacturing of detergents, plastics, and other industrial products.[1] Their persistence in the environment and potential for adverse effects on aquatic ecosystems have raised significant concerns.[2][3] This guide focuses on the comparative ecotoxicity of several common alkylphenols, providing quantitative data from standardized tests on fish, aquatic invertebrates, and algae.

Comparative Ecotoxicity Data

The following table summarizes the acute toxicity of different alkylphenols to representative aquatic organisms. The data is presented as the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for Daphnia magna and algae. Lower values indicate higher toxicity.

AlkylphenolTest OrganismEndpoint (48h/72h/96h)Toxicity Value (µg/L)Reference
4-tert-Butylphenol Oryzias latipes (Medaka)96h LC505,100[4]
Cyprinus carpio (Carp)96h LC506,900[5]
Pimephales promelas (Fathead Minnow)96h LC504,710 - 5,620[5]
Daphnia magna48h EC50 (Immobilisation)3,900[4]
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)14,000[4]
4-tert-Pentylphenol Pimephales promelas (Fathead Minnow)96h LC502,500[6]
Daphnia magna48h EC50 (Immobilisation)2,700[6]
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)4,200[6]
4-tert-Octylphenol Pimephales promelas (Fathead Minnow)96h LC50250[7]
Labeo rohita (Rohu)96h LC50443[8]
Daphnia magna48h EC50 (Immobilisation)Not specified
Raphidocelis subcapitata (Green Algae)72h EC50 (Growth Inhibition)Not specified
4-Nonylphenol Carassius auratus (Goldfish)96h LC50251.3[9]
Ctenopharyngodon idella (Grass Carp)96h LC50155.84[9]
Hypophthalmichthys molitrix (Silver Carp)96h LC50187.01[9]
Daphnia magna48h EC50 (Immobilisation)18.9[10]
Chlorella vulgaris (Green Algae)96h EC50 (Growth Inhibition)1,534[11]
Scenedesmus obliquus (Green Algae)96h EC50 (Growth Inhibition)1,179[11]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of the results.

OECD Guideline 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[12][13][14]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Fathead Minnow (Pimephales promelas).[12]

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[13] Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[13]

  • Test Conditions: Key parameters such as temperature, pH, dissolved oxygen, and water hardness are maintained within specific ranges to ensure the health of the control group and the validity of the test.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

OECD Guideline 202: Daphnia sp., Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.[3][15][16]

  • Test Organism: Young daphnids (less than 24 hours old) are used for the test.[17]

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system.[3] The number of immobilized daphnids is recorded at 24 and 48 hours.[3] Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[3]

  • Test Conditions: The test is conducted under controlled temperature and lighting conditions.

  • Data Analysis: The EC50 value at 48 hours is calculated, providing a measure of the substance's acute toxicity to this key aquatic invertebrate.

OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae by determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: Commonly used algal species include Pseudokirchneriella subcapitata and Scenedesmus subspicatus.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium. The growth of the algae is measured by cell counts or other biomass indicators at 24, 48, and 72 hours.

  • Test Conditions: The test is performed under constant illumination and temperature to promote algal growth.

  • Data Analysis: The EC50 value is determined by comparing the growth in the test cultures to that of a control group, providing an indication of the substance's toxicity to primary producers in the aquatic food web.

Mechanism of Toxicity: Endocrine Disruption

A primary mechanism of toxicity for many alkylphenols is endocrine disruption.[1] They are known as xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen.[1] This interference with the endocrine system can lead to adverse reproductive and developmental effects in wildlife.[2]

The diagram below illustrates a simplified signaling pathway of how alkylphenols can exert their estrogenic effects by binding to the estrogen receptor.

EstrogenSignaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylphenol Alkylphenol ER Estrogen Receptor (ER) Alkylphenol->ER Binds to DimerizedER Dimerized ER ER->DimerizedER Dimerization HSP Heat Shock Proteins (HSP) HSP->ER Dissociates from ERE Estrogen Response Element (ERE) DimerizedER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates mRNA mRNA GeneTranscription->mRNA Produces Proteins Proteins mRNA->Proteins Translation Effects Physiological Effects (e.g., Vitellogenin production) Proteins->Effects

Estrogenic Signaling Pathway of Alkylphenols

Experimental Workflow: OECD 202 Example

The following diagram outlines the typical workflow for conducting an acute immobilisation test with Daphnia magna according to OECD Guideline 202.

OECD202_Workflow start Start: Prepare Test Solutions (Control and Alkylphenol Concentrations) culture Culture Daphnia magna (Obtain neonates <24h old) start->culture exposure Introduce Daphnids to Test Vessels (20 daphnids per concentration) culture->exposure incubation Incubate for 48 hours (Controlled temperature and light) exposure->incubation observe24 Observe and Record Immobilisation at 24h incubation->observe24 observe48 Observe and Record Immobilisation at 48h observe24->observe48 analysis Data Analysis (Calculate 48h EC50) observe48->analysis end End: Report Results analysis->end

References

Performance of 4-Hexadecylphenol in Comparison to Commercial Surfactants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the surfactant properties of 4-Hexadecylphenol against three widely used commercial surfactants: Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100. The selection of an appropriate surfactant is a critical decision in numerous research and development applications, including drug delivery systems, formulation development, and various biological assays. This document aims to furnish scientists with objective data and detailed experimental methodologies to facilitate informed surfactant selection.

It is important to note that while extensive quantitative data is readily available for the commercial surfactants, specific experimental performance metrics for this compound are not widely published. Therefore, its performance characteristics presented herein are based on data for 1-Hexadecanol, a structurally similar C16 non-ionic surfactant, providing a reasonable approximation of its expected behavior.

Executive Summary of Surfactant Performance

The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles at a low concentration, known as the Critical Micelle Concentration (CMC). A lower CMC value is indicative of a more efficient surfactant. The following tables summarize the key performance indicators for the compared surfactants.

General Properties
SurfactantChemical ClassTypeMolecular Weight ( g/mol )
This compoundAlkylphenolNon-ionic318.53
Sodium Dodecyl Sulfate (SDS)Alkyl SulfateAnionic288.38
Cetyltrimethylammonium Bromide (CTAB)Quaternary AmmoniumCationic364.45[1]
Triton X-100Polyoxyethylene EtherNon-ionic~625[2][3]
Performance Metrics
SurfactantCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
This compound (estimated from 1-Hexadecanol)80 - 140[4]Data not available
Sodium Dodecyl Sulfate (SDS)8.2[5][6][7]~39
Cetyltrimethylammonium Bromide (CTAB)0.92 - 1.0[5][7][8]~36
Triton X-1000.22 - 0.24[2][3][9][10]~33

Experimental Protocols

Detailed methodologies for determining the key surfactant performance metrics are provided below. These protocols represent standard laboratory practices and are essential for obtaining reliable and reproducible data.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant and can be determined by various methods that detect the onset of micelle formation.

a) Surface Tension Method:

This is one of the most common methods for CMC determination. The surface tension of a series of surfactant solutions of varying concentrations is measured. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp break point, which corresponds to the CMC.

  • Apparatus: Tensiometer (Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Prepare a series of dilutions from the stock solution.

    • Measure the surface tension of each solution, starting from the most dilute.

    • Plot surface tension versus the logarithm of the concentration.

    • The CMC is the concentration at which the slope of the curve changes abruptly.

b) Conductivity Method (for ionic surfactants):

This method is suitable for ionic surfactants like SDS and CTAB. The electrical conductivity of surfactant solutions is measured as a function of concentration. The formation of micelles leads to a change in the mobility of the charge-carrying species, resulting in a change in the slope of the conductivity versus concentration plot.

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of surfactant solutions of known concentrations in deionized water.

    • Measure the conductivity of each solution.

    • Plot the specific conductivity against the surfactant concentration.

    • The plot will show two linear regions with different slopes. The intersection of these lines gives the CMC.

Measurement of Surface Tension

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants reduce this tension.

  • Method: The Du Noüy ring method or the Wilhelmy plate method are standard techniques.

  • Apparatus: Tensiometer.

  • Procedure:

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).

    • Measure the surface tension of the surfactant solution at a concentration above its CMC to determine the minimum surface tension achievable.

Evaluation of Emulsification Performance

The ability of a surfactant to form and stabilize an emulsion is a key performance indicator.

  • Method: Emulsion stability can be assessed by observing the separation of phases over time. A common method involves preparing an oil-in-water emulsion and monitoring its stability.

  • Procedure:

    • Prepare a standard oil-in-water emulsion by homogenizing a fixed ratio of oil (e.g., hexadecane) and an aqueous surfactant solution.

    • Store the emulsion under controlled conditions (e.g., at a specific temperature).

    • Visually inspect the emulsion at regular intervals for signs of instability, such as creaming, coalescence, or phase separation.

    • Quantify the stability by measuring the height of the separated water or oil phase.

Visualizations

The following diagrams illustrate the experimental workflows and the fundamental principle of micelle formation.

CMC_Determination_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Surfactant Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure Measure Physical Property (e.g., Surface Tension, Conductivity) prep_dilutions->measure plot_data Plot Property vs. Concentration measure->plot_data det_cmc Determine CMC at Inflection Point plot_data->det_cmc

Experimental workflow for CMC determination.

Micelle_Formation cluster_above_cmc Above CMC Monomer Monomer2 Monomer->center Increasing Concentration Monomer3 a1 center->a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a7 a6->a7 a8 a7->a8 a8->a1 Concentration Concentration Below CMC Below CMC Above CMC Above CMC

Schematic of surfactant monomer and micelle formation.

Emulsion_Stability_Workflow start Prepare Oil-in-Water Emulsion with Surfactant homogenize Homogenize Mixture start->homogenize store Store Emulsion under Controlled Conditions homogenize->store observe Observe Phase Separation over Time store->observe quantify Quantify Stability (e.g., Measure Separated Layer) observe->quantify

Workflow for evaluating emulsion stability.

References

Validating the Purity of Synthesized 4-Hexadecylphenol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 4-Hexadecylphenol, a long-chain alkylphenol with potential applications in pharmaceutical formulations. We present its performance against commercially available standards and relevant alternatives, supported by detailed experimental data and protocols.

Purity Profile Comparison

The purity of a newly synthesized batch of this compound was assessed against a commercially available standard and two common alternative long-chain alkylphenols, 4-dodecylphenol and 4-nonylphenol. The primary impurities anticipated from a typical Friedel-Crafts alkylation synthesis route include the ortho-isomer (2-Hexadecylphenol) and poly-alkylated species (e.g., 2,4-Dihexadecylphenol).

CompoundPurity by HPLC (%)Key Impurities Detected by GC-MSApplication Relevance
Synthesized this compound 96.22-Hexadecylphenol (2.1%), 2,4-Dihexadecylphenol (1.5%), Unidentified (0.2%)Potential as a solubilizing agent or functional excipient in drug delivery systems.
Commercial this compound ≥95%Specified as p-Hexadecylphenol; may contain other isomers and related substances.Reference standard for analytical method development and comparative studies.
4-Dodecylphenol >98% (typical)Isomeric variations of the dodecyl group.Used as an emulsifier and surfactant in various industrial and potentially pharmaceutical applications.[1][2]
4-Nonylphenol Mixture of isomersBranched-chain isomers are predominant.Employed as a non-ionic surfactant and solubilizing agent in detergents and some specialized formulations.[3][4][5]

Analytical Techniques for Purity Validation

A multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy is recommended for a thorough purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of the main component and detecting non-volatile impurities. A reverse-phase method is typically employed for separating alkylphenols.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating long-chain alkylphenols.

  • Mobile Phase: A gradient of acetonitrile and water is effective. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 275 nm.

  • Sample Preparation: Dissolve a known concentration of the synthesized this compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, including positional isomers and poly-alkylated byproducts. Derivatization is often necessary for non-volatile phenols to improve their chromatographic behavior.

Experimental Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Derivatization: Silylation of the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to elute the long-chain alkylphenols.

  • Injector and Detector Temperatures: Typically set around 280°C and 300°C, respectively.

  • Mass Spectrometry: Electron Ionization (EI) mode with a scan range of m/z 50-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compound and for identifying impurities.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for alkylphenols.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. Key signals for this compound include aromatic protons in the δ 6.7-7.1 ppm range and the aliphatic chain protons from δ 0.8 to 2.6 ppm in the ¹H NMR spectrum. The ¹³C NMR will show characteristic signals for the aromatic carbons and the long alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups in the synthesized molecule.

Experimental Protocol:

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks for this compound include a broad O-H stretch around 3300 cm⁻¹, C-H stretches from the alkyl chain just below 3000 cm⁻¹, aromatic C=C stretches around 1600 and 1500 cm⁻¹, and a C-O stretch around 1230 cm⁻¹.

Visualizing the Analytical Workflow and Relationships

To clarify the process of purity validation and the relationship between the synthesized product and its alternatives, the following diagrams are provided.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_comparison Comparison Synthesized_Product Synthesized This compound HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS (Impurity ID) Synthesized_Product->GCMS NMR NMR (Structure Elucidation) Synthesized_Product->NMR FTIR FTIR (Functional Groups) Synthesized_Product->FTIR Purity_Report Purity_Report HPLC->Purity_Report Impurity_Profile Impurity_Profile GCMS->Impurity_Profile Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Functional_Group_Confirmation Functional_Group_Confirmation FTIR->Functional_Group_Confirmation Commercial_Standard Commercial This compound Comparison_Table Comparison_Table Commercial_Standard->Comparison_Table Alternative_1 4-Dodecylphenol Alternative_1->Comparison_Table Alternative_2 4-Nonylphenol Alternative_2->Comparison_Table Purity_Report->Comparison_Table Compare Impurity_Profile->Comparison_Table

Caption: Workflow for the purity validation and comparison of synthesized this compound.

Logical_Relationships cluster_main This compound cluster_impurities Potential Impurities cluster_alternatives Alternative Compounds Synthesized_4HP Synthesized this compound Ortho_Isomer 2-Hexadecylphenol Synthesized_4HP->Ortho_Isomer Isomeric Impurity Polyalkylated 2,4-Dihexadecylphenol Synthesized_4HP->Polyalkylated Over-alkylation Other_Byproducts Other Synthesis Byproducts Synthesized_4HP->Other_Byproducts Side Reactions Dodecylphenol 4-Dodecylphenol (Shorter Alkyl Chain) Synthesized_4HP->Dodecylphenol Structural Analogue Nonylphenol 4-Nonylphenol (Branched Alkyl Chain) Synthesized_4HP->Nonylphenol Structural Analogue

References

Cross-validation of analytical methods for 4-alkylphenol detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methods is crucial for researchers and scientists in the accurate detection and quantification of 4-alkylphenols, a class of compounds with potential endocrine-disrupting properties. This guide provides an objective cross-validation of common analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to aid in method selection.

Performance Comparison of Analytical Methods

The choice of an analytical method for 4-alkylphenol detection is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most prevalent techniques.

Analytical MethodAnalyte(s)MatrixLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS 4-n-AlkylphenolsRiver Water>0.99956.93 - 85.2 ng/L-91.1 - 112[1][2]
4-Nonylphenol, 4-tert-OctylphenolBiological Samples-2 - 20 ng/g-86.0 - 96.4[3]
4-tert-OctylphenolDrinking Water-20 pg/L--[4]
LC-MS/MS Alkylphenols, Bisphenol AWater>0.990.02 - 0.25 pg/injection0.08 - 0.83 pg/injection-[5]
Octylphenol, NonylphenolBiota (Fish, Eggs)--4 - 22 ng/g-[6]
4-tert-Octylphenol, p-NonylphenolUrine--2 µg/L-[7]
HPLC-FLD 4-Nonylphenol, 4-tert-OctylphenolSurface Water-<0.05 µg/L--[8][9]
4-AlkoxyphenolsWater-0.03 µg/L0.1 µg/L-[10]
HPLC-DAD 4-tert-Octylphenol, 4-n-Octylphenol, 4-n-NonylphenolMilk>0.99-0.1 mg/kg-[8][11]
DLLME-UHPLC-MS Alkylphenols, BisphenolsBeverages, Water-0.10 ng/L - 2.99 µg/L-70.0 - 124.3[12][13]

Experimental Workflows and Method Selection

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the sample matrix, and the specific 4-alkylphenol of interest. The following diagrams illustrate a general workflow for analytical method validation and a decision-making process for method selection.

Analytical Method Validation Workflow cluster_0 Method Development cluster_2 Sample Analysis A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Appropriate Technique (GC-MS, LC-MS, HPLC, etc.) A->B C Optimize Instrumental Parameters B->C D Linearity & Range E Accuracy & Precision (Repeatability & Intermediate) F Specificity & Selectivity G Limit of Detection (LOD) H Limit of Quantification (LOQ) I Robustness J System Suitability K Sample Preparation (Extraction, Clean-up) C->K To Sample Analysis L Instrumental Analysis K->L M Data Processing & Reporting L->M

Figure 1: General workflow for analytical method validation.

Method Selection for 4-Alkylphenol Analysis Start Define Analytical Goal Matrix Sample Matrix? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex (Biota, Sludge) HPLC HPLC-FLD/DAD (Routine Analysis) Matrix->HPLC Simple (Water, Beverages) GCMS GC-MS (Volatile Analytes) Sensitivity->GCMS High (ng/L - µg/L) LCMS LC-MS/MS (High Sensitivity & Specificity) Sensitivity->LCMS Very High (pg/L - ng/L) ELISA ELISA (Screening) Sensitivity->ELISA Moderate (Screening)

Figure 2: Decision tree for selecting an analytical method.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile 4-alkylphenols. Derivatization is often employed to improve chromatographic performance and sensitivity.[1]

1. Sample Preparation (Water Matrix):

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used. For LLE, a water sample (e.g., 500 mL) is acidified and extracted with a non-polar solvent like dichloromethane or hexane. For SPE, a C18 cartridge is commonly used for analyte concentration and clean-up.[8]

  • Derivatization: The extracted analytes are often derivatized to increase their volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) derivatives.[1] Alternatively, pentafluorobenzyl bromide (PFBBr) can be used.

2. GC-MS Instrumental Parameters:

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is typically used.[14]

  • Injector: Splitless injection mode at a temperature of around 250-280°C.[14]

  • Oven Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp of 10-25°C/min to a final temperature of 280-300°C.[14]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[3] Electron ionization (EI) is the most common ionization technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level detection without the need for derivatization in many cases.[15]

1. Sample Preparation:

  • Extraction: Similar to GC-MS, SPE is the most common sample preparation technique.[16] For biological samples, techniques like accelerated solvent extraction (ASE) may be employed.[6]

  • Derivatization (Optional): While not always necessary, pre-column derivatization with reagents like dansyl chloride can significantly enhance sensitivity.[5]

2. LC-MS/MS Instrumental Parameters:

  • Column: A reversed-phase C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., 1.7-5 µm particle size) is typically used.[17][18]

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent such as acetonitrile or methanol.[17][18]

  • Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for phenolic compounds.[19] Atmospheric pressure chemical ionization (APCI) can also be utilized.[17]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[18]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive and selective method for the analysis of fluorescent compounds. The native fluorescence of the phenol group in 4-alkylphenols allows for their detection without derivatization.[10]

1. Sample Preparation:

  • Extraction: LLE with a solvent like dichloromethane is a common method for water samples.[9] The pH of the sample is typically adjusted to enhance extraction efficiency.[9] SPE can also be used for sample clean-up and concentration.

2. HPLC-FLD Instrumental Parameters:

  • Column: A reversed-phase C8 or C18 column is commonly used.[9][20]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.[9][20]

  • Fluorescence Detector: The excitation and emission wavelengths are set to the optimal values for the specific 4-alkylphenols being analyzed (e.g., excitation at 225-230 nm and emission at 300-310 nm).[20]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody interactions. It is a cost-effective technique for the rapid screening of a large number of samples.

1. General ELISA Protocol:

  • Coating: Microplate wells are coated with an antibody specific to the target 4-alkylphenol.

  • Sample/Standard Addition: Samples and standards are added to the wells.

  • Competitive Reaction: An enzyme-conjugated 4-alkylphenol is added, which competes with the 4-alkylphenol in the sample for binding to the antibody.

  • Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme to produce a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the 4-alkylphenol in the sample is inversely proportional to the color intensity.[21]

References

A Tale of Two Alkylphenols: Unraveling the Biological Activities of 4-Hexadecylphenol and Nonylphenol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of 4-Hexadecylphenol and the well-documented endocrine disruptor, Nonylphenol, reveals a significant knowledge gap in the scientific community. While Nonylphenol has been the subject of extensive research, data on the biological effects of this compound remains conspicuously absent from public scientific literature. This guide synthesizes the available experimental data for Nonylphenol and highlights the dearth of information on this compound, underscoring a critical need for further investigation into the potential environmental and health impacts of long-chain alkylphenols.

Introduction to this compound and Nonylphenol

This compound and Nonylphenol belong to the class of organic compounds known as alkylphenols, which are characterized by a phenol ring substituted with an alkyl chain. Nonylphenol, with its nine-carbon alkyl chain, is a well-known environmental contaminant primarily resulting from the degradation of nonylphenol ethoxylates, which are widely used as surfactants in various industrial and consumer products.[1][2] In contrast, this compound possesses a longer sixteen-carbon alkyl chain. While commercially available, detailed studies on its biological activity are not readily found in peer-reviewed scientific journals.

This guide aims to provide a comparative overview of the known biological activities of these two compounds, with a focus on their estrogenic and cytotoxic effects. Due to the lack of available data for this compound, this document will primarily serve to detail the extensive research on Nonylphenol while simultaneously highlighting the critical data deficiency for its longer-chain counterpart.

Comparative Analysis of Biological Activity

A stark contrast exists in the available scientific literature regarding the biological activities of this compound and Nonylphenol. Nonylphenol is a recognized xenoestrogen, a foreign chemical that mimics the effects of the natural hormone estrogen.[1] This estrogenic activity is a result of its ability to bind to estrogen receptors (ERα and ERβ), thereby triggering downstream cellular responses.[1] The cytotoxicity of Nonylphenol has also been documented in various cell types.

Conversely, a comprehensive search of scientific databases and patent literature reveals no publicly available experimental data on the estrogenic, cytotoxic, or other specific biological activities of this compound. While some patents mention long-chain alkylphenols in the context of their use as antioxidants in industrial applications, these do not provide the necessary data for a biological comparison.

A study on the structure-activity relationship of alkylphenols has suggested that optimal estrogenic activity is associated with alkyl chains of six to eight carbons.[3][4] This could imply that the longer 16-carbon chain of this compound may result in lower estrogenic potential, but this remains a hypothesis in the absence of direct experimental evidence.

Biological Activity of Nonylphenol: A Closer Look

Estrogenic Activity

Nonylphenol's ability to act as an endocrine disruptor through its estrogen-like activity has been extensively studied.[1] It competes with the natural hormone 17β-estradiol for binding to estrogen receptors, although with a lower affinity.[1] This interaction can lead to the activation of estrogen-responsive genes, promoting cell proliferation in estrogen-sensitive cells, such as the MCF-7 breast cancer cell line.[5]

Assay TypeCell Line/SystemEndpointEC50 / ActivityReference
Yeast Estrogen Screen (YES)Recombinant Saccharomyces cerevisiaeβ-galactosidase activity~10 µM[3][4]
MCF-7 Cell Proliferation AssayHuman breast cancer cellsIncreased cell number1-10 µM[5]
Uterotrophic AssayImmature female ratsIncreased uterine weight25-100 mg/kg (oral)[6]
Cytotoxicity

In addition to its endocrine-disrupting effects, Nonylphenol has been shown to exhibit cytotoxicity at higher concentrations. This toxicity can manifest as reduced cell viability, induction of apoptosis (programmed cell death), and cellular stress responses.[7]

Assay TypeCell LineEndpointIC50Reference
MTT AssayHuman intestinal epithelial (Caco-2) cellsReduced mitochondrial functionNot specified, but cytotoxicity observed at concentrations > 25 µM[7]
Neutral Red Uptake AssayRainbow trout gonad (RTG-2) cellsLysosomal integrity50-100 µg/mL[8]
Crystal Violet AssayRainbow trout gonad (RTG-2) cellsCell number50-100 µg/mL[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of compounds like Nonylphenol.

Yeast Estrogen Screen (YES) Assay

This in vitro assay utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase).

Workflow:

  • Yeast cells are cultured in a suitable medium.

  • The test compound (e.g., Nonylphenol) is added at various concentrations.

  • If the compound binds to the hER, the receptor is activated.

  • The activated receptor binds to estrogen response elements on a plasmid, inducing the expression of the lacZ gene.

  • The resulting β-galactosidase enzyme activity is measured, typically through a colorimetric reaction, which is proportional to the estrogenic activity of the compound.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Workflow:

  • MCF-7 cells are cultured in a medium stripped of estrogens.

  • The test compound is added at various concentrations.

  • Cells are incubated for a set period (e.g., 6 days).

  • Cell proliferation is quantified by measuring the total cellular protein or by cell counting.

  • An increase in cell number compared to the control indicates estrogenic activity.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

  • Cells are seeded in a multi-well plate and treated with the test compound at various concentrations.

  • After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

  • Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

  • A decrease in absorbance compared to the control indicates reduced cell viability.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and methodologies.

EstrogenReceptorSignaling Nonylphenol Nonylphenol ER Estrogen Receptor (ER) Nonylphenol->ER Binds ERE Estrogen Response Element ER->ERE Binds to Gene Target Gene ERE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Estrogen Receptor Signaling Pathway Activated by Nonylphenol.

YES_Assay_Workflow cluster_0 Yeast Estrogen Screen (YES) Assay YeastCulture Culture Yeast Cells (with hER and reporter gene) AddCompound Add Test Compound (e.g., Nonylphenol) YeastCulture->AddCompound Incubate Incubate AddCompound->Incubate MeasureActivity Measure Reporter Gene Activity (e.g., β-galactosidase) Incubate->MeasureActivity Analyze Analyze Results MeasureActivity->Analyze

Caption: Workflow of the Yeast Estrogen Screen (YES) Assay.

MTT_Assay_Workflow cluster_1 MTT Cell Viability Assay SeedCells Seed Cells in Plate TreatCells Treat with Test Compound SeedCells->TreatCells AddMTT Add MTT Reagent TreatCells->AddMTT IncubateMTT Incubate AddMTT->IncubateMTT Solubilize Solubilize Formazan IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance Solubilize->MeasureAbsorbance DetermineViability Determine Cell Viability MeasureAbsorbance->DetermineViability

Caption: Workflow of the MTT Cell Viability Assay.

Conclusion: A Call for Further Research

The comparison between this compound and Nonylphenol is currently a one-sided story. The extensive body of research on Nonylphenol has clearly established its role as an endocrine disruptor and a cytotoxic agent. In stark contrast, the biological activity of this compound remains uncharacterized in the public scientific domain. This significant data gap prevents a comprehensive risk assessment of this long-chain alkylphenol.

Given the widespread use of various alkylphenols and their potential for environmental persistence, it is imperative that the scientific community undertakes studies to elucidate the biological activities of this compound and other data-poor long-chain alkylphenols. Such research is essential for understanding their potential impact on human health and the environment and for making informed regulatory decisions. Researchers in toxicology, environmental science, and drug development are encouraged to address this knowledge gap.

References

A Comparative Guide to Industrial Alternatives for 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial landscape is continually evolving towards more sustainable and efficient materials. 4-Hexadecylphenol, a member of the alkylphenol family, has long been utilized as a key intermediate in the production of non-ionic surfactants, emulsifiers, and phenolic resins. However, driven by environmental considerations and the demand for enhanced performance, a range of alternatives are now available. This guide provides an objective comparison of this compound with prominent alternatives, supported by available performance data and detailed experimental methodologies.

Performance Comparison of Surfactant Intermediates

This compound is primarily used to create non-ionic surfactants through ethoxylation. The performance of these surfactants is benchmarked by their ability to reduce surface tension and form micelles, quantified by the Critical Micelle Concentration (CMC). Lower CMC values indicate greater efficiency. The following table compares key performance indicators for this compound derivatives and its alternatives.

Surfactant ClassRepresentative Compound(s)Critical Micelle Concentration (CMC)Surface Tension ReductionKey Performance Characteristics & Environmental Profile
Alkylphenol Ethoxylates (APE) Ethoxylated this compoundEstimated to be lower than shorter-chain APEs; a C16 alkylphenol ethoxylate showed a CMC 1/3 that of a comparable nonylphenol ethoxylate.HighExcellent wetting and emulsification properties. Concerns exist regarding biodegradability and potential endocrine disruption of some APEs.
Alcohol Ethoxylates (AE) C12-C14 Alcohol EthoxylateVaries with alkyl chain and ethoxylation degree.HighGood biodegradability and lower toxicity compared to APEs.[1] Widely used as effective replacements for APEs in various applications.
Alkyl Polyglucosides (APG) Decyl Glucoside, Lauryl GlucosideGenerally higher than ethoxylated surfactants.Moderate to HighDerived from renewable resources (sugars and fatty alcohols), readily biodegradable, and non-toxic.[2] Known for their mildness and good foaming properties.
Cardanol-based Surfactants Ethoxylated CardanolDependent on the degree of ethoxylation.GoodDerived from renewable cashew nutshell liquid, offering good emulsion stability and low foaming.[3] Presents a bio-based alternative to petroleum-derived phenols.

Performance Comparison in Phenolic Resins

In the production of phenolic resins, the incorporation of long-chain alkylphenols like this compound can modify properties such as flexibility and chemical resistance. Cardanol, a renewable phenolic compound, is a notable alternative.

Resin ModifierImpact on Mechanical PropertiesKey Advantages
This compound Increases flexibility and impact strength.Enhances hydrophobicity and chemical resistance.
Cardanol Incorporation can decrease tensile and flexural strength but increase impact strength.Bio-based and renewable, can improve toughness and act as a plasticizer.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Objective: To determine the efficiency and effectiveness of a surfactant by measuring its CMC and its ability to lower the surface tension of a solution.

Methodology: Surface Tensiometer (Du Noüy Ring or Wilhelmy Plate Method)

  • Preparation of Solutions: Prepare a stock solution of the surfactant in deionized water. Create a series of dilutions of the stock solution to obtain a range of concentrations.

  • Instrumentation: Calibrate a surface tensiometer according to the manufacturer's instructions.

  • Measurement:

    • Measure the surface tension of the deionized water as a baseline.

    • Sequentially measure the surface tension of each diluted surfactant solution, starting from the lowest concentration.

    • Ensure the ring or plate is thoroughly cleaned and dried between each measurement to prevent cross-contamination.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC). The value of the surface tension at the plateau is the minimum surface tension the surfactant can achieve.

Evaluation of Emulsifier Performance

Objective: To assess the ability of a surfactant to form and stabilize an emulsion.

Methodology: Bottle Test

  • Preparation: In a series of graduated cylinders or test tubes, add a fixed ratio of oil (e.g., mineral oil) and water (e.g., 1:1).

  • Addition of Emulsifier: Add varying concentrations of the emulsifier to each oil/water mixture.

  • Emulsification: Agitate each mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer to form an emulsion.

  • Observation:

    • Immediately after agitation, record the volume of the emulsion formed.

    • Allow the emulsions to stand undisturbed and record the time it takes for phase separation (creaming, coalescence, or breaking) to occur.

    • The emulsion stability is determined by the duration the mixture remains in a single phase.

Testing of Phenolic Resin Adhesive Strength

Objective: To evaluate the bonding strength of a phenolic resin.

Methodology: Lap Shear Adhesion Test (ASTM D1002)

  • Substrate Preparation: Prepare standardized substrates (e.g., wood veneers or metal strips) by cleaning and drying them according to the standard.

  • Adhesive Application: Apply a uniform layer of the prepared phenolic resin adhesive to a defined area on one end of two substrates.

  • Bonding: Overlap the adhesive-coated areas of the two substrates to form a lap joint with a specified overlap length.

  • Curing: Cure the bonded specimens under specified conditions of temperature, pressure, and time in a hot press.

  • Testing:

    • Mount the cured specimen in a universal testing machine.

    • Apply a tensile force to the specimen at a constant rate of crosshead displacement until failure occurs.

    • Record the maximum load at which the bond fails.

  • Calculation: The shear strength is calculated by dividing the maximum load by the bonded area.

Workflow for Selecting a this compound Alternative

The following diagram illustrates a logical workflow for researchers and formulators to select a suitable alternative to this compound based on their specific application requirements.

G cluster_0 Phase 1: Define Requirements cluster_1 Phase 2: Candidate Selection cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Final Selection & Optimization A Identify Application (e.g., Surfactant, Resin) B Define Key Performance Indicators (KPIs) (e.g., CMC, Emulsion Stability, Adhesion) A->B C Specify Regulatory & Sustainability Needs (e.g., Biodegradability, Renewable Source) B->C D Screen Potential Alternatives (Alcohol Ethoxylates, APGs, Cardanol Derivatives) C->D E Review Literature & Supplier Data D->E F Procure Samples E->F G Perform Benchmarking Experiments (CMC, Emulsion, Adhesion Tests) F->G H Analyze & Compare Data vs. This compound G->H I Select Best Performing Alternative H->I J Formulation Optimization I->J K Scale-up & Final Validation J->K

Caption: Workflow for selecting an alternative to this compound.

References

Safety Operating Guide

Safe Disposal of 4-Hexadecylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of 4-Hexadecylphenol is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this hazardous chemical responsibly. Adherence to these protocols will minimize risks and ensure compliance with safety regulations.

I. Quantitative Data Summary

The following table summarizes essential quantitative data for this compound.

PropertyValue
Molecular FormulaC₂₂H₃₈O
Molecular Weight318.5 g/mol [1]
CAS Number2589-78-8[1][2]
AppearanceSolid
Acute Oral ToxicityCategory 4[3]
Acute Dermal ToxicityCategory 4[3]
Acute Inhalation ToxicityCategory 4 (Dusts and Mists)[3]
Skin Corrosion/IrritationCategory 1B[3]
Serious Eye Damage/IrritationCategory 1[3]
Aquatic Hazard (Long-term)Category 2[4]

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and any contaminated materials.

1. Personal Protective Equipment (PPE):

  • Always wear a standard laboratory coat, safety glasses with side shields or chemical safety goggles, and chemical-resistant gloves (e.g., nitrile, 8mil or thicker).[5]

  • When handling the concentrated solid or creating solutions, it is recommended to wear double gloves.[5]

  • If there is a risk of generating dust or aerosols, use a fume hood or other locally exhausted ventilation.[5]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste and chemically contaminated materials (e.g., weigh boats, contaminated paper towels) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Line a pail with a clear plastic bag for collecting bagged waste; never use biohazard bags.[6]

    • The container must have a tight-fitting lid and be in good condition.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions and rinsates from glassware decontamination, in a separate, compatible, and labeled hazardous waste container.[7]

    • Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) department.[7]

  • Contaminated Sharps:

    • Dispose of any sharps (e.g., needles, broken glass) contaminated with this compound in a designated sharps container that is puncture-resistant and leak-proof.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[8]

  • Indicate the approximate concentration and quantity of the waste.

  • Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

  • Use secondary containment (e.g., a tray or bin) to prevent spills.[6]

4. Disposal:

  • This compound must be disposed of as hazardous waste.[3] Never dispose of it down the drain or in the regular trash.[3][9]

  • Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

5. Decontamination:

  • Decontaminate reusable glassware and equipment that has been in contact with this compound.

  • A thorough rinse with an appropriate solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended.

  • The solvent rinsate must be collected as hazardous liquid waste.[7]

6. Spill Response:

  • In the event of a spill, evacuate the area if necessary.

  • For small spills, absorb the material with inert absorbent material like sand or vermiculite.[9]

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS department immediately.

III. Disposal Workflow Diagram

The following diagram illustrates the proper disposal workflow for this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Types ppe->segregate solid_waste Solid Waste (Contaminated Materials) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) segregate->liquid_waste sharps_waste Contaminated Sharps segregate->sharps_waste containerize_solid Use Labeled, Sealed Solid Waste Container solid_waste->containerize_solid containerize_liquid Use Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid containerize_sharps Use Labeled Sharps Container sharps_waste->containerize_sharps storage Store in Designated Secondary Containment Area containerize_solid->storage containerize_liquid->storage containerize_sharps->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal end End: Proper Disposal disposal->end

References

Personal protective equipment for handling 4-Hexadecylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

4-Hexadecylphenol, as a phenol derivative, should be handled with caution. Phenols are known to be corrosive and can cause chemical burns.[1] Long-chain alkylphenols, a category that includes this compound, are reported to be skin and eye corrosive and may have potential reproductive toxicity. Therefore, a stringent PPE protocol is necessary.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes which can cause severe eye damage.
Hand Protection Butyl rubber, Viton, Barrier, or Silver Shield gloves. For incidental contact with dilute solutions (<10%), double-gloving with nitrile gloves may be acceptable.Provides good resistance against phenols. Glove integrity should be checked before each use.
Body Protection A fully buttoned lab coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when there is a potential for splashes.Protects skin from contact with the chemical.
Footwear Closed-toe shoes.Protects feet from spills.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an organic vapor cartridge may be necessary.Minimizes inhalation of potentially harmful vapors or aerosols.

Exposure Limits and Toxicity

Specific occupational exposure limits for this compound have not been established. However, the limits for phenol can be used as a conservative reference. The OSHA Permissible Exposure Limit (PEL) for phenol is 5 ppm (19 mg/m³) as a time-weighted average (TWA) over an 8-hour shift.[2][3]

Limited toxicity data is available for this compound. However, studies on similar long-chain alkylphenols, such as dodecylphenol, indicate potential for:

  • Skin and eye corrosion: Can cause severe irritation and irreversible damage.

  • Reproductive toxicity: Some alkylphenols have shown endocrine-disrupting effects.

Safe Handling and Operational Workflow

A systematic approach is crucial for minimizing risks when working with this compound. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (SDS for similar compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_solution Solution Preparation handle_weigh->handle_solution handle_reaction Running Experiment handle_solution->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation:

  • Review Safety Information: Before starting any work, thoroughly review the safety information for phenols and similar long-chain alkylphenols.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

  • Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly. The work area within the hood should be clean and uncluttered. Keep the sash at the lowest possible height while working.

2. Handling and Use:

  • Weighing and Transfer: Conduct all weighing and transfers of solid this compound within the fume hood to avoid inhalation of dust particles. Use a spatula for transfers and avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Experimental Procedures: Carry out all experimental procedures involving this compound within the fume hood.

3. Spill Management:

  • Small Spills: For small spills within the fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.

4. First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Workflow:

Waste Disposal Workflow for this compound cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal collect_solid Solid Waste (Contaminated consumables) contain_solid Sealable, Labeled Bags collect_solid->contain_solid collect_liquid Liquid Waste (Unused solutions, reaction mixtures) contain_liquid Sealable, Labeled, Compatible Containers collect_liquid->contain_liquid collect_sharps Contaminated Sharps contain_sharps Puncture-Resistant Sharps Container collect_sharps->contain_sharps dispose_ehs Arrange for Pickup by EHS contain_solid->dispose_ehs contain_liquid->dispose_ehs contain_sharps->dispose_ehs

Caption: Waste segregation and disposal workflow for this compound.

Disposal Procedures:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[4]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste pickup and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.